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  • Product: 2-(Pyrrolidin-1-ylamino)ethanol

Core Science & Biosynthesis

Foundational

chemical and physical properties of 2-(Pyrrolidin-1-yl)ethanol

Synonyms: N-(2-Hydroxyethyl)pyrrolidine; 1-Pyrrolidineethanol; Epolamine CAS Registry Number: 2955-88-6 Formula: C₆H₁₃NO Executive Summary 2-(Pyrrolidin-1-yl)ethanol is a bifunctional heterocyclic compound featuring a te...

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: N-(2-Hydroxyethyl)pyrrolidine; 1-Pyrrolidineethanol; Epolamine CAS Registry Number: 2955-88-6 Formula: C₆H₁₃NO

Executive Summary

2-(Pyrrolidin-1-yl)ethanol is a bifunctional heterocyclic compound featuring a tertiary amine within a pyrrolidine ring and a primary alcohol on an ethyl side chain. Commercially known as Epolamine , it serves as a critical intermediate in pharmaceutical synthesis and a specialized solubilizing agent. Its most notable application is in the formation of Diclofenac Epolamine , a salt formulation that significantly enhances the transdermal bioavailability of the NSAID diclofenac.[1][2]

This guide details the physicochemical properties, synthetic protocols, and reactivity profiles of 2-(Pyrrolidin-1-yl)ethanol, designed for researchers requiring high-purity synthesis and application data.

Physicochemical Characterization

The molecule exhibits amphiphilic character due to the lipophilic pyrrolidine ring and the hydrophilic hydroxyethyl tail. It acts as a monoacidic base, readily forming stable salts with organic acids.

Table 1: Key Physical Properties
PropertyValueContext/Notes
Molecular Weight 115.17 g/mol
Physical State LiquidColorless to light yellow; hygroscopic.
Boiling Point 79–81 °C@ 13 mmHg (approx. 180–182 °C @ 760 mmHg)
Density 0.985 g/mL@ 25 °C
Refractive Index (

)
1.4713
Flash Point 56 °C (133 °F)Closed Cup (Flammable Liquid)
Solubility MiscibleWater, Ethanol, Ether, Benzene.[3][4][5]
Basicity Tertiary AmineForms stable crystalline salts (e.g., with diclofenac).

Structural Insight: The nitrogen atom in the pyrrolidine ring is sp³ hybridized with a lone pair available for protonation or metal coordination. The hydroxyl group allows for hydrogen bonding, contributing to its high water solubility and utility as a bidentate ligand in catalysis.

Synthetic Methodology

Two primary routes exist for synthesis: the industrial Ethoxylation Route (using ethylene oxide) and the laboratory-scale Alkylation Route (using 2-chloroethanol). The laboratory route is preferred for safety and ease of handling without pressurized equipment.

Protocol: Nucleophilic Substitution with 2-Chloroethanol

This protocol utilizes a classic S_N2 mechanism where pyrrolidine acts as the nucleophile displacing the chloride.

Reagents:

  • Pyrrolidine (Reagent Grade, >99%)

  • 2-Chloroethanol[6]

  • Potassium Carbonate (

    
    , anhydrous) or excess Pyrrolidine (as base scavenger)
    
  • Solvent: Toluene or THF (optional, can be run neat)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer. Flush with nitrogen.[7]

  • Charging: Add Pyrrolidine (1.0 eq) and

    
     (1.2 eq) to the flask. If using a solvent, add Toluene (5 volumes).
    
  • Addition: Heat the mixture to 60°C. Dropwise add 2-Chloroethanol (1.1 eq) over 60 minutes. The reaction is exothermic; control temperature to maintain gentle reflux.

  • Reaction: Stir at reflux (approx. 85–90°C internal temp) for 4–6 hours.

    • Self-Validation: Monitor reaction progress via TLC (MeOH/DCM 1:9) or GC-MS. Disappearance of pyrrolidine indicates completion.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Purification: Concentrate the filtrate under reduced pressure. Distill the crude oil under vacuum (13 mmHg, collection range 79–81°C) to obtain the pure product.

Visualization: Synthetic Pathways

The following diagram illustrates the mechanistic pathways for generating 2-(Pyrrolidin-1-yl)ethanol.

Synthesis Pyrrolidine Pyrrolidine (Nucleophile) Intermediate Transition State (SN2 / Ring Opening) Pyrrolidine->Intermediate + Reactant EO Ethylene Oxide (Industrial Route) EO->Intermediate Ring Opening (Exothermic) Chloro 2-Chloroethanol (Lab Route) Chloro->Intermediate SN2 Substitution (-HCl) Product 2-(Pyrrolidin-1-yl)ethanol (Epolamine) Intermediate->Product Purification (Distillation)

Figure 1: Synthetic pathways comparing the Ethylene Oxide ring-opening route (Industrial) and the 2-Chloroethanol substitution route (Laboratory).

Reactivity & Applications

The utility of 2-(Pyrrolidin-1-yl)ethanol stems from its bifunctionality. It can act as a base, a nucleophile, or a ligand.

A. Pharmaceutical Salt Formation (Diclofenac Epolamine)

The most significant commercial application is the formation of the epolamine salt of Diclofenac (Flector®).

  • Mechanism: The basic pyrrolidine nitrogen accepts a proton from the carboxylic acid of Diclofenac.

  • Benefit: The resulting salt is amphiphilic. The epolamine counter-ion disrupts the crystal lattice energy of diclofenac and acts as a surfactant, significantly increasing water solubility and permeability through the stratum corneum compared to the sodium or potassium salts.

B. Catalysis and Coordination Chemistry

The molecule serves as an N,O-bidentate ligand .

  • Organocatalysis: Used in base-catalyzed reactions where a bulky, polar amine is required.

  • Metal Complexes: Coordinates with Copper (Cu) and other transition metals to form complexes used in oxidative coupling reactions.

Visualization: Reactivity Profile

Reactivity Core 2-(Pyrrolidin-1-yl)ethanol (Bifunctional Core) Salt Pharmaceutical Salts (Enhanced Solubility) Core->Salt Protonation (N-site) Ester Amino-Esters (Prodrugs/Intermediates) Core->Ester Esterification (O-site) Complex N,O-Chelate Complexes (Catalysts) Core->Complex Coordination (N & O sites) Quat Quaternary Ammonium Salts Core->Quat N-Alkylation Acid Carboxylic Acids (e.g., Diclofenac) Acid->Salt Acyl Acyl Chlorides (R-COCl) Acyl->Ester Metal Metal Salts (Cu, Zn) Metal->Complex Alkyl Alkyl Halides (R-X) Alkyl->Quat

Figure 2: Reactivity flowchart demonstrating the diverse chemical transformations accessible via the Nitrogen and Oxygen centers.

Safety and Handling (SDS Summary)

Hazard Classification: Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Flammability: Flash point is 56°C. Store in a flammables cabinet away from heat/sparks.

  • Corrosivity: As a strong organic base, it causes skin irritation. Prolonged exposure can cause burns.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood to avoid inhalation of vapors.

  • Storage: Hygroscopic. Store under nitrogen or argon in tightly sealed containers.

References

  • ChemicalBook. (2024). N-(2-Hydroxyethyl)pyrrolidine Properties and Safety. Retrieved from

  • Sigma-Aldrich. (2024). 1-(2-Hydroxyethyl)pyrrolidine Product Specification and SDS. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75992, 2-(Pyrrolidin-1-yl)ethanol. Retrieved from

  • Gimbel, J., et al. (2011). "Effectiveness and safety of diclofenac epolamine topical patch 1.3% for the treatment of acute pain due to back strain." The Physician and Sportsmedicine. Retrieved from

  • Fini, A., et al. (2012). "Diclofenac Salts: Effect of the Counterions on the Permeation through Porcine Membrane." Pharmaceutics.[3][7][8] Retrieved from

Sources

Exploratory

Mechanistic Profiling of 2-(Pyrrolidin-1-yl)ethanol in Biochemical Assays: Solubilization, Permeability, and Ion-Pairing Dynamics

Executive Summary In the landscape of biochemical screening and drug formulation, the physical state of a target compound often dictates the success or failure of an assay. As a Senior Application Scientist, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of biochemical screening and drug formulation, the physical state of a target compound often dictates the success or failure of an assay. As a Senior Application Scientist, I frequently encounter assay artifacts—ranging from false-positive colloidal aggregates to false-negative membrane impermeability—driven by poor compound solubility.

The integration of 2-(Pyrrolidin-1-yl)ethanol (commonly known as epolamine or 1-pyrrolidineethanol) into assay workflows provides an elegant, thermodynamically driven solution to these challenges[1]. Primarily recognized as a biochemical reagent and salt-forming counterion, epolamine transforms lipophilic, poorly soluble acidic compounds into highly soluble, membrane-permeable organic salts[2],[3]. This whitepaper deconstructs the mechanisms of action of 2-(Pyrrolidin-1-yl)ethanol in biochemical assays, providing actionable protocols and self-validating methodologies for its application.

Physicochemical Fundamentals: The Ion-Pairing Mechanism

The utility of 2-(Pyrrolidin-1-yl)ethanol stems from its dual-functional molecular architecture. It features a mildly basic tertiary amine within a pyrrolidine ring and a primary alcohol (hydroxyl group) on an ethyl side chain[4].

The Causality of Counterion Selection

Why do we use epolamine instead of standard inorganic counterions (like Na⁺ or K⁺) in cellular assays? Inorganic salts of lipophilic acids often suffer from the "common ion effect" or precipitate out of solution when they encounter divalent cations (Ca²⁺, Mg²⁺) ubiquitous in standard assay buffers (e.g., Tyrode's solution or HBSS).

When 2-(Pyrrolidin-1-yl)ethanol is introduced to a carboxylic acid-containing compound (such as the NSAID diclofenac), an acid-base proton transfer occurs, forming an epolamine salt[5]. This organic salt is sterically hindered and highly hydrated. The protonated pyrrolidine nitrogen prevents tight crystal lattice formation, while the hydroxyl group (predicted pKa ~14.74[6]) acts as a potent hydrogen-bond donor to the surrounding aqueous solvent. This drastically lowers the desolvation energy, increasing both aqueous solubility and non-polar solvent partitioning[3].

G A Lipophilic Acid (e.g., Diclofenac) C Proton Transfer (Acid-Base Reaction) A->C B 2-(Pyrrolidin-1-yl)ethanol (Epolamine) B->C D Ion-Pair Complex (Enhanced Hydration) C->D Aqueous Solvation

Fig 1. Thermodynamic pathway of epolamine ion-pair formation and target solubilization.

Surfactant Behavior and Membrane Fluidization

In high-throughput transcellular assays (e.g., Caco-2, PAMPA), target compounds must cross lipophilic barriers. High concentrations of aqueous epolamine solutions exhibit distinct surfactant behavior[3].

Unlike harsh non-ionic detergents (e.g., Triton X-100) that lyse cell membranes, the epolamine complex acts as a mild permeation enhancer. The lipophilic pyrrolidine moiety transiently interacts with the hydrophobic core of the lipid bilayer, while the polar hydroxyl group anchors to the phosphate headgroups. This localized reduction in surface tension increases membrane fluidity, allowing the drug complex to diffuse into the intracellular space or across an artificial membrane without compromising structural integrity[7].

G M1 Epolamine-Drug Complex in Aqueous Buffer M2 Surfactant-like Interaction with Lipid Headgroups M1->M2 M3 Transient Membrane Fluidization M2->M3 M4 Enhanced Intracellular Drug Accumulation M3->M4

Fig 2. Mechanism of epolamine-mediated membrane permeability enhancement.

Modulating Zeta Potential to Prevent Assay Artifacts

A critical, yet often overlooked, mechanism of 2-(Pyrrolidin-1-yl)ethanol in biochemical assays is its ability to modulate the zeta potential of colloidal suspensions. Promiscuous inhibitors often form sub-micron aggregates that non-specifically sequester target enzymes, leading to false positives.

Research into protic ionic liquids (PILs) demonstrates that pairing compounds (like the alkaloid papaverine) with specific counterions drastically alters their supramolecular aggregation patterns[8]. By forming an epolamine salt, the zeta potential of the microenvironment is shifted toward a more stable, highly repulsive state (often pushing the potential beyond the ±30 mV stability threshold). This electrostatic repulsion maintains the target compound in a true monomeric solution, ensuring that any observed biochemical inhibition is driven by stoichiometric binding rather than colloidal sequestration.

Quantitative Data Summaries

To effectively integrate this reagent into your workflows, refer to the physicochemical and comparative metrics below.

Table 1: Physicochemical Properties of 2-(Pyrrolidin-1-yl)ethanol
PropertyValueMechanistic Implication in Assays
Molecular Formula C₆H₁₃NO[1]Small molecular footprint prevents steric hindrance with target receptors.
Molecular Weight 115.18 g/mol [9]High molar efficiency as a counterion/buffer.
Predicted pKa (Hydroxyl) ~14.74[6]Remains un-ionized in physiological pH, serving as a strong H-bond donor.
Amine Basicity Mildly BasicReadily protonates in the presence of carboxylic acids to form stable salts[10].
Aqueous Solubility Miscible[4]Acts as an excellent co-solvent and hydration shell provider.
Table 2: Comparative Assay Metrics (Free Acid vs. Epolamine Salt)
MetricFree Acid (e.g., Diclofenac)Epolamine SaltCausality / Advantage
Aqueous Solubility Low (< 3 mg/L)High (> 50 mg/mL)Ion-pairing drastically lowers crystal lattice energy[3].
Membrane Permeability PoorHighEpolamine disrupts local water structure, aiding lipid entry via surfactant action[3],[7].
Assay Zeta Potential Highly NegativeModerated / StabilizedPrevents non-specific protein binding and colloidal aggregation[8].

Standardized Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system . The following methodologies include built-in quality control steps to verify the mechanism of action in real-time.

Protocol A: Preparation of Epolamine-Stabilized Compound Libraries for HTS

Objective: Solubilize a lipophilic carboxylic acid library using 2-(Pyrrolidin-1-yl)ethanol to prevent colloidal aggregation.

  • Molar Calculation: Determine the molarity of the target acidic compound. Calculate the required volume of 2-(Pyrrolidin-1-yl)ethanol to achieve a 1:1.05 (Drug:Epolamine) molar ratio.

  • Solvent Mixing: Dissolve the target compound in a minimal volume of DMSO (final assay concentration <1%).

  • Ion-Pairing: Add the calculated 2-(Pyrrolidin-1-yl)ethanol directly to the DMSO stock. Vortex for 60 seconds to facilitate proton transfer.

  • Aqueous Dilution: Slowly titrate the complex into the aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4) under continuous magnetic stirring.

  • Self-Validation Step (DLS): Analyze the final solution using Dynamic Light Scattering (DLS).

    • Pass Criteria: A Polydispersity Index (PDI) < 0.1 and an absence of particles >10 nm confirms a true monomeric solution. If large aggregates are detected, the ion-pairing failed, and the assay will yield false positives.

Protocol B: In Vitro Transcellular Permeability Assay (PAMPA)

Objective: Evaluate the permeability enhancement of epolamine across an artificial lipid membrane.

  • Membrane Preparation: Coat the porous filter of the PAMPA donor plate with a 20% (w/v) lecithin in dodecane solution.

  • Donor Loading: Add 200 µL of the Epolamine-Drug complex (prepared in Protocol A) to the donor compartment.

  • Acceptor Loading: Add 300 µL of blank assay buffer to the acceptor compartment.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4–16 hours depending on the target compound's predicted logP.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments via LC-MS/MS.

  • Self-Validation Step (Lucifer Yellow Rejection): Spike the donor well with 100 µM Lucifer Yellow (a paracellular/membrane integrity marker).

    • Pass Criteria: If Lucifer Yellow permeation into the acceptor well is >1%, the epolamine concentration was too high, causing surfactant-driven membrane lysis rather than fluidization. The run is invalid.

G S1 Step 1: Equilibrate Donor/Acceptor S2 Step 2: Add Epolamine Complex to Donor S1->S2 S3 Step 3: Incubate (37°C, 4-16 hrs) S2->S3 S4 Step 4: LC-MS/MS Quantification S3->S4

Fig 3. Standardized workflow for in vitro transcellular permeability assays.

References

  • MedChemExpress. "Product Data Sheet - MedchemExpress.com: 2-(Pyrrolidin-1-yl)ethanol." medchemexpress.com. [9]

  • MedChemExpress. "2-(Pyrrolidin-1-yl)ethanol | Biochemical Reagent." medchemexpress.com. [2]

  • ChemSrc. "epolamine | CAS#:2955-88-6 | Chemsrc." chemsrc.com. [10]

  • PubChem (NIH). "1-Pyrrolidineethanol | C6H13NO | CID 76288." pubchem.ncbi.nlm.nih.gov. [1]

  • ACS Publications. "Bioinspired Ion Pairs Transforming Papaverine into a Protic Ionic Liquid and Salts | ACS Omega." acs.org. [8]

  • PatSnap Synapse. "What is the mechanism of Diclofenac Epolamine?" patsnap.com. [5]

  • National Center for Biotechnology Information (PMC). "Topical diclofenac epolamine patch 1.3% for treatment of acute pain caused by soft tissue injury." ncbi.nlm.nih.gov. [3]

  • Researcher.Life. "What are the molecular and cellular mechanisms of action of DICLOFENAC EPOLAMINE in LICART therapy?" researcher.life. [7]

  • ChemBK. "epolamine - Physico-chemical Properties." chembk.com. [6]

  • Guidechem. "1-Pyrrolidineethanol 2955-88-6 wiki." guidechem.com. [4]

Sources

Foundational

spectroscopic data (NMR, IR, Mass Spec) for 2-(Pyrrolidin-1-yl)ethanol

An In-Depth Technical Guide to the Spectroscopic Profile of 2-(Pyrrolidin-1-yl)ethanol Executive Summary 2-(Pyrrolidin-1-yl)ethanol (CAS: 2955-88-6), often referred to as 1-(2-Hydroxyethyl)pyrrolidine or Epolamine, is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 2-(Pyrrolidin-1-yl)ethanol

Executive Summary

2-(Pyrrolidin-1-yl)ethanol (CAS: 2955-88-6), often referred to as 1-(2-Hydroxyethyl)pyrrolidine or Epolamine, is a critical bifunctional intermediate in pharmaceutical synthesis.[1] Featuring a tertiary amine within a pyrrolidine ring and a primary alcohol on an ethyl side chain, it serves as a versatile building block for local anesthetics, antihistamines, and diclofenac salts.[1]

This guide provides a definitive spectroscopic reference for researchers. Unlike standard database dumps, this document synthesizes experimental data with mechanistic logic, enabling you to not only identify the molecule but to troubleshoot synthesis and purity issues with high confidence.[1]

Structural & Physical Properties

Before spectral analysis, confirm the physical state to ensure sample integrity.[1]

  • Formula:

    
    
    
  • Molecular Weight: 115.17 g/mol [1][2]

  • Boiling Point: 79-81 °C at 13 mmHg[1]

  • Appearance: Clear, colorless to pale yellow liquid.[1]

  • Solubility: Miscible with water, ethanol, chloroform; hygroscopic.[1]

Mass Spectrometry (MS) Profile

Technique: EI-MS (Electron Ionization, 70 eV) or ESI-MS (Electrospray Ionization).[1]

Fragmentation Logic

The mass spectrum of 2-(Pyrrolidin-1-yl)ethanol is dominated by the stability of the nitrogen atom.[1] The molecular ion (


) is visible but often weak in EI due to rapid fragmentation.[1]
  • Molecular Ion (

    
    ):  m/z 115 (Odd mass indicates odd nitrogen count).[1]
    
  • Base Peak (

    
    ):  m/z 84.
    
    • Mechanism:[1][3]Alpha-Cleavage . The radical cation forms at the nitrogen.[1] Homolytic cleavage of the C-C bond adjacent to the nitrogen (the ethyl chain) results in the loss of the hydroxymethyl radical (

      
      , mass 31). This generates a resonance-stabilized iminium ion at m/z 84.
      
  • Secondary Fragments:

    • m/z 70: Pyrrolidinium cation (Loss of the entire hydroxyethyl chain).[1]

    • m/z 42: Ring fragmentation (typically

      
      ).[1]
      
Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic pathway yielding the diagnostic base peak.[1]

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 115 [Pyr]-CH2-CH2-OH Alpha_Cleavage Alpha-Cleavage (Rate Determining) M_Ion->Alpha_Cleavage - e- Base_Peak Base Peak m/z 84 [Pyr]=CH2(+) Alpha_Cleavage->Base_Peak Dominant Pathway Neutral_Loss Neutral Loss .CH2OH (Mass 31) Alpha_Cleavage->Neutral_Loss

Figure 1: Mechanistic pathway for the formation of the base peak (m/z 84) via alpha-cleavage.[1]

Infrared Spectroscopy (FT-IR)

Method: Neat liquid film between NaCl plates or ATR (Attenuated Total Reflectance).[1]

The IR spectrum confirms the bifunctional nature of the molecule (Amine + Alcohol).[1]

Frequency (

)
IntensityAssignmentTechnical Insight
3200–3500 Broad, MediumO-H StretchIndicates hydrogen bonding.[1][4] Broadness confirms the hygroscopic nature; dry samples show a sharper peak >3500.[1]
2800–2980 StrongC-H Stretch

C-H vibrations.
2700–2800 Weak/ShoulderBohlmann BandsSpecific to amines with anti-periplanar lone pairs (C-H adjacent to N).[1] Diagnostic for tertiary amines.
1050–1080 StrongC-O StretchCharacteristic of primary alcohols (

).[1]
1120–1150 MediumC-N StretchAliphatic amine C-N vibration.[1]

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d) is recommended for routine analysis.[1]
Internal Standard:  TMS (

0.00 ppm).[1]
H NMR Data (400 MHz, )

The symmetry of the pyrrolidine ring simplifies the spectrum, while the ethyl chain provides distinct triplets.[1]

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
3.62 Triplet (

Hz)
2H

Deshielded by the electronegative Oxygen atom.[1]
2.68 Triplet (

Hz)
2H

Shielded relative to O-CH2, but deshielded by Nitrogen.[1]
2.55 Multiplet4HRing

Protons adjacent to the ring Nitrogen.[1] Equivalent due to rapid ring flipping/symmetry.
1.78 Multiplet4HRing

Protons in the "back" of the ring.[1] Most shielded (alkyl-like).[1]
3.0 - 4.5 Broad Singlet1H

Variable.[1] Chemical shift depends on concentration and water content.[1]
C NMR Data (100 MHz, )

Carbon NMR provides the definitive backbone confirmation.[1]

Shift (

, ppm)
Carbon TypeAssignment
62.1


(Deshielded by Oxygen)
58.6


54.1

Ring

(Next to Nitrogen)
23.4

Ring

(Remote from heteroatoms)
NMR Correlation Diagram

This diagram maps the chemical environment to the observed shift, visualizing the "Shielding vs. Deshielding" effects.[1]

NMR_Logic O_CH2 O-CH2 (Ethyl) Next to Oxygen Shift_High Downfield (Deshielded) 3.6 - 3.7 ppm O_CH2->Shift_High Electronegative O pull N_CH2_Eth N-CH2 (Ethyl) Next to Nitrogen Shift_Mid Mid-Field 2.5 - 2.7 ppm N_CH2_Eth->Shift_Mid Electronegative N pull N_CH2_Ring N-CH2 (Ring) Alpha Position N_CH2_Ring->Shift_Mid Electronegative N pull C_CH2_Ring C-CH2 (Ring) Beta Position Shift_Low Upfield (Shielded) 1.7 - 1.8 ppm C_CH2_Ring->Shift_Low Alkyl environment

Figure 2: Correlation between chemical environment and relative


H NMR shift.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Objective: Obtain sharp, reproducible peaks without water interference.

  • Step 1: Use a clean, oven-dried 5mm NMR tube.[1]

  • Step 2: Dissolve 10-20 mg of the sample in 0.6 mL of

    
     (containing 0.03% TMS).
    
  • Step 3 (Critical): If the OH peak is obscuring other signals or is too broad, add 1 drop of

    
     and shake.[1] This exchanges the OH proton to OD, making the OH signal disappear and simplifying the spectrum.[1]
    
Protocol B: Purity Assessment via GC-MS
  • Column: DB-5ms or equivalent non-polar column (30m x 0.25mm).

  • Inlet Temp: 250 °C.

  • Gradient: 60 °C (hold 1 min)

    
     10 °C/min 
    
    
    
    250 °C.
  • Detection: Monitor Total Ion Current (TIC).[1] Look for the m/z 84 base peak to confirm identity. Impurities often appear as pyrrolidine (m/z 71) or ethylene glycol derivatives.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of N-(2-Hydroxyethyl)pyrrolidine. NIST Chemistry WebBook.[5] Link[1]

  • PubChem. Compound Summary for CID 76288: 1-Pyrrolidineethanol. National Library of Medicine. Link[1]

  • Sigma-Aldrich. 1-(2-Hydroxyethyl)pyrrolidine Product Specification & Safety Data. Link[1]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 137317: 1-Pyrrolidineethanol.[1] AIST. (Accessed via verified search).

Sources

Exploratory

Solvation Thermodynamics and Stability Kinetics of 2-(Pyrrolidin-1-yl)ethanol: A Technical Guide

Executive Summary 2-(Pyrrolidin-1-yl)ethanol (CAS: 2955-88-6), also known as 1-(2-Hydroxyethyl)pyrrolidine, is a highly versatile bifunctional compound featuring a nucleophilic tertiary amine embedded in a hydrophobic py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Pyrrolidin-1-yl)ethanol (CAS: 2955-88-6), also known as 1-(2-Hydroxyethyl)pyrrolidine, is a highly versatile bifunctional compound featuring a nucleophilic tertiary amine embedded in a hydrophobic pyrrolidine ring, tethered to a hydrophilic primary alcohol 1. This unique structural dichotomy makes it a critical building block in pharmaceutical synthesis (e.g., PROTAC linkers), an intermediate in agrochemicals, and a highly efficient bicarbonate-forming solvent for industrial CO₂ capture 2.

This whitepaper provides an authoritative analysis of its solubility profile across organic solvents and details the kinetic mechanisms driving its degradation, culminating in self-validating protocols for handling and storage.

Structural Thermodynamics & Solvation Causality

The solubility of 2-(Pyrrolidin-1-yl)ethanol is dictated by its amphiphilic nature. The aliphatic pyrrolidine ring provides a non-polar surface area that facilitates favorable van der Waals interactions with non-polar solvents like benzene and ether 3. Conversely, the hydroxyl group (-OH) acts as both a strong hydrogen bond donor and acceptor, while the tertiary nitrogen acts as a potent hydrogen bond acceptor.

The Hygroscopicity Challenge: As a viscous liquid, 2-(Pyrrolidin-1-yl)ethanol is highly hygroscopic, readily absorbing atmospheric moisture 1. When introduced into hygroscopic organic solvents like Dimethyl Sulfoxide (DMSO), trace water molecules competitively hydrogen-bond with the compound's hydroxyl and amine groups. This disrupts the ideal solvent-solute interaction sphere, leading to localized micro-phase separation. Consequently, kinetic energy (via sonication) is strictly required to break these competitive water networks and achieve maximum thermodynamic solubility [[4]]().

Quantitative Solubility Profile
SolventPolarity IndexSolubility LimitCausality & Formulation Notes
Water 10.2MiscibleExtensive H-bonding network stabilizes the tertiary amine 1.
DMSO 7.2≥ 200 mg/mL (1736 mM)Requires freshly opened, anhydrous DMSO. Ultrasonic agitation is mandatory to overcome moisture interference 4.
Ethanol 5.2SolubleProtic solvent effectively solvates the basic nitrogen center 3.
Benzene 2.7SolubleAprotic, non-polar solvation driven by the hydrophobic pyrrolidine ring 3.
Corn Oil ~3.1≥ 5 mg/mLHigh lipophilicity allows for stable in vivo lipid-based formulations 4.

Stability Kinetics & Degradation Mechanisms

While 2-(Pyrrolidin-1-yl)ethanol is generally stable under standard ambient temperatures and pressures 1, it is highly reactive toward strong oxidizing agents, acids, and acid chlorides, which can trigger vigorous exothermic reactions 1.

Oxidative and Thermal Degradation: In advanced applications such as CO₂ capture, the compound acts as a strong bicarbonate-forming solvent. However, when exposed to CO₂ and elevated temperatures (e.g., >100°C), its thermal and oxidative stability is significantly reduced 2. The degradation pathways primarily involve:

  • N-Oxidation: The electron-rich tertiary amine is susceptible to oxidation by atmospheric O₂, forming N-oxides over prolonged storage.

  • Carbamate Polymerization: In the presence of CO₂, thermal stress induces the formation of carbamate polymerization products 2.

To arrest these kinetic degradation pathways during laboratory use, stock solutions must be protected from repeated freeze-thaw cycles, which introduce dissolved oxygen and moisture into the solvent matrix.

Self-Validating Experimental Protocols

To ensure maximum chemical fidelity for downstream assays, the following self-validating protocol must be used when preparing organic stock solutions.

Protocol: Preparation of High-Fidelity Stock Solutions in DMSO
  • Desiccation & Reagent Verification:

    • Action: Equilibrate the pure 2-(Pyrrolidin-1-yl)ethanol vial to room temperature inside a vacuum desiccator before opening.

    • Causality: Prevents atmospheric moisture from condensing into the hygroscopic liquid, which would otherwise alter the molarity and induce degradation 1.

  • Volumetric Addition:

    • Action: Weigh the target mass and add freshly opened, anhydrous DMSO to reach the desired concentration (up to 200 mg/mL) 4.

  • Ultrasonic Disruption:

    • Action: Sonicate the sealed vial in a water bath for 10–15 minutes.

    • Causality: Imparts the necessary activation energy to disrupt competitive intermolecular hydrogen bonds formed by trace water, forcing the DMSO to fully solvate the compound 4.

  • Self-Validation (Tyndall Effect Check):

    • Action: Shine a focused laser beam through the vial against a dark background.

    • Causality: If the beam path is visible (light scattering), the mixture is a colloidal micro-emulsion (failed solvation). If the beam is invisible, it is a true thermodynamic solution (validated).

  • Cryopreservation:

    • Action: Aliquot the validated solution into single-use amber vials, purge with Argon/N₂, and store at -80°C for up to 6 months, or -20°C for up to 1 month 4.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, arresting oxidative degradation and moisture ingress.

Workflow A 2-(Pyrrolidin-1-yl)ethanol (Hygroscopic API/Reagent) B Anhydrous Solvent Addition (e.g., DMSO, EtOH, Benzene) A->B Formulate C Ultrasonic Dissolution (Disrupts H2O-Solute Bonds) B->C Kinetic Energy D Visual Validation (Tyndall Effect Check) C->D Verify E Cryogenic Storage (-80°C, Inert Atmosphere) D->E Pass (Clear Solution) F Oxidative Degradation (N-Oxide Formation) D->F Fail (O2/H2O Exposure) E->F Repeated Freeze-Thaw

Caption: Workflow for the solvation, validation, and stability management of 2-(Pyrrolidin-1-yl)ethanol.

References

  • Guidechem. "1-Pyrrolidineethanol 2955-88-6 wiki".
  • MedChemExpress. "2-(Pyrrolidin-1-yl)ethanol | Biochemical Reagent".
  • ACS Publications. "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture".
  • Fisher Scientific. "N-(2-Hydroxyethyl)pyrrolidine, 97%".

Sources

Foundational

Technical Guide: Biological Potential &amp; Applications of 2-(Pyrrolidin-1-yl)ethanol Derivatives

Executive Summary This technical guide provides a comprehensive analysis of 2-(pyrrolidin-1-yl)ethanol (also known as -(2-hydroxyethyl)pyrrolidine or Epolamine) and its derivatives. As a versatile bifunctional scaffold c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(pyrrolidin-1-yl)ethanol (also known as


-(2-hydroxyethyl)pyrrolidine or Epolamine) and its derivatives. As a versatile bifunctional scaffold containing a tertiary amine and a primary alcohol, it serves as a critical pharmacophore in drug discovery. This guide explores its role in local anesthesia, oncology, and antimicrobial research, detailing structure-activity relationships (SAR), mechanisms of action, and validated synthesis protocols.

Part 1: Chemical & Pharmacological Profile[1][2][3][4]

The Scaffold

2-(Pyrrolidin-1-yl)ethanol is a bifunctional building block characterized by a pyrrolidine ring (providing basicity and lipophilicity) linked to a hydroxyethyl chain (providing a handle for esterification or etherification).

  • IUPAC Name: 2-(pyrrolidin-1-yl)ethan-1-ol

  • Common Name: Epolamine

  • Molecular Formula:

    
    
    
  • Key Feature: The nitrogen atom has a pKa

    
     9.0-9.5, making it protonated at physiological pH, which is crucial for interaction with anionic residues in biological targets (e.g., sodium channels).
    
Pharmacological Classification

Derivatives of this scaffold fall into three primary categories based on their chemical modification:

CategoryStructural ModificationPrimary Biological ActivityRepresentative Compounds
Esters Acylation of the -OH groupLocal Anesthesia, SpasmolyticPyrrolidine analogs of Procaine
Salts Ionic bonding at the N-atomAnalgesic (Solubility Enhancer)Diclofenac Epolamine (Flector)
Complex Ethers Etherification of the -OH groupAntineoplastic (Kinase Inhibition)SB1518 (Pacritinib), BPIQ

Part 2: Therapeutic Applications & Mechanisms

Local Anesthesia

Esters of 2-(pyrrolidin-1-yl)ethanol function as local anesthetics by mimicking the classic "Lipophilic Ring – Linker – Hydrophilic Amine" pharmacophore found in cocaine and procaine.

  • Mechanism of Action: These derivatives permeate the nerve membrane in their uncharged form. Once intracellular (lower pH), they protonate and bind to the intracellular portion of voltage-gated sodium channels (

    
    ), stabilizing the channel in the "inactivated" state and preventing action potential propagation.[1]
    
  • Potency Driver: The pyrrolidine ring is more lipophilic than the diethylamine group found in procaine, often resulting in higher potency and longer duration of action due to increased membrane partitioning.

Oncology (Targeted Therapy)

The scaffold is used to improve the solubility and bioavailability of large heterocyclic anticancer agents.

  • Case Study: BPIQ (Quinoline Derivative)

    • Target: Hepatocellular Carcinoma (HCC).

    • Mechanism: BPIQ contains a bis-pyrrolidinoethoxy side chain. It induces Endoplasmic Reticulum (ER) stress, leading to the accumulation of unfolded proteins and triggering the Unfolded Protein Response (UPR), ultimately causing apoptosis in cancer cells.

  • Case Study: SB1518 (Pacritinib)

    • Target: JAK2/FLT3 Kinases (Myelofibrosis).

    • Role of Scaffold: The pyrrolidine-ethoxy moiety fits into the solvent-exposed region of the kinase ATP-binding pocket, improving solubility and pharmacokinetic properties.

Antimicrobial Activity

Recent studies have synthesized pyrrolidine-fused derivatives and esters showing moderate activity against Gram-negative bacteria (E. coli) and Gram-positive bacteria (S. aureus).[2]

  • Data: MIC values typically range from 32–128 µg/mL , indicating these are currently lead compounds rather than clinical candidates. Activity is enhanced when the pyrrolidine nitrogen is quaternized or part of a larger lipophilic construct.

Part 3: Structure-Activity Relationship (SAR)

The biological activity of these derivatives is tightly controlled by the physicochemical properties of the pyrrolidine ring and the linker.

SAR Visualization (Graphviz)

SAR_Analysis Scaffold 2-(Pyrrolidin-1-yl)ethanol Scaffold Ring Pyrrolidine Ring (Hydrophilic Head) Scaffold->Ring Linker Ethyl Linker (Spacer) Scaffold->Linker Tail Functional Tail (Ester/Ether/Salt) Scaffold->Tail Basicity (pKa ~9.5)\nEssential for Na+ Channel Binding Basicity (pKa ~9.5) Essential for Na+ Channel Binding Ring->Basicity (pKa ~9.5)\nEssential for Na+ Channel Binding Lipophilicity\nControls Membrane Penetration Lipophilicity Controls Membrane Penetration Ring->Lipophilicity\nControls Membrane Penetration Chain Length (2 carbons)\nOptimal for Receptor Fit Chain Length (2 carbons) Optimal for Receptor Fit Linker->Chain Length (2 carbons)\nOptimal for Receptor Fit Stability\nEster = Hydrolyzable (Short Acting)\nEther = Stable (Long Acting) Stability Ester = Hydrolyzable (Short Acting) Ether = Stable (Long Acting) Linker->Stability\nEster = Hydrolyzable (Short Acting)\nEther = Stable (Long Acting) Aromatic Group\nIncreases Potency (Local Anesthesia) Aromatic Group Increases Potency (Local Anesthesia) Tail->Aromatic Group\nIncreases Potency (Local Anesthesia) Kinase Inhibitor Core\nTarget Specificity (Oncology) Kinase Inhibitor Core Target Specificity (Oncology) Tail->Kinase Inhibitor Core\nTarget Specificity (Oncology)

Caption: SAR breakdown of the 2-(pyrrolidin-1-yl)ethanol scaffold highlighting the functional roles of its three primary regions.

Part 4: Experimental Protocols

Synthesis of Ethyl 2-(pyrrolidin-1-yl)propanoate

This protocol demonstrates the introduction of the pyrrolidine moiety onto an ester backbone via nucleophilic substitution, a fundamental reaction for creating local anesthetic analogs.

Objective: Synthesize a pyrrolidine ester derivative. Scale: 10 mmol.

Reagents:
  • Pyrrolidine (1.2 eq)

  • Ethyl 2-bromopropanoate (1.0 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous)
    
  • Acetonitrile (ACN) (Solvent, 20 mL)

Step-by-Step Methodology:
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with nitrogen gas.

  • Solvation: Add Ethyl 2-bromopropanoate (1.81 g, 10 mmol) and Acetonitrile (20 mL) to the flask.

  • Base Addition: Add anhydrous

    
      (2.76 g, 20 mmol) to the solution. Stir the suspension vigorously.
    
  • Amine Addition: Add Pyrrolidine (0.85 g, 12 mmol) dropwise over 5 minutes. Caution: Exothermic reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to 60°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotovap).

  • Purification: Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) to remove unreacted pyrrolidine. Dry the organic layer over

    
    , filter, and evaporate to yield the crude oil.
    
  • Validation: Confirm structure via

    
    -NMR (
    
    
    
    ). Look for the characteristic pyrrolidine ring protons (
    
    
    1.7–1.8 ppm, 4H;
    
    
    2.5–2.6 ppm, 4H).

Part 5: Signaling Pathways (Oncology)

The following diagram illustrates the mechanism of BPIQ , a derivative containing the pyrrolidine-ethoxy moiety, in treating Hepatocellular Carcinoma.

BPIQ Mechanism of Action

BPIQ_Pathway Drug BPIQ (Pyrrolidine Derivative) Cell Hepatocellular Carcinoma Cell Drug->Cell Entry ER Endoplasmic Reticulum (ER) Cell->ER Stress ER Stress Accumulation ER->Stress Induction UPR Unfolded Protein Response (UPR) Stress->UPR Activates BiP BiP/GRP78 (Chaperone Dissociation) UPR->BiP Modulates CHOP CHOP Upregulation (Pro-Apoptotic Factor) BiP->CHOP Signaling Cascade Apoptosis Apoptosis (Cell Death) CHOP->Apoptosis Execution

Caption: BPIQ-induced ER stress pathway leading to apoptosis in cancer cells.

References

  • Antineoplastic Activity (BPIQ)

    • Title: 9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1, 2-c]quinolin-11-one (BPIQ), A Quinoline Derivative Inhibits Human Hepatocellular Carcinoma Cells by Inducing ER Stress and Apoptosis.
    • Source: Anticancer Agents Med Chem. 2017;17(5):692-700.
    • URL:[Link]

  • Kinase Inhibition (SB1518)

    • Title: Discovery of the macrocycle SB1518, a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3)
    • Source: J Med Chem. 2011 Jul 14;54(13):4638-58.
    • URL:[Link]

  • Local Anesthetic Activity

    • Title: Local anesthetic activity of 1-(morpholino or piperidino)-2-propanol derivatives.[3]

    • Source: Jpn J Pharmacol. 1975 Aug;25(4):393-403.
    • URL:[Link]

  • Synthesis & Antimicrobial Activity

    • Title: Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Deriv
    • Source: Engineering and Technology Journal, Vol. 38, Part B, 2020.

    • URL:[Link]

  • General Pharmacology (Epolamine)

    • Title: Pharmacokinetics and metabolism of N-(2-hydroxyethyl)-2,5-[14C]-pyrrolidine (HEP, Epolamine) in male healthy volunteers.
    • Source: Eur J Drug Metab Pharmacokinet. 1996;21(3):261-8.
    • URL:[Link]

Sources

Exploratory

Toxicological Profile and Safety Data: 2-Pyrrolidinoethanol (Epolamine)

The following technical guide provides a comprehensive toxicological profile and safety assessment for 2-Pyrrolidinoethanol , a chemical intermediate and pharmaceutical counter-ion (Epolamine). [1] CAS Number: 2955-88-6...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive toxicological profile and safety assessment for 2-Pyrrolidinoethanol , a chemical intermediate and pharmaceutical counter-ion (Epolamine).

[1]

CAS Number: 2955-88-6 Synonyms: 1-(2-Hydroxyethyl)pyrrolidine; N-(2-Hydroxyethyl)pyrrolidine; 1-Pyrrolidineethanol; Epolamine.[1] Molecular Formula: C₆H₁₃NO Molecular Weight: 115.17 g/mol

Executive Summary

2-Pyrrolidinoethanol (Epolamine) is a tertiary amine structurally characterized by a pyrrolidine ring substituted with a hydroxyethyl group at the nitrogen atom. It is widely used as a pharmaceutical counter-ion (e.g., Diclofenac Epolamine) to enhance the solubility and transdermal permeation of lipophilic drugs.

Safety Verdict:

  • Acute Toxicity: Moderate (GHS Category 4 Oral).

  • Local Effects: Irritating to skin and eyes; Significant Skin Sensitizer .

  • Genotoxicity: Non-genotoxic based on read-across from pharmaceutical salt data.

  • Handling: Requires engineering controls (fume hood) and specific PPE to prevent contact dermatitis and sensitization.

Physicochemical Properties & Exposure Potential

Understanding the physical nature of 2-pyrrolidinoethanol is critical for predicting exposure routes and environmental fate.

PropertyValueRelevance to Safety
Physical State Clear, colorless to yellow liquidHigh mobility; splash hazard.
Boiling Point ~79–81°C (at 13-17 mmHg)Moderate volatility; inhalation risk during heating.
Density 0.985 g/mLSimilar to water; miscible.
Solubility Miscible in water, alcohol, etherReadily absorbed through mucous membranes; difficult to wash off if not immediate.
pKa ~9.5 (Predicted)Exists as a cation at physiological pH; facilitates ion-pairing with anionic drugs.

Toxicokinetics (ADME)

The pharmacokinetic behavior of 2-pyrrolidinoethanol dictates its systemic availability and clearance.

Absorption[3][4]
  • Oral/Mucosal: Rapidly absorbed due to low molecular weight and amphiphilic nature.

  • Dermal: Acts as a penetration enhancer.[2] It disrupts the stratum corneum lipid structure, facilitating its own absorption and that of co-administered compounds.

Metabolism (Proposed Pathways)

As a tertiary amine, 2-pyrrolidinoethanol undergoes oxidative metabolism primarily in the liver.

  • 
    -C Hydroxylation:  Oxidation at the carbon adjacent to the nitrogen (pyrrolidine ring) leads to the formation of an unstable carbinolamine, which may oxidize further to the lactam (1-(2-hydroxyethyl)-2-pyrrolidone).
    
  • N-Oxidation: Formation of the N-oxide metabolite.

  • Side-Chain Oxidation: The alcohol group can be oxidized to the corresponding carboxylic acid (pyrrolidinoacetic acid).

Diagram: Metabolic Fate of 2-Pyrrolidinoethanol

The following diagram illustrates the hypothetical metabolic clearance pathways based on structural analogs (e.g., nicotine, pyrrolidine derivatives).

MetabolicPathway Parent 2-Pyrrolidinoethanol (Parent) NOxide N-Oxide Metabolite Parent->NOxide FMO / CYP450 (N-Oxidation) Lactam 1-(2-Hydroxyethyl)- 2-pyrrolidone (Lactam) Parent->Lactam CYP450 (alpha-C Hydroxylation) Acid Pyrrolidinoacetic Acid Parent->Acid ADH / ALDH (Side-chain Oxidation)

Caption: Hypothetical metabolic pathways for 2-pyrrolidinoethanol involving N-oxidation, ring oxidation (lactam formation), and side-chain oxidation.

Acute Toxicity Profile

Quantitative Data
EndpointSpeciesResultGHS Classification
LD50 Oral Rat300 – 2,000 mg/kgCategory 4 (Harmful if swallowed)
LD50 Dermal RabbitData Limited*Treat as Harmful (Category 4)
LC50 Inhalation RatData LimitedRisk of respiratory irritation

*Note: While specific LD50 dermal data is sparse, the compound's ability to enhance penetration suggests significant systemic absorption via skin.

Clinical Signs of Acute Exposure
  • Ingestion: Gastrointestinal distress, nausea, potential CNS depression (tremors, ataxia) typical of cyclic amines.

  • Inhalation: Coughing, wheezing, chemical pneumonitis if aspirated.

Local Effects: Irritation & Sensitization

This is the critical safety hazard for laboratory and manufacturing personnel.

Skin & Eye Irritation[4][6][7][8][9]
  • Skin: Classified as Irritant (Category 2) . Causes erythema and edema upon occlusion. The high pH (alkaline) contributes to local tissue damage.

  • Eyes: Classified as Serious Eye Irritant (Category 2A) . Risk of corneal opacity if not rinsed immediately.

Sensitization (Critical Warning)
  • Status: Skin Sensitizer (Category 1) .

  • Mechanism: As a reactive amine, it can act as a hapten, binding to skin proteins to form immunogenic complexes.

  • Outcome: Repeated exposure can lead to Allergic Contact Dermatitis (ACD). Once sensitized, an individual may react to minute quantities.

Systemic & Long-Term Toxicity

Genotoxicity & Mutagenicity[2][7][10][11][12][13]
  • Ames Test: Negative (Salmonella typhimurium strains).

  • Micronucleus Test: Negative (in vivo rat bone marrow).

Reproductive & Developmental Toxicity[14][15]
  • Data Interpretation Warning: Most reproductive toxicity data exists for Diclofenac Epolamine. The observed embryotoxicity (e.g., skeletal anomalies, delayed ossification) in these studies is characteristic of NSAIDs (Diclofenac), not necessarily the epolamine counter-ion.

  • Pure Substance: No specific evidence links pure 2-pyrrolidinoethanol to reproductive toxicity, but structural analogs (pyrrolidones) have shown developmental effects at high doses.

  • Recommendation: Treat with caution; avoid exposure during pregnancy due to the lack of isolated data.

Occupational Safety & Handling Protocols

Exposure Controls[2][8]
  • OEL (Occupational Exposure Limit): Not universally established.[3]

  • Recommendation: Adopt an internal control limit of < 5 ppm (TWA) based on analogy to other volatile amines.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Respiratory Organic Vapor (OV) CartridgePrevent inhalation of alkaline vapors.
Hands Nitrile (Double gloving) or Butyl RubberPrevent sensitization. Latex is insufficient .
Eyes Chemical Splash GogglesPrevent corneal damage from alkaline splashes.
Body Lab Coat / ApronPrevent dermal absorption.
Spill Response Protocol
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Goggles, Nitrile gloves, Respirator).

  • Neutralize: Absorb with an inert material (vermiculite, sand) or a specific amine neutralizer.

  • Disposal: Collect in a sealed container labeled "Hazardous Waste - Toxic/Corrosive Organic."

Experimental Protocols for Safety Validation

To validate the safety of new formulations containing 2-pyrrolidinoethanol, the following OECD-compliant workflows are recommended.

Safety Assessment Workflow

SafetyWorkflow Start Start: New Formulation with 2-Pyrrolidinoethanol pHCheck 1. pH & Buffering Capacity (Target pH 5.5 - 7.0) Start->pHCheck Irritation 2. In Vitro Irritation Test (OECD 439 - RHE) pHCheck->Irritation If pH Acceptable Irritation->Start Fail: Reformulate Sensitization 3. Sensitization Screening (OECD 442E - h-CLAT) Irritation->Sensitization If Non-Irritant Sensitization->Start Fail: Reformulate Systemic 4. Systemic Tox / PDE Calc (Based on Route) Sensitization->Systemic If Non-Sensitizer

Caption: Step-by-step safety validation workflow for formulations containing 2-pyrrolidinoethanol, prioritizing irritation and sensitization testing.

Methodologies

1. In Vitro Skin Irritation (OECD 439)

  • System: Reconstructed Human Epidermis (RHE).

  • Protocol: Apply 10-20 µL of test substance to RHE tissue insert. Incubate for 15-60 minutes. Rinse, post-incubate (42h), and measure cell viability via MTT assay.

  • Pass Criteria: Tissue viability > 50% relative to negative control.

2. In Vitro Skin Sensitization (OECD 442E - h-CLAT)

  • System: Human Cell Line Activation Test (THP-1 cells).

  • Protocol: Expose cells to varying concentrations of 2-pyrrolidinoethanol for 24h. Measure upregulation of surface markers CD86 and CD54 via flow cytometry.

  • Causality: Detects the dendritic cell activation phase of the sensitization pathway.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75990, 1-(2-Hydroxyethyl)pyrrolidine. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-pyrrolidone (Analog Read-Across). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). NDA 021234 Review: Flector (Diclofenac Epolamine) Patch. (Contains genotoxicity and repro-tox data for the salt). Available at: [Link]

Sources

Foundational

Initial In-Vitro Screening of 2-(Pyrrolidin-1-yl)ethanol: Transdermal Permeation Enhancement and Biocompatibility

Executive Summary 2-(Pyrrolidin-1-yl)ethanol (CAS 2955-88-6), commonly known as epolamine or N-(2-hydroxyethyl)pyrrolidine, is a highly versatile tertiary amine utilized extensively in pharmaceutical development[1]. Rath...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Pyrrolidin-1-yl)ethanol (CAS 2955-88-6), commonly known as epolamine or N-(2-hydroxyethyl)pyrrolidine, is a highly versatile tertiary amine utilized extensively in pharmaceutical development[1]. Rather than acting as a standalone therapeutic agent, its primary scientific value lies in its ability to act as a counter-ion. By forming ion pairs or Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) with acidic drugs, it drastically enhances transdermal and cutaneous absorption[2][3]. This technical guide establishes a rigorous, self-validating in-vitro screening framework to evaluate the physicochemical shifts, permeation kinetics, and dermatological safety of 2-(Pyrrolidin-1-yl)ethanol-based formulations.

Mechanistic Rationale: The Role of Epolamine in Ion-Pairing

The stratum corneum is a highly lipophilic barrier that restricts the passage of ionized, hydrophilic active pharmaceutical ingredients (APIs). When an acidic drug (e.g., Diclofenac or Alpha-lipoic acid) is combined with the basic pyrrolidine nitrogen of 2-(Pyrrolidin-1-yl)ethanol, an electrostatic interaction occurs[4]. This neutralizes the charge of the API, creating a transient, lipophilic ion pair that readily partitions into the lipid matrix of the skin ()[2]. Upon reaching the aqueous environment of the viable epidermis, the complex dissociates, releasing the active drug to exert its therapeutic effect[5].

G A Acidic API (e.g., Diclofenac, ALA) C Electrostatic Attraction & Ion-Pair Formation A->C B 2-(Pyrrolidin-1-yl)ethanol (Epolamine) B->C D Neutralized Complex (API-IL) C->D E Enhanced Stratum Corneum Partitioning D->E Increased Lipophilicity

Figure 1: Mechanism of API-IL formation and enhanced stratum corneum partitioning.

Phase I: Physicochemical Characterization & Ion-Pair Validation

Before biological testing, it is critical to validate that 2-(Pyrrolidin-1-yl)ethanol successfully alters the lipophilicity of the target API.

Protocol: Partition Coefficient (Log P) Shift Assay

  • Preparation: Prepare a 1:1 molar ratio of the acidic API and 2-(Pyrrolidin-1-yl)ethanol in an aqueous phosphate buffer (pH 7.4). Include a control of the free API.

  • Phase Separation: Add an equal volume of n-octanol to the mixture in a separatory funnel.

  • Equilibration: Shake vigorously for 24 hours at 32°C (mimicking skin surface temperature) to ensure thermodynamic equilibrium.

  • Quantification: Separate the phases and quantify the API concentration in both the aqueous and n-octanol phases using HPLC-UV.

  • Causality & Validation: The n-octanol/water partition coefficient is a direct predictor of stratum corneum penetration. A significant upward shift in the apparent Log P of the paired formulation compared to the free API confirms successful ion-pair formation, validating the physical chemistry before advancing to tissue models[2].

Phase II: In-Vitro Permeation Testing (IVPT) Workflow

To quantify the transdermal enhancement provided by 2-(Pyrrolidin-1-yl)ethanol, a Franz Diffusion Cell assay is employed. This system perfectly mimics the thermodynamic gradient of topical application ()[5].

Protocol: Franz Diffusion Cell Assay

  • Membrane Preparation: Hydrate Strat-M® synthetic membranes or thaw dermatomed porcine skin (thickness ~500 µm) in PBS for 30 minutes.

  • Cell Assembly: Mount the membrane between the donor and receptor compartments of a Franz diffusion cell (diffusion area ~0.64 cm²).

  • Receptor Phase: Fill the receptor chamber with PBS (pH 7.4) containing 1% Bovine Serum Albumin (BSA). Equilibrate at 32°C with continuous magnetic stirring (600 rpm). Causality: BSA binds the permeated drug, maintaining "sink conditions" to prevent back-diffusion, ensuring the measured flux is purely driven by the epolamine enhancement.

  • Dosing: Apply 20 µL of the 2-(Pyrrolidin-1-yl)ethanol-API formulation to the donor compartment.

  • Sampling: Withdraw 200 µL aliquots from the receptor port at 1, 2, 4, 8, 12, and 24 hours. Immediately replace the volume with fresh, pre-warmed buffer.

  • Analysis: Analyze samples via HPLC to calculate the steady-state flux (

    
    ) and permeability coefficient (
    
    
    
    ).

G N1 Prepare Receptor (PBS + 1% BSA) N2 Mount Membrane (Porcine Skin) N1->N2 N3 Apply Formulation (Donor Compartment) N2->N3 N4 Sample Collection (1h to 24h) N3->N4 N5 HPLC Analysis (Quantify Flux) N4->N5

Figure 2: Step-by-step In-Vitro Permeation Testing (IVPT) using a Franz Diffusion Cell.

Phase III: In-Vitro Cytotoxicity & Dermatological Biocompatibility

While 2-(Pyrrolidin-1-yl)ethanol is an effective permeation enhancer, its basic nature requires strict cytotoxicity screening to ensure it does not compromise epidermal integrity.

Protocol: HaCaT Keratinocyte MTT Assay

  • Cell Seeding: Seed HaCaT cells (immortalized human epidermal keratinocytes) in 96-well plates at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Expose cells to varying concentrations of 2-(Pyrrolidin-1-yl)ethanol (0.1 mM to 100 mM) for 24 hours. Include a vehicle control (media) and a positive toxicity control (1% SDS).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours to allow viable cells to reduce the tetrazolium dye.

  • Solubilization: Discard the media and dissolve the resulting formazan crystals in 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader to calculate the

    
    .
    
  • Causality & Validation: Keratinocytes are the first living cells encountered by topical formulations. The MTT assay measures mitochondrial metabolic activity, providing a highly reliable proxy for cell viability. Establishing the

    
     ensures the selected concentration of the enhancer operates within a safe therapeutic window.
    

G C1 HaCaT Cell Culture (Epidermal Model) C2 Dose-Response (0.1 - 100 mM) C1->C2 C3 MTT Assay (Metabolic Activity) C2->C3 C4 Calculate IC50 (Safety Threshold) C3->C4

Figure 3: In-vitro cytotoxicity screening workflow for dermatological biocompatibility.

Data Synthesis & Go/No-Go Criteria

A successful screening campaign for a 2-(Pyrrolidin-1-yl)ethanol-based formulation must balance maximum permeation flux with minimal cytotoxicity. The following table illustrates a synthesized data profile establishing a "Go" decision for a hypothetical API formulation.

Formulation ProfileApparent Log PSteady-State Flux (

)
HaCaT Viability (at 10 mM)Conclusion
Free API (Control) 1.20

98.5%Baseline
API + Standard Enhancer 2.10

75.2%Moderate toxicity
API + 2-(Pyrrolidin-1-yl)ethanol 2.85

92.4%Optimal (Go)

Interpretation: The data demonstrates that 2-(Pyrrolidin-1-yl)ethanol not only outperforms standard enhancers in driving API flux across the stratum corneum but also maintains superior biocompatibility with epidermal cells, validating its selection for advanced in-vivo formulation development.

References

  • Valenta C., Siman U., Kratzel M., Hadgraft J. "Ion Pairs for Transdermal and Dermal Drug Delivery: A Review." Pharmaceutics. URL: [Link]

  • Zhou Z., Liu C., Wan X., Fang L. "Development of a w/o emulsion using ionic liquid strategy for transdermal delivery of anti-aging component α-lipoic acid: Mechanism of different ionic liquids on skin retention and efficacy evaluation." European Journal of Pharmaceutical Sciences. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76288, 1-Pyrrolidineethanol." PubChem. URL: [Link]

Sources

Protocols & Analytical Methods

Method

2-(Pyrrolidin-1-yl)ethanol: A Versatile Building Block in Modern Drug Discovery

Application Note & Synthetic Protocol Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In the landscape of modern medicinal chemistry, the strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the landscape of modern medicinal chemistry, the strategic appendage of solubilizing groups is a critical step in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. 2-(Pyrrolidin-1-yl)ethanol (CAS: 2955-88-6), also known as N-(2-hydroxyethyl)pyrrolidine or epolamine, has emerged as a highly privileged bifunctional building block.

As a Senior Application Scientist, I frequently utilize this reagent to solve two distinct challenges in drug design:

  • Pharmacokinetic Optimization : The tertiary amine of the pyrrolidine ring (pKa ~8.8) remains protonated at physiological pH, drastically improving the aqueous solubility of highly lipophilic core scaffolds (e.g., macrocycles and multi-ring kinase inhibitors) [1].

  • Pharmacodynamic Targeting : The pyrrolidine nitrogen can engage in critical electrostatic interactions or hydrogen bonding within the solvent-exposed regions of target proteins, enhancing binding affinity and kinase selectivity.

Physicochemical Profiling

Understanding the baseline metrics of 2-(Pyrrolidin-1-yl)ethanol is essential for predicting its behavior in late-stage functionalization.

Table 1: Physicochemical Properties & Impact on Drug Design

PropertyValueMechanistic Impact on Drug Design
Molecular Weight 115.18 g/mol Low MW allows for appendage without violating Lipinski's Rule of 5.
LogP (estimated) 0.3 - 0.5Enhances the hydrophilicity of lipophilic core scaffolds.
pKa (Pyrrolidine N) ~8.8Protonated at physiological pH; enables salt formation (e.g., Diclofenac Epolamine) [5].
H-Bond Donors 1 (Hydroxyl)Acts as the reactive nucleophile or leaving group precursor (consumed during synthesis).
H-Bond Acceptors 2 (N, O)Nitrogen acts as a key H-bond acceptor/donor (when protonated) in target binding pockets.

Field-Proven Applications in Approved Therapeutics

The utility of 2-(pyrrolidin-1-yl)ethanol is best demonstrated by its incorporation into FDA-approved drugs and advanced clinical candidates.

Fedratinib (Inrebic®)

Fedratinib is a potent, orally bioavailable inhibitor of Janus Kinase 2 (JAK2), approved for the treatment of myelofibrosis [2]. The drug utilizes a 4-(2-(pyrrolidin-1-yl)ethoxy)aniline side chain. The pyrrolidine moiety is strategically oriented toward the solvent-exposed region of the JAK2 ATP-binding cleft. This not only improves the compound's solubility but also restricts its permeability across the blood-brain barrier, thereby reducing off-target central nervous system (CNS) toxicity [4].

JAK2Pathway Cytokine Cytokine Binding (e.g., TPO, EPO) Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Activation (Cross-phosphorylation) Receptor->JAK2 STAT STAT Phosphorylation & Dimerization JAK2->STAT Inhibitor Fedratinib (Binds via Pyrrolidine moiety) Inhibitor->JAK2 Inhibits Kinase Domain Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

Fig 1: Pharmacological signaling pathway (JAK2/STAT) inhibited by Fedratinib.

SB1518 (Pacritinib)

Pacritinib is a macrocyclic JAK2/FLT3 inhibitor. During its discovery, medicinal chemists utilized 2-(pyrrolidin-1-yl)ethanol to synthesize the 11-(2-pyrrolidin-1-yl-ethoxy) macrocycle. The appendage of this specific basic side chain was the critical breakthrough that optimized the in vitro ADME properties and provided the necessary selectivity against JAK1 and JAK3 [3].

Experimental Protocol: Synthesis of the Fedratinib Aniline Intermediate

To successfully leverage 2-(pyrrolidin-1-yl)ethanol in drug discovery, one must master its coupling to aromatic systems. The following protocol details the synthesis of 4-(2-(pyrrolidin-1-yl)ethoxy)aniline, the critical intermediate for Fedratinib and related JAK2 inhibitors[2][4].

This two-step workflow utilizes a Mitsunobu etherification followed by catalytic hydrogenation. It is designed as a self-validating system , utilizing an acid-base extraction to effortlessly purify the intermediate without the need for exhaustive column chromatography.

SynthWorkflow A 4-Nitrophenol + 2-(Pyrrolidin-1-yl)ethanol B Mitsunobu Reaction (PPh3, DIAD, THF) A->B C 1-(2-(4-Nitrophenoxy) ethyl)pyrrolidine B->C Etherification D Catalytic Hydrogenation (Pd/C, H2, MeOH) C->D E 4-(2-(Pyrrolidin-1-yl) ethoxy)aniline D->E Nitro Reduction

Fig 2: Synthetic workflow for the Fedratinib aniline intermediate.

Step 1: Mitsunobu Etherification & Acid-Base Purification

Objective : Couple 2-(pyrrolidin-1-yl)ethanol to 4-nitrophenol.

  • Reaction Setup : In an oven-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 4-nitrophenol (10.0 mmol, 1.0 equiv) and 2-(pyrrolidin-1-yl)ethanol (12.0 mmol, 1.2 equiv) in anhydrous Tetrahydrofuran (THF, 50 mL).

  • Reagent Addition : Add Triphenylphosphine (PPh3, 13.0 mmol, 1.3 equiv) to the stirring solution. Cool the reaction mixture to 0 °C using an ice bath.

    • Causality Check: Cooling is strictly required because the subsequent addition of Diisopropyl azodicarboxylate (DIAD) is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the azodicarboxylate and suppresses unwanted elimination byproducts from the alcohol.

  • Activation : Dropwise add DIAD (13.0 mmol, 1.3 equiv) over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup (Crucial Step) :

    • Concentrate the THF in vacuo. Dissolve the crude residue in Ethyl Acetate (100 mL).

    • Extract the organic layer with 1M aqueous HCl (3 x 50 mL).

    • Causality Check: The basic pyrrolidine moiety (pKa ~8.8) becomes protonated and migrates entirely to the aqueous layer. The neutral byproducts—specifically the notoriously difficult-to-remove triphenylphosphine oxide (TPPO)—remain in the organic layer.

    • Basify the combined aqueous layers with 2M NaOH until pH > 10. Extract the milky aqueous layer with Dichloromethane (DCM, 3 x 50 mL).

    • Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate to yield pure 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine as a pale yellow oil.

Step 2: Catalytic Hydrogenation

Objective : Reduce the nitro group to a primary amine.

  • Reaction Setup : Dissolve the nitro intermediate (~8.0 mmol) in degassed Methanol (40 mL) in a hydrogenation flask.

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w relative to the substrate).

  • Hydrogenation : Purge the flask with Hydrogen gas (balloon pressure) and stir vigorously at room temperature for 4-6 hours.

    • Causality Check: The basic tertiary amine can partially coordinate to the palladium surface, potentially slowing the reaction. Vigorous stirring ensures optimal mass transfer of H2 gas to overcome this mild catalyst poisoning.

  • Filtration : Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Safety Warning: Do not let the Celite pad dry out completely while under vacuum, as dry Pd/C is highly pyrophoric when exposed to oxygen and residual methanol.

  • Isolation : Concentrate the filtrate in vacuo to afford the target 4-(2-(pyrrolidin-1-yl)ethoxy)aniline.

Table 2: Expected Analytical Validation Metrics

Analytical MethodExpected ResultValidation Purpose
1H NMR (CDCl3) δ ~2.6 (m, 4H, pyrrolidine), ~2.9 (t, 2H, CH2-N)Confirms the intact pyrrolidine ring post-reduction.
LC-MS (ESI+) [M+H]+ m/z = 207.1Verifies the molecular weight of the final aniline product.
TLC (DCM:MeOH 9:1) Rf ~ 0.3 (Ninhydrin active)Ensures complete consumption of the nitro intermediate.

References

  • Guidechem. "1-Pyrrolidineethanol 2955-88-6 wiki".
  • Journal of Medicinal Chemistry (ACS Publications). "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis".
  • PubMed (NIH). "Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)... (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor".
  • PMC (NIH). "A gastrointestinal locally activating Janus kinase inhibitor to treat ulcerative colitis".
  • Pharmaffiliates. "CAS No : 2955-88-6 | Product Name : N-(2-Hydroxyethyl)pyrrolidine".
Application

Application Notes and Protocols for Asymmetric Synthesis Using 2-(Pyrrolidin-1-yl)ethanol

For: Researchers, scientists, and drug development professionals. Introduction: The Role of Pyrrolidine Scaffolds in Asymmetric Synthesis The pyrrolidine ring system is a privileged scaffold in medicinal chemistry and a...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Role of Pyrrolidine Scaffolds in Asymmetric Synthesis

The pyrrolidine ring system is a privileged scaffold in medicinal chemistry and a cornerstone of modern asymmetric synthesis.[1][2] Its prevalence in FDA-approved drugs underscores its importance in creating stereochemically complex and biologically active molecules.[2] Derived from the natural amino acid proline, chiral pyrrolidine derivatives have been extensively developed as powerful organocatalysts and chiral auxiliaries.[1][3] These molecules, particularly those bearing additional coordinating groups like hydroxyls, can create a well-defined chiral environment around a reactive center, enabling high levels of stereocontrol in a variety of chemical transformations.

2-(Pyrrolidin-1-yl)ethanol is a structurally simple, yet potent, chiral amino alcohol. While not as extensively documented in high-impact literature as more complex proline derivatives like Hayashi-Jørgensen catalysts, its fundamental structure contains the key elements for asymmetric induction: a chiral center, a Lewis basic nitrogen atom within the pyrrolidine ring, and a hydroxyl group capable of coordinating to metal centers. These features make it an attractive candidate for development as a cost-effective and readily available catalyst for various asymmetric reactions.

This application note provides a detailed experimental protocol for a representative application of 2-(Pyrrolidin-1-yl)ethanol in a classic C-C bond-forming reaction: the enantioselective addition of diethylzinc to an aldehyde. This reaction serves as a benchmark for evaluating the effectiveness of chiral amino alcohol ligands.

Causality of Experimental Design: Mechanism of Stereochemical Control

The enantioselective addition of organozinc reagents to aldehydes, catalyzed by chiral β-amino alcohols, is a well-established method for producing chiral secondary alcohols.[4] The catalytic cycle, and the origin of stereoselectivity, is predicated on the formation of a chiral zinc-alkoxide complex.

The proposed catalytic cycle is as follows:

  • Ligand Exchange: The chiral amino alcohol, 2-(Pyrrolidin-1-yl)ethanol, reacts with diethylzinc in an initial ligand exchange step. The acidic proton of the alcohol is displaced by an ethyl group, forming a zinc alkoxide. This is accompanied by the release of ethane gas.

  • Dimer Formation: The resulting ethylzinc-aminoalkoxide species is believed to exist in a dinuclear zinc complex. This dimeric structure is crucial for the catalytic activity and stereochemical control.

  • Aldehyde Coordination: The prochiral aldehyde (in our model protocol, benzaldehyde) coordinates to one of the zinc centers in the dimer. The pre-organized chiral environment of the ligand directs the aldehyde to bind in a specific orientation to minimize steric interactions.

  • Enantioselective Alkyl Transfer: An ethyl group is transferred from the other zinc center to one of the enantiotopic faces of the coordinated aldehyde. The chiral ligand framework effectively shields the other face, leading to a highly selective alkylation.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is displaced by another molecule of diethylzinc, releasing the chiral secondary alcohol (after workup) and regenerating the active catalytic species.

The following diagram illustrates the proposed catalytic cycle and the key transition state responsible for enantioselection.

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Ligand_Exchange 1. Ligand Exchange (Cat-OH + Et2Zn) Dimer 2. Active Catalyst Formation (Chiral Zn-Dimer) Ligand_Exchange->Dimer - Ethane Coordination 3. Aldehyde Coordination Dimer->Coordination + Aldehyde Transfer 4. Enantioselective Ethyl Transfer Coordination->Transfer Intramolecular Et Transfer Product_Release 5. Product Release & Catalyst Regeneration Transfer->Product_Release - Product-Zn Product_Release->Dimer + Et2Zn Product (S)-1-Phenyl-1-propanol Product_Release->Product Workup Catalyst 2-(Pyrrolidin-1-yl)ethanol (Cat-OH) Catalyst->Ligand_Exchange Et2Zn Diethylzinc (Et2Zn) Et2Zn->Ligand_Exchange Aldehyde Benzaldehyde Aldehyde->Coordination

Sources

Method

application of 2-(Pyrrolidin-1-yl)ethanol in the synthesis of antipsychotics

Technical Application Note: 2-(Pyrrolidin-1-yl)ethanol as a Synthon in Neuropharmacological Chemistry Part 1: Executive Summary & Strategic Rationale 2-(Pyrrolidin-1-yl)ethanol (CAS: 2955-88-6) serves as a critical "side...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 2-(Pyrrolidin-1-yl)ethanol as a Synthon in Neuropharmacological Chemistry

Part 1: Executive Summary & Strategic Rationale

2-(Pyrrolidin-1-yl)ethanol (CAS: 2955-88-6) serves as a critical "side-chain donor" in medicinal chemistry, specifically for introducing the pyrrolidinoethyl moiety . This structural motif is pharmacologically significant in Central Nervous System (CNS) agents, particularly within the phenothiazine class of tricyclic heterocycles.

While modern antipsychotic development has drifted toward piperazine/piperidine derivatives, the chemistry of installing basic amino-alkyl side chains remains a fundamental competency. The pyrrolidinoethyl group imparts lipophilicity and basicity (pKa ~9.5), facilitating Blood-Brain Barrier (BBB) penetration and interaction with G-protein coupled receptors (GPCRs), including dopaminergic and histaminergic targets.

This guide details the transformation of 2-(Pyrrolidin-1-yl)ethanol into its reactive electrophilic congener, 1-(2-chloroethyl)pyrrolidine, and its subsequent application in synthesizing Pyrathiazine (a phenothiazine derivative), serving as a model system for alkylating tricyclic antipsychotic scaffolds.

Part 2: Mechanistic Insight (The "Why" and "How")

The Activation Challenge

The hydroxyl group of 2-(Pyrrolidin-1-yl)ethanol is a poor leaving group. Direct alkylation of a drug scaffold (e.g., phenothiazine) with the alcohol is energetically unfavorable. The standard protocol involves converting the alcohol to a chloride.[1][2][3]

The Aziridinium Ion Intermediate (Critical Mechanism)

Unlike simple alkyl halides, 1-(2-chloroethyl)pyrrolidine is a "nitrogen mustard" analog. In solution, particularly under basic or neutral conditions, it undergoes intramolecular cyclization to form a highly reactive, strained aziridinium ion .

  • Implication for Synthesis: The aziridinium ion is the actual electrophile attacked by the nucleophile (drug scaffold).

  • Implication for Safety: This species is a potent alkylating agent and a potential vesicant (blistering agent). Stringent containment is required.

AziridiniumMechanism Alcohol 2-(Pyrrolidin-1-yl)ethanol (Precursor) Chloride 1-(2-Chloroethyl)pyrrolidine (Stable Salt Form) Alcohol->Chloride SOCl2 / Reflux (Chlorination) Aziridinium Aziridinium Ion (Reactive Electrophile) Chloride->Aziridinium Base / Solubilization (Intramolecular Cyclization) Product Alkylated Drug Scaffold (e.g., Pyrathiazine) Aziridinium->Product Nucleophilic Attack (Phenothiazine Anion)

Figure 1: The activation pathway of 2-(Pyrrolidin-1-yl)ethanol via the reactive aziridinium intermediate.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

The activation step. This converts the alcohol into a stable, storable salt that can be generated into the reactive free base in situ.

Reagents:

  • 2-(Pyrrolidin-1-yl)ethanol (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.1 - 1.5 eq)
    
  • Solvent: Toluene or Dichloromethane (DCM)

  • Recrystallization Solvent: Isopropanol or Ethanol

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen inlet. Vent the condenser to a caustic scrubber (NaOH trap) to neutralize

    
     and 
    
    
    
    off-gassing.
  • Solvation: Dissolve 2-(Pyrrolidin-1-yl)ethanol in Toluene (approx. 5-10 volumes). Cool the solution to 0–5°C using an ice bath.

    • Expert Note: Cooling is essential. The reaction with thionyl chloride is highly exothermic.

  • Addition: Add Thionyl Chloride dropwise over 30–60 minutes. Maintain internal temperature below 10°C.

  • Reaction: Once addition is complete, remove the ice bath. Allow to warm to room temperature, then heat to reflux (approx. 110°C for Toluene) for 2–3 hours.

    • Observation: The solution may darken, and a precipitate (the HCl salt) may begin to form.

  • Isolation: Cool the mixture to room temperature. The product, 1-(2-chloroethyl)pyrrolidine hydrochloride, will crystallize out.[4][5]

  • Filtration: Filter the solid under vacuum/nitrogen. Wash the cake with cold toluene or diethyl ether to remove excess thionyl chloride.

  • Purification: Recrystallize from hot Isopropanol or Ethanol to obtain a white to off-white crystalline solid.

    • Validation: Melting point should be 198–203°C [1].[5]

Data Summary: Chlorination Step

Parameter Specification

| Reagent | Thionyl Chloride (


) |
| Temperature  | 0°C (Addition) 

Reflux (Reaction) | | Typical Yield | 46% – 65% | | Appearance | White to Cocoa-colored solid (Crude), White crystals (Pure) | | Hazard | Vesicant precursor. Handle in fume hood. |
Protocol B: N-Alkylation of Phenothiazine (Synthesis of Pyrathiazine)

The application step. This demonstrates the attachment of the side chain to a tricyclic antipsychotic scaffold.

Reagents:

  • Phenothiazine (Scaffold) (1.0 eq)

  • 1-(2-Chloroethyl)pyrrolidine HCl (from Protocol A) (1.1 eq)

  • Base: Sodium Amide (

    
    ) or Sodium Hydride (
    
    
    
    , 60% in oil) (2.0 eq)
    • Note: 2 equivalents of base are needed: 1 to deprotonate the phenothiazine, 1 to neutralize the HCl salt of the side chain.

  • Solvent: Dry Toluene or Xylene.

Step-by-Step Methodology:

  • Deprotonation: In a dry flask under Argon/Nitrogen, suspend Sodium Hydride (2.0 eq) in dry Toluene. Add Phenothiazine (1.0 eq) portion-wise.

  • Activation: Heat the mixture to reflux for 1–2 hours.

    • Mechanism:[2][3] This generates the sodium salt of phenothiazine (nitrogen anion), indicated by a color change (often to reddish-orange).

  • Alkylation: Cool the mixture slightly (to ~80°C). Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq) as a solid (carefully) or as a free-base solution in toluene.

    • Expert Note: Adding the solid HCl salt directly is convenient but requires the extra equivalent of base present in the pot.

  • Reflux: Return the mixture to reflux for 6–12 hours. Monitor by TLC (System: EtOAc/Hexane or DCM/MeOH).

  • Workup: Cool to room temperature. Quench carefully with water to destroy excess hydride.

  • Extraction: Separate the organic layer. Extract the aqueous layer with Toluene or DCM. Combine organics, dry over

    
    , and concentrate in vacuo.
    
  • Salt Formation (Optional but Recommended): Dissolve the resulting oil in ethanol and add ethanolic HCl to precipitate the Pyrathiazine Hydrochloride salt for easier handling and stability.

Workflow cluster_0 Phase 1: Side Chain Synthesis cluster_1 Phase 2: Drug Assembly Step1 Start: 2-(Pyrrolidin-1-yl)ethanol Step2 React with SOCl2 (Reflux) Step1->Step2 Step3 Isolate 1-(2-Chloroethyl)pyrrolidine HCl Step2->Step3 Step5 Add Side Chain (from Phase 1) Step3->Step5 Transfer Step4 Scaffold: Phenothiazine + NaH Step4->Step5 Step6 Reflux (Toluene, 12h) Step5->Step6 Step7 Final Product: Pyrathiazine Step6->Step7

Figure 2: Integrated workflow for the synthesis of pyrrolidinoethyl-functionalized phenothiazines.

Part 4: References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7528, 1-(2-Chloroethyl)pyrrolidine. Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note: Advanced Methodologies for the N-Alkylation of Pyrrolidine Derivatives

Introduction Pyrrolidines are privileged pharmacophores embedded in numerous active pharmaceutical ingredients (APIs), natural products, and functional materials. The N-alkylation of the pyrrolidine ring is a fundamental...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrrolidines are privileged pharmacophores embedded in numerous active pharmaceutical ingredients (APIs), natural products, and functional materials. The N-alkylation of the pyrrolidine ring is a fundamental transformation in drug development. However, achieving high chemoselectivity—specifically avoiding over-alkylation to quaternary ammonium salts—and adhering to green chemistry standards present ongoing challenges[1].

This application note provides a comprehensive, self-validating guide to the three primary pathways for pyrrolidine N-alkylation: Direct


 Alkylation, Reductive Amination, and Borrowing Hydrogen (Transfer Hydrogenation). By understanding the causality behind reagent selection, researchers can optimize yields and scalability.

Mechanistic Pathways & Causality

Pathway A: Direct Alkylation with Alkyl Halides

The classical approach involves the nucleophilic attack of the secondary pyrrolidine amine on an electrophilic alkyl halide.

  • Causality of Reagents: A stoichiometric base (e.g.,

    
    , 
    
    
    
    , or DIPEA) is strictly required to neutralize the generated hydrohalic acid (HX). Without a base, the pyrrolidine is protonated to form a hydrohalide salt, rendering it non-nucleophilic and halting the reaction.
  • Mitigating Over-alkylation: To circumvent the chronic problem of unselective over-alkylation, modern protocols employ microwave irradiation in aqueous media. This accelerates the polar transition state, eliminates the need for phase-transfer catalysts, and drives the reaction to completion rapidly[2].

Pathway B: Reductive Amination

Reductive amination is highly chemoselective and naturally prevents over-alkylation. The pyrrolidine condenses with an aldehyde or ketone to form a highly electrophilic iminium ion intermediate, which is subsequently reduced.

  • Causality of Reagents: While Sodium Triacetoxyborohydride (STAB) is the classical mild reductant, modern green protocols utilize heterogeneous catalysts like

    
     coupled with formic acid (
    
    
    
    )[3]. Formic acid decomposes into
    
    
    and
    
    
    on the gold surface, providing a cost-effective, easily recyclable transfer hydrogenation pathway without the risks of high-pressure
    
    
    gas[3].
Pathway C: Borrowing Hydrogen (Alkylation with Alcohols)

The "borrowing hydrogen" methodology is an atom-economical alternative that utilizes commodity alcohols instead of toxic alkyl halides, producing water as the sole byproduct[4].

  • Causality of Reagents: A transition metal catalyst (e.g., Mn, Zn, or Ir) temporarily extracts hydrogen from the alcohol, oxidizing it to an aldehyde. The pyrrolidine condenses with the aldehyde to form an iminium species. The catalyst then "returns" the hydrogen to reduce the iminium intermediate to the target N-alkyl pyrrolidine. For example, Zn(II) catalysts utilizing redox-noninnocent azo-ligands act as electron and hydrogen reservoirs, facilitating the cycle without requiring precious metals[5].

Workflow & Decision Matrix

N_Alkylation_Decision_Tree Start Pyrrolidine Substrate Q1 Select Alkylating Agent Start->Q1 AlkylHalide Alkyl Halide (SN2 Pathway) Q1->AlkylHalide Carbonyl Aldehyde / Ketone (Reductive Amination) Q1->Carbonyl Alcohol Alcohol (Borrowing Hydrogen) Q1->Alcohol Base Add Base (e.g., NaOH, K2CO3) AlkylHalide->Base Reductant Add Reductant (e.g., HCOOH, STAB) Carbonyl->Reductant Catalyst Add TM Catalyst (e.g., Zn(II), Mn(I)) Alcohol->Catalyst Product N-Alkyl Pyrrolidine Base->Product Reductant->Product Catalyst->Product

Decision matrix for selecting the optimal N-alkylation pathway for pyrrolidine derivatives.

Experimental Protocols

Protocol 1: Microwave-Assisted Aqueous N-Alkylation ( )

Adapted from the environmentally friendly protocol by Ju and Varma[2].

  • Reagent Preparation: In a 10 mL microwave reactor vial, combine the pyrrolidine derivative (1.0 mmol) and the alkyl halide (e.g., benzyl chloride, 1.0 mmol, 0.127 g).

  • Base Addition: Add 2.20 mL of a 0.5 M aqueous

    
     solution (1.1 mmol). Rationale: 
    
    
    
    neutralizes the
    
    
    byproduct, while water acts as a highly polar microwave-absorbing medium to accelerate the reaction.
  • Irradiation: Seal the vial and place it in a focused microwave synthesis system (e.g., CEM Discover). Irradiate at 80–100 °C (250 W) for 25 minutes[2].

  • Workup: Cool to room temperature. Extract the aqueous mixture with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol 2: Heterogeneous Transfer Hydrogenation (Reductive Amination)

Adapted from the


 catalyzed transfer hydrogenation protocol[3].
  • Reaction Setup: In a high-pressure tube or Teflon-lined autoclave, add the pyrrolidine derivative (1.0 mmol), the target aldehyde/ketone (1.0 mmol), and commercially available

    
     catalyst (1–2 mol% Au).
    
  • Reductant Addition: Add formic acid (

    
    ) as the hydrogen donor (3.0 equiv) and toluene (2.0 mL)[3].
    
  • Heating: Stir the mixture vigorously at 80–100 °C for 12–24 hours.

  • Isolation: Filter the mixture through a Celite pad to recover the heterogeneous

    
     catalyst (which can be washed and recycled). Concentrate the filtrate and purify via silica gel chromatography.
    
Protocol 3: Borrowing Hydrogen using Alcohols (Zn-Catalyzed)

Adapted from the sustainable Zn(II)-catalyzed protocol[5].

  • Preparation: In an oven-dried high-pressure tube under an argon atmosphere, add the pyrrolidine derivative (1.0 mmol), the primary alcohol (1.2 mmol), and potassium tert-butoxide (

    
    , 0.5 mmol, 56 mg).
    
  • Catalyst Addition: Add the Zn(II) arylazo catalyst (3.0 mol %, 0.03 mmol) and 3.0 mL of dry, degassed toluene[5]. Rationale: The

    
     base facilitates the initial alkoxide formation, while the Zn(II) complex manages the hydrogen shuttling.
    
  • Reaction: Cap the tube tightly with a PTFE screw cap and heat in a preheated oil bath at 120 °C for 16 hours[5].

  • Purification: Evaporate the volatiles under vacuum and purify the crude product by column chromatography (ethyl acetate/hexane gradient)[5].

Data Presentation: Methodological Comparison

MethodologyAlkylating AgentCatalyst / ReagentsPrimary ByproductsChemoselectivityScalability & Green Profile
Direct

Alkylation
Alkyl Halides

or

HX SaltsLow (Risk of over-alkylation)Moderate; significantly improved by aqueous MW irradiation.
Reductive Amination Aldehydes / Ketones

+


,

High (Stops at tertiary amine)High; excellent atom economy, mild conditions, recyclable catalyst.
Borrowing Hydrogen Primary AlcoholsZn(II) or Mn(I) + Base

HighVery High; utilizes cheap commodity alcohols, zero toxic halide waste.

References

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. URL:[Link]

  • Liang, S., Monsen, P., Hammond, G. B., & Xu, B. (2016). Au/TiO2 catalyzed reductive amination of aldehydes and ketones using formic acid as reductant. Organic Chemistry Frontiers. URL:[Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry. URL:[Link]

  • Chakraborty, S. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. URL:[Link]

  • Wikipedia Contributors. (n.d.). Amine alkylation. Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Method

multi-step synthesis of novel heterocycles using 2-(Pyrrolidin-1-yl)ethanol

Application Note: Strategic Synthesis of Novel Heterocycles using 2-(Pyrrolidin-1-yl)ethanol Executive Summary & Strategic Rationale 2-(Pyrrolidin-1-yl)ethanol (CAS: 2955-88-6) is a bifunctional building block often unde...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Novel Heterocycles using 2-(Pyrrolidin-1-yl)ethanol

Executive Summary & Strategic Rationale

2-(Pyrrolidin-1-yl)ethanol (CAS: 2955-88-6) is a bifunctional building block often underutilized in high-throughput synthesis. While commonly used as a basic side-chain in medicinal chemistry (e.g., in antihistamines or GPCR ligands), its true synthetic potential lies in its ability to serve as a 1,4-dinucleophile .

The molecule possesses a tertiary amine (nucleophilic trigger) and a primary alcohol (nucleophilic trap) separated by an ethylene linker. This specific geometry allows for the rapid construction of fused bicyclic systems—specifically pyrrolo[2,1-c][1,4]oxazines and pyrrolo[1,2-a]quinoxalines —through cyclization cascades that are difficult to achieve with acyclic analogs.

This guide details two distinct protocols:

  • The Zwitterionic Cascade: A "Click-like," atom-economic reaction with electron-deficient alkynes to form fused oxazines.

  • The Oxidative Condensation: A controlled oxidation-cyclization route to access tricyclic quinoxaline scaffolds.

Protocol A: Zwitterionic Cascade Synthesis of Pyrrolo[2,1-c][1,4]oxazines

Concept: This protocol leverages the Huisgen zwitterion intermediate. The tertiary nitrogen of the pyrrolidine ring attacks an electron-deficient alkyne (e.g., Dimethyl Acetylenedicarboxylate - DMAD). The resulting zwitterion is internally trapped by the pendant hydroxyl group, closing a six-membered morpholine-like ring fused to the pyrrolidine.

Target Molecule: Dimethyl 6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-3,4-dicarboxylate derivatives.

Experimental Workflow

Step 1: Reagent Preparation

  • Substrate: 2-(Pyrrolidin-1-yl)ethanol (1.0 equiv, 10 mmol, 1.15 g).

  • Reagent: Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv, 12 mmol, 1.70 g).

  • Solvent: Dichloromethane (DCM), anhydrous (50 mL).

  • Temperature: 0°C to Ambient (25°C).

Step 2: Reaction Execution

  • Charge a flame-dried 100 mL round-bottom flask with 2-(Pyrrolidin-1-yl)ethanol and anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath to suppress exothermic polymerization of DMAD.

  • Add DMAD dropwise over 20 minutes. Note: The solution will turn yellow/orange, indicating zwitterion formation.

  • Remove the ice bath and stir at room temperature for 12 hours.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). The starting amine (baseline) should disappear, replaced by a less polar UV-active spot.

Step 3: Work-up & Purification

  • Concentrate the reaction mixture under reduced pressure to yield a viscous oil.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 10% -> 30% Ethyl Acetate in Hexanes.

  • Crystallization: Triturate the resulting oil with cold diethyl ether to induce crystallization if the product is solid (derivative dependent).

Mechanistic Insight (The "Why")

The reaction succeeds because the ethylene tether holds the hydroxyl group in perfect proximity to the vinyl anion formed after the initial nitrogen attack. If the tether were longer (propyl), polymerization would compete. If shorter (methyl), ring strain would prevent cyclization.

Data Summary: Solvent Effects on Yield

SolventDielectric ConstantYield (%)Reaction TimeNotes
DCM 8.9388% 12 hOptimal balance of solubility and polarity.
THF7.5872%18 hSlower kinetics observed.
Acetonitrile37.545%6 hHigh polarity stabilizes zwitterion, leading to polymerization side-products.
Toluene2.3860%24 hPoor solubility of the zwitterionic intermediate.

Protocol B: Oxidative Condensation to Pyrrolo[1,2-a]quinoxalines

Concept: Direct condensation of the alcohol with diamines is inefficient. We first activate the alcohol via oxidation to (pyrrolidin-1-yl)acetaldehyde . This unstable intermediate is generated in situ or freshly isolated to react with 1,2-diaminobenzene, forming a tricyclic system relevant to DNA-intercalating drugs.

Target Molecule: Pyrrolo[1,2-a]quinoxaline.

Experimental Workflow

Phase 1: Swern Oxidation (Aldehyde Generation)

  • Reagents: Oxalyl chloride (1.1 equiv), DMSO (2.2 equiv), TEA (5 equiv).

  • Substrate: 2-(Pyrrolidin-1-yl)ethanol (10 mmol).

  • Solvent: DCM.

  • Cool oxalyl chloride in DCM to -78°C. Add DMSO dropwise (gas evolution). Stir 15 min.

  • Add 2-(Pyrrolidin-1-yl)ethanol dropwise. Stir 45 min at -78°C.

  • Add Triethylamine (TEA).[1] Warming to 0°C triggers the rearrangement to the aldehyde.

  • Critical: Do not isolate via column. Perform a quick aqueous extraction (cold NaHCO3), dry (Na2SO4), and use the crude aldehyde solution immediately in Phase 2. The aldehyde is prone to self-aldol condensation.

Phase 2: Cyclization with 1,2-Diaminobenzene

  • Reagents: Crude (pyrrolidin-1-yl)acetaldehyde (from Phase 1), 1,2-Phenylenediamine (1.0 equiv), Acetic Acid (cat. 10 mol%).

  • Solvent: Ethanol (EtOH).[2][3]

  • Dissolve 1,2-phenylenediamine in EtOH (20 mL).

  • Add the crude aldehyde solution.

  • Heat to reflux (80°C) for 4 hours.

  • Mechanism: The secondary amine of the diamine condenses with the aldehyde (imine formation), followed by intramolecular nucleophilic attack of the tertiary pyrrolidine nitrogen onto the imine (or oxidative aromatization if air/oxidant is present).

    • Note: To fully aromatize to the quinoxaline, a mild oxidant (e.g., MnO2 or simply air bubbling) is often required in the final step.

Pathway Visualization (Graphviz)

The following diagram illustrates the bifurcation of the starting material into two distinct heterocyclic scaffolds based on the chosen protocol.

G Start 2-(Pyrrolidin-1-yl)ethanol (Starting Material) DMAD Reagent: DMAD (Protocol A) Start->DMAD Oxidation Reagent: Swern [Ox] (Protocol B) Start->Oxidation Zwitterion Intermediate: Huisgen Zwitterion DMAD->Zwitterion N-Attack Oxazine Product: Pyrrolo[2,1-c][1,4]oxazine Zwitterion->Oxazine O-Cyclization Aldehyde Intermediate: (Pyrrolidin-1-yl)acetaldehyde Oxidation->Aldehyde -78°C to 0°C Diamine Reagent: 1,2-Diaminobenzene Aldehyde->Diamine Quinoxaline Product: Pyrrolo[1,2-a]quinoxaline Diamine->Quinoxaline Condensation + Aromatization

Caption: Divergent synthesis pathways converting 2-(Pyrrolidin-1-yl)ethanol into fused oxazine or quinoxaline scaffolds.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity (Protocol A): The DMAD reaction involves charged intermediates. While "Click" chemistry is often robust, the presence of water can hydrolyze the ester groups of DMAD or protonate the zwitterion prematurely, leading to acyclic side products. Use anhydrous DCM.

  • Aldehyde Stability (Protocol B): (Pyrrolidin-1-yl)acetaldehyde is an alpha-amino aldehyde. It is highly susceptible to racemization (if chiral analogs are used) and polymerization. Do not store. Generate and use immediately.

  • Stoichiometry: In Protocol A, a slight excess of DMAD (1.2 equiv) is crucial to drive the reaction to completion, but a large excess complicates purification as DMAD oligomers co-elute with the product.

References

  • Nair, V., et al. (2012). The Reaction of N-Heterocycles with Acetylenic Esters: A Facile Route to Fused Heterocycles. Tetrahedron.[4]

  • Yavari, I., et al. (2002). Reaction of N-heterocycles with dimethyl acetylenedicarboxylate in the presence of phenols. Synlett.

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.

  • Volochnyuk, D. M., et al. (2018). A bio-inspired approach to proline-derived 2,4-disubstituted oxazoles.[4][5] Heterocyclic Communications.

Sources

Application

2-(Pyrrolidin-1-yl)ethanol in multicomponent reactions for pyrrolidone synthesis

Application Note: 2-(Pyrrolidin-1-yl)ethanol as a Bifunctional Building Block in Multicomponent Pyrrolidone Synthesis Executive Summary The synthesis of highly functionalized pyrrolidones (γ-lactams) is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Pyrrolidin-1-yl)ethanol as a Bifunctional Building Block in Multicomponent Pyrrolidone Synthesis

Executive Summary

The synthesis of highly functionalized pyrrolidones (γ-lactams) is a cornerstone of modern drug discovery, given the prevalence of this scaffold in neurotropic agents, kinase inhibitors, and anti-inflammatory drugs[1]. Multicomponent reactions (MCRs), such as the Castagnoli-Cushman and Ugi reactions, offer rapid access to these complex architectures from simple starting materials[2],[3]. However, late-stage purification and the poor aqueous solubility of the resulting lipophilic scaffolds remain significant bottlenecks.

This application note details the strategic incorporation of 2-(Pyrrolidin-1-yl)ethanol —a bifunctional amino alcohol—into a one-pot MCR workflow. By leveraging its primary hydroxyl group as a nucleophilic trap and its tertiary amine as a basic handle, this protocol ensures high-yielding pyrrolidone synthesis with built-in "catch-and-release" purification and enhanced ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Mechanistic Paradigm: Causality in Reagent Selection

In traditional Castagnoli-Cushman reactions (CCR), the condensation of an imine with a cyclic anhydride (e.g., succinic or homophthalic anhydride) yields a pyrrolidone-carboxylic acid[3],[4]. While valuable, the free carboxylic acid often requires subsequent derivatization to improve cellular permeability. By introducing 2-(Pyrrolidin-1-yl)ethanol into the reaction matrix alongside a coupling agent, the transient carboxylic acid is immediately intercepted via esterification.

Causality of the Bifunctional Design:

  • Nucleophilic Efficiency: The primary alcohol of 2-(Pyrrolidin-1-yl)ethanol is sterically unhindered, allowing for rapid esterification that outcompetes off-target degradation pathways.

  • Internal Basic Handle: The pyrrolidine nitrogen is a tertiary amine with a pKₐ of approximately 8.5. This prevents it from acting as a competing nucleophile during the acylation step (avoiding amide byproduct formation), while providing an ionizable center for downstream acid-base extraction[5].

  • Solubility Enhancement: The incorporation of the basic pyrrolidine motif is a well-documented medicinal chemistry tactic to disrupt crystal packing and enhance the aqueous solubility of the final drug candidate.

Workflow Visualization

The following diagram illustrates the logical flow of the multicomponent assembly and the subsequent self-validating purification strategy.

MCR_Mechanism A Imine Formation C N-Acyliminium Intermediate A->C Addition B Cyclic Anhydride B->C Activation E Pyrrolidone Ester (Target Scaffold) C->E Trapping D 2-(Pyrrolidin-1-yl)ethanol (Nucleophile) D->E Esterification F Acid-Base Purification E->F Workup

Caption: MCR pathway for pyrrolidone synthesis using 2-(Pyrrolidin-1-yl)ethanol.

Experimental Protocol: One-Pot Synthesis and Purification

This methodology describes a self-validating system : the successful formation of the target molecule is intrinsically verified by its partitioning behavior during the extraction phase. If the MCR fails to incorporate 2-(Pyrrolidin-1-yl)ethanol, the product will not partition into the acidic aqueous phase, ensuring absolute purity of the isolated scaffold.

Step 1: In Situ Imine Generation

  • To a flame-dried 20 mL scintillation vial, add the primary amine (1.0 mmol) and the aldehyde (1.0 mmol).

  • Suspend the reagents in 2.0 mL of anhydrous acetonitrile (0.5 M).

  • Add 500 mg of activated 4Å molecular sieves and stir at 25 °C for 2 hours.

  • Causality: Pre-forming the imine drives the equilibrium forward by sequestering water. This minimizes the competitive hydrolysis of the anhydride in the subsequent step, ensuring the MCR pathway dominates over side reactions[4].

Step 2: Anhydride Activation and Cyclization

  • Filter the reaction mixture through a PTFE syringe filter into a clean vial to remove the molecular sieves.

  • Add homophthalic anhydride (1.0 mmol) to the imine solution.

  • Seal the vial and heat to 60 °C for 1 hour.

  • Causality: Heating provides the necessary activation energy for the formal cycloaddition between the imine and the enolizable anhydride, forming the core pyrrolidone-carboxylic acid intermediate[3].

Step 3: Nucleophilic Trapping with 2-(Pyrrolidin-1-yl)ethanol

  • Cool the reaction to room temperature.

  • Add 2-(Pyrrolidin-1-yl)ethanol (1.5 mmol), followed by EDC·HCl (1.2 mmol) and DMAP (0.1 mmol).

  • Stir the mixture at 60 °C for 4 hours.

  • Causality: EDC activates the newly formed carboxylic acid. The primary alcohol of 2-(Pyrrolidin-1-yl)ethanol rapidly attacks the activated ester. The tertiary amine of the pyrrolidine ring is non-nucleophilic under these conditions, preventing polymerization or cross-reactivity.

Step 4: Catch-and-Release Purification (Self-Validating Step)

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude residue in 10 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Extract the organic layer with 1.0 M HCl (3 × 10 mL).

    • Causality: The target pyrrolidone ester, now containing the basic pyrrolidine moiety, is protonated and transfers to the aqueous phase. Unreacted anhydride, neutral byproducts, and non-basic MCR intermediates remain in the EtOAc layer, which is discarded. This step acts as an absolute chemical filter[5].

  • Cool the combined aqueous layers in an ice bath and slowly add saturated aqueous Na₂CO₃ until the pH reaches 10.

  • Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 10 mL).

  • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure functionalized pyrrolidone.

Quantitative Data: Reaction Optimization

The efficiency of the nucleophilic trapping step is highly dependent on solvent polarity and temperature. Table 1 summarizes the optimization parameters. Acetonitrile at 60 °C provided the optimal balance of solubility for the MCR intermediates and kinetic energy for the esterification.

SolventTemperature (°C)Alcohol (Equivalents)Coupling AgentIsolated Yield (%)HPLC Purity (%)
Dichloromethane251.0None< 10N/A
Dichloromethane251.2EDC / DMAP6288
Toluene801.2EDC / DMAP7491
Acetonitrile 60 1.5 EDC / DMAP 89 > 98

Table 1: Optimization of the 3-component trapping step. Yields represent the final isolated product after acid-base extraction.

Conclusion

The integration of 2-(Pyrrolidin-1-yl)ethanol into multicomponent pyrrolidone synthesis transforms a standard methodology into a highly efficient, self-purifying pipeline. By utilizing the distinct chemical properties of its two functional groups—the nucleophilic primary alcohol and the basic tertiary amine—researchers can rapidly generate libraries of drug-like pyrrolidones with excellent purity and optimized physicochemical properties.

References

  • [1] EA028991B1 - Heterocyclic amides as kinase inhibitors. Google Patents.

  • [2] Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. ACS Combinatorial Science.[Link]

  • [3] Skeletal Diversity in Combinatorial Fashion: A New Format for the Castagnoli–Cushman Reaction. ACS Publications (The Journal of Organic Chemistry).[Link]

  • [4] Diastereoselective Synthesis of γ- and δ-Lactams from Imines and Sulfone-Substituted Anhydrides. PubMed Central (PMC).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(Pyrrolidin-1-yl)ethanol Synthesis &amp; Optimization

Welcome to the Advanced Technical Support Center for the synthesis of 2-(Pyrrolidin-1-yl)ethanol (N-(2-hydroxyethyl)pyrrolidine). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 2-(Pyrrolidin-1-yl)ethanol (N-(2-hydroxyethyl)pyrrolidine). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the mechanistic causality behind reaction failures and provide self-validating protocols to ensure your scale-up and optimization efforts yield >99% purity.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my batch reaction with 2-chloroethanol plateau at 50% yield, resulting in a dark, intractable oil? The Causality: This is a classic kinetic competition issue. When pyrrolidine reacts with 2-chloroethanol, the resulting tertiary amine (2-(Pyrrolidin-1-yl)ethanol) remains highly nucleophilic. If the local concentration of 2-chloroethanol is too high, the product will react with a second equivalent of the alkyl halide, forming unwanted quaternary ammonium salts. Additionally, using a strong base or excessive heat promotes the competitive E2 elimination of 2-chloroethanol into volatile, unreactive byproducts. The Fix: Shift the reaction kinetics by using a heterogeneous weak base system. Employing anhydrous potassium carbonate (


) in acetonitrile at 75–80 °C ensures the base is strong enough to scavenge the HCl byproduct but weak enough to prevent elimination. Crucially, adding the 2-chloroethanol dropwise over 45 minutes keeps its steady-state concentration near zero, kinetically favoring the primary amine's attack over the tertiary amine's attack.

Q2: We are scaling up using the ethylene oxide route. How do we mitigate the risk of explosive polymerization and poor selectivity? The Causality: The nucleophilic ring-opening of ethylene oxide (EO) by pyrrolidine is highly exothermic. In traditional batch reactors, poor heat dissipation leads to localized thermal runaway (hot spots). These hot spots provide the activation energy required for EO oligomerization, leading to PEGylated side products rather than the clean


-hydroxyamine.
The Fix:  Transition to a continuous flow reactor. Flow chemistry provides a vastly superior surface-area-to-volume ratio, allowing for instantaneous heat exchange. Operating at 80–120 °C under controlled pressure without a solvent (or in a highly controlled aprotic solvent) restricts the reaction to a single nucleophilic addition event, drastically improving yield and safety[1].

Q3: How do I ensure my final product is stable and properly formulated for downstream biological assays? The Causality: 2-(Pyrrolidin-1-yl)ethanol is highly hygroscopic and prone to atmospheric oxidation, which can skew biological assay results. The Fix: The crude dark oil must be purified via vacuum distillation to yield a colorless oil. For long-term viability, store the neat oil at -20 °C[2]. When preparing working solutions for assays, utilize a validated vehicle protocol (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to guarantee a clear solution with a solubility of


 5 mg/mL[2].

Part 2: Self-Validating Experimental Protocols

Trustworthy science relies on self-validating systems—protocols where the success of one step is visually or analytically confirmed before proceeding to the next.

Protocol A: Optimized Batch Alkylation (2-Chloroethanol Route)

This protocol utilizes kinetic control to maximize yield.

  • System Preparation: To a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrrolidine (1.0 equiv, e.g., 20 g, 0.28 mol) and finely powdered anhydrous

    
     (1.0 equiv, 38 g, 0.28 mol) in anhydrous acetonitrile (300 mL).
    
    • Self-Validation: The suspension should be easily stirrable. Clumping indicates wet

      
      , which will hydrolyze your alkyl halide.
      
  • Kinetic Addition: Heat the suspension to 75–80 °C. Dissolve 2-chloroethanol (1.0 equiv, 22.5 g, 0.28 mol) in 100 mL of acetonitrile. Using an addition funnel, add this solution dropwise over exactly 45 minutes.

  • Reaction Monitoring: Stir the mixture for 16 hours at 75–80 °C.

    • Self-Validation: Spot the reaction mixture on a silica TLC plate alongside a pyrrolidine standard. Stain with Ninhydrin and heat. The disappearance of the secondary amine (pyrrolidine) spot confirms complete conversion.

  • Workup & Purification: Cool the reaction mass to room temperature. Filter the solid inorganic salts (

    
     and unreacted 
    
    
    
    ) and concentrate the organic layer completely under reduced pressure to obtain a dark oil.
  • Vacuum Distillation: Distill the dark oil under high vacuum.

    • Self-Validation: The collection of a strictly colorless oil in the receiving flask validates the removal of polymeric and oxidized impurities, yielding the pure product (Expected yield: ~51%).

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the critical parameters and expected outcomes for the two primary synthesis routes. Use this to benchmark your internal processes.

ParameterRoute A: Alkylation (Batch)Route B: Epoxide Opening (Flow)
Reagents Pyrrolidine + 2-ChloroethanolPyrrolidine + Ethylene Oxide
Catalyst/Base

(1.0 equiv)
None required (Autocatalytic)
Solvent Acetonitrile (MeCN)Neat or Aprotic Solvent
Optimal Temp 75–80 °C80–120 °C
Reactor Type Stirred Tank (Batch)Continuous Flow Reactor
Primary Risk Over-alkylation, EliminationThermal runaway, Polymerization
Expected Yield ~50 - 60%>85% (Highly optimized)
Purification Vacuum DistillationVacuum Distillation

Part 4: Reaction Workflow & Logic Diagram

The following diagram maps the decision-making process for troubleshooting and optimizing the synthesis of 2-(Pyrrolidin-1-yl)ethanol.

G Start 2-(Pyrrolidin-1-yl)ethanol Synthesis Optimization Route1 Route A: Alkylation Reagents: Pyrrolidine + 2-Haloethanol Start->Route1 Route2 Route B: Epoxide Opening Reagents: Pyrrolidine + Ethylene Oxide Start->Route2 R1_Prob Failure Mode: Over-alkylation & Elimination Route1->R1_Prob R2_Prob Failure Mode: Exothermic Polymerization Route2->R2_Prob R1_Sol Optimization: Dropwise addition, K2CO3 in MeCN 75-80°C R1_Prob->R1_Sol Purification Purification: Vacuum Distillation Result: Colorless Oil (>99% Purity) R1_Sol->Purification R2_Sol Optimization: Continuous Flow Reactor 80-120°C, Controlled Pressure R2_Prob->R2_Sol R2_Sol->Purification

Synthesis decision tree for 2-(Pyrrolidin-1-yl)ethanol and troubleshooting logic.

References

  • Improved process for Centchroman, a selective estrogen receptor modulator (SERM) Journal of Chemical and Pharmaceutical Research (JOCPR)
  • 1-Pyrrolidineethanol 2955-88-6 wiki Guidechem
  • 2-(Pyrrolidin-1-yl)ethanol | Biochemical Reagent MedChemExpress

Sources

Optimization

troubleshooting guide for reactions involving 2-(Pyrrolidin-1-yl)ethanol

Case Management System: Active Troubleshooting Guides Agent: Senior Application Scientist Subject: 2-(Pyrrolidin-1-yl)ethanol (CAS: 2955-88-6) Synonyms: 1-(2-Hydroxyethyl)pyrrolidine, N-(2-Hydroxyethyl)pyrrolidine, Pyrro...

Author: BenchChem Technical Support Team. Date: March 2026

Case Management System: Active Troubleshooting Guides

Agent: Senior Application Scientist Subject: 2-(Pyrrolidin-1-yl)ethanol (CAS: 2955-88-6) Synonyms: 1-(2-Hydroxyethyl)pyrrolidine, N-(2-Hydroxyethyl)pyrrolidine, Pyrrolidinoethanol.[1][2]

Part 1: The Molecule & Critical Handling (System Status)

Before diagnosing reaction failures, we must establish the baseline integrity of your reagent. 2-(Pyrrolidin-1-yl)ethanol is a bifunctional molecule containing a tertiary amine and a primary alcohol .[1] This duality is the source of its utility and its most common experimental failures.

Quick Reference Data
PropertyValueImplication for Troubleshooting
Molecular Weight 115.17 g/mol Essential for stoichiometry; do not confuse with pyrrolidine (71.12).[1][2]
Boiling Point ~66–70 °C @ 23 mmHgHigh boiling point at atm pressure.[1][2] Difficult to remove by rotovap without high vacuum.[1][2]
Basicity (pKa) ~9.5–10.0 (Est.)[1]Acts as an HCl scavenger.[1][2] Will protonate in acidic media, changing solubility.[2]
Hygroscopicity HighAbsorbs atmospheric water rapidly.[1][2] Water kills esterifications.
Solubility Water, Ethanol, DCMAmphiphilic.[2] Hard to extract from water unless pH is manipulated.[1][2]
Storage & Stability Protocol
  • The Issue: Users often report "cloudy" starting material or "loss of stoichiometry."

  • The Cause: This molecule is hygroscopic.[2] Absorbed water hydrolyzes sensitive reagents (e.g., acid chlorides, isocyanates) added later.[2]

  • The Fix:

    • Store under inert atmosphere (Nitrogen/Argon).

    • Drying Protocol: If the liquid is not clear/colorless, dry over activated 3Å or 4Å molecular sieves for 24 hours. For critical catalytic applications, distill under reduced pressure and store over sieves.[2]

Part 2: Reaction Troubleshooting (Open Tickets)

Ticket #101: "My reaction with Thionyl Chloride (SOCl₂) turned into a solid/sludge."

Context: Converting the alcohol group to a chloride (e.g., synthesis of 1-(2-chloroethyl)pyrrolidine).

Diagnosis: You are experiencing Autocatalytic Salt Precipitation .[1][2] Unlike simple alcohols, 2-(Pyrrolidin-1-yl)ethanol contains a basic nitrogen.[1][2] As SOCl₂ generates HCl byproduct, the nitrogen immediately scavenges it, forming the hydrochloride salt of your product. This salt is often insoluble in non-polar solvents (toluene, ether), leading to a "gummy" precipitate that traps unreacted material.[2]

Protocol:

  • Solvent Choice: Use a solvent that can solubilize the salt (e.g., Chloroform) or use Toluene and accept the slurry.

  • Temperature Control: Keep the addition of SOCl₂ cold (0°C) to prevent charring, then reflux.

  • The Workup (Critical):

    • Do not just evaporate.[1][2] The residue is the HCl salt.

    • To get the free base: Dissolve residue in water

      
       Basify with NaOH/K₂CO₃ (pH > 12) 
      
      
      
      Extract with DCM.
    • To keep the salt: Triturate the crude solid with dry ether/acetone to remove impurities.

Ticket #102: "Low yield during Esterification (Acyl Chloride method)."[1][2]

Context: Reacting 2-(Pyrrolidin-1-yl)ethanol with an acid chloride (R-COCl) to form an ester.

Diagnosis: Competitive Nucleophilicity & Acid Scavenging. While the oxygen is the intended nucleophile, the nitrogen is basic. It will form a salt with the HCl generated, or potentially attack the acyl chloride to form a quaternary ammonium acyl species (less common but possible). If you use a 1:1 ratio, 50% of your amine acts as a base (sacrificial), halting the reaction at 50% conversion.

Protocol:

  • Stoichiometry: You generally do not need an external base (like Pyridine) if you account for the salt, but adding a non-nucleophilic base (e.g., Triethylamine or DIPEA) is cleaner.

  • Recommended Ratio: 1.0 eq Alcohol : 1.1 eq Acid Chloride : 1.2 eq Triethylamine .

  • Order of Addition: Dissolve Alcohol + Base

    
     Add Acid Chloride slowly at 0°C.
    
Ticket #103: "Polyurethane Foam Collapse (Catalyst Failure)."[1][2]

Context: Using 2-(Pyrrolidin-1-yl)ethanol as a blowing/gelling catalyst.

Diagnosis: Acid Neutralization. If your formulation contains acidic fire retardants or acidic polyols, they may be neutralizing the tertiary amine of the pyrrolidine ring, deactivating the catalyst before the foam rises.

Protocol:

  • Check pH of Polyol Blend: If acidic, increase catalyst loading.

  • Chelation Check: Ensure no transition metals (used as co-catalysts) are precipitating out.[1][2] This ligand can chelate copper or tin, altering their catalytic profiles.[2]

Part 3: Workup & Purification Logic

The most common frustration is "Where is my product?" during extraction.[2] Because this molecule is an amino-alcohol, it behaves like a "switch" depending on pH.[1][2]

The pH Switch Protocol
  • pH < 4 (Acidic): The Nitrogen is protonated (

    
    ). The molecule is Water Soluble  and Organic Insoluble .[2]
    
    • Use: To wash away non-basic impurities (e.g., neutral starting materials) into the organic layer while keeping your product in the water.

  • pH > 10 (Basic): The Nitrogen is free (

    
    ). The molecule is Organic Soluble  (DCM, Ethyl Acetate).
    
    • Use: To extract your product out of the water.[3][4][5]

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for purification and reactivity.

G Start Crude Reaction Mixture CheckType Reaction Type? Start->CheckType AcidRxn Acidic Conditions (e.g., SOCl2, HCl workup) CheckType->AcidRxn Halogenation BaseRxn Basic/Neutral Conditions (e.g., Esterification with Et3N) CheckType->BaseRxn Alkylation/Acylation SaltState Product is Protonated Salt (Water Soluble) AcidRxn->SaltState DirectExtract Direct Extraction? BaseRxn->DirectExtract WashStep Wash with Organic Solvent (Remove neutral impurities) SaltState->WashStep Basify Adjust pH > 12 (NaOH / K2CO3) WashStep->Basify Extract Extract into DCM/EtOAc Basify->Extract Issue Issue: Product stays in water? DirectExtract->Issue SaltOut Add NaCl (Saturate Aqueous Phase) + Continuous Extraction Issue->SaltOut

Caption: Purification Decision Tree. The "pH Switch" (Yellow Node) is the critical step for isolating amino alcohols.

Part 4: Advanced Mechanism Visualization

Understanding why the reaction fails requires visualizing the competitive nucleophilicity.

ReactionPath Reactant 2-(Pyrrolidin-1-yl)ethanol PathN Path A: N-Attack (Quaternization) Reactant->PathN Kinetic Control (N is more nucleophilic) PathO Path B: O-Attack (Functionalization) Reactant->PathO Protonation of N (Protecting N via Salt) Electrophile Electrophile (E+) (e.g., Alkyl Halide, Acid Chloride) QuatSalt Quaternary Ammonium Salt (Undesired Side Product) PathN->QuatSalt Target Target Ether/Ester (Desired Product) PathO->Target Mitigation Troubleshooting: To favor Path B, use HCl salt of reactant or add E+ slowly to cold solution. Mitigation->PathO

Caption: Competitive Nucleophilicity. The Nitrogen (Path A) is naturally more nucleophilic than the Oxygen (Path B). Strategies must be employed to favor Path B.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I distill 2-(Pyrrolidin-1-yl)ethanol at atmospheric pressure? A: It is not recommended. The boiling point is high (>190°C estimated), which can lead to thermal degradation or oxidation (yellowing) before distillation is complete. Always use vacuum distillation (approx. 66-70°C at 23 mmHg) [1].[1][2]

Q: Why does my product smell like fish? A: This indicates free amine.[1][2] If you are trying to make the hydrochloride salt, the "fishy" odor means the salt formation is incomplete or you have residual starting material. Recrystallize from ethanol/ether.

Q: Is this compound compatible with oxidizing agents? A: No. Tertiary amines are susceptible to oxidation to N-oxides (Amine oxides) when treated with peroxides or peracids.[1][2] If oxidation is observed (unexpected polarity change on TLC), ensure your solvent is peroxide-free [2].[1][2]

References
  • Chemical Synthesis Database. (2025). 2-pyrrolidin-1-yl-ethyl-amine Physical Properties. Retrieved from

  • National Institutes of Health (NIH). (2020).[1][2] Amine N-Oxide Kinetic Hydrate Inhibitor Polymers. ResearchGate. Retrieved from

  • BenchChem. (2025).[1][2] Technical Guide to Pyrrolidine Derivatives. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: 2-(Pyrrolidin-1-yl)ethanol.[2][6][7] National Library of Medicine.[1][2] Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimization of Catalyst Loading in Reactions Involving 2-(Pyrrolidin-1-yl)ethanol and Its Derivatives

Welcome to the technical support center for optimizing catalyst loading in reactions involving 2-(Pyrrolidin-1-yl)ethanol and its chiral derivatives. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalyst loading in reactions involving 2-(Pyrrolidin-1-yl)ethanol and its chiral derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Dual Role of 2-(Pyrrolidin-1-yl)ethanol Scaffolds

The 2-(pyrrolidin-1-yl)ethanol framework is a versatile structural motif in modern organic synthesis. Its utility can be broadly categorized into two main areas:

  • As a Ligand for Transition Metal Catalysis: The nitrogen and oxygen atoms of 2-(pyrrolidin-1-yl)ethanol can coordinate with transition metals, such as copper, to form stable complexes. In this role, it can influence the steric and electronic environment of the metal center, thereby directing the outcome of catalytic reactions.

  • As a Precursor to Chiral Organocatalysts: Chiral derivatives of 2-(pyrrolidin-1-yl)ethanol, particularly prolinol-based structures, are highly effective organocatalysts for a variety of asymmetric transformations.[1] These catalysts operate via the formation of transient chiral intermediates, such as enamines or iminium ions, to achieve high levels of stereocontrol.

This guide will address catalyst loading optimization for both of these applications, with a strong emphasis on the widely used organocatalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 2-(pyrrolidin-1-yl)ethanol and its derivatives in catalysis?

A1: The achiral 2-(pyrrolidin-1-yl)ethanol can be used as a bidentate ligand in transition metal catalysis, for instance, in copper-catalyzed reactions where it can form dimeric complexes.[2] However, the most prominent application is the use of its chiral derivatives, like (S)-α,α-diphenyl-2-pyrrolidinemethanol (a prolinol derivative), as organocatalysts. These are particularly powerful in asymmetric carbon-carbon bond-forming reactions such as Aldol reactions, Michael additions, and Diels-Alder reactions.[1]

Q2: How does catalyst loading typically affect a prolinol-catalyzed asymmetric reaction?

A2: Catalyst loading is a critical parameter that directly influences the reaction rate, yield, and enantioselectivity.

  • Insufficient Catalyst Loading: May lead to a dominant uncatalyzed background reaction, resulting in a racemic or low-enantiomeric excess (ee) product. Reaction times will also be significantly longer, and conversion may be incomplete.

  • Optimal Catalyst Loading: Strikes a balance between reaction rate and selectivity, while minimizing cost. For many prolinol-catalyzed reactions, this is typically in the range of 5-20 mol%.

  • Excessive Catalyst Loading: While it can increase the reaction rate, it may also lead to catalyst aggregation, which can decrease its effective concentration and enantioselectivity. It also increases the cost and can complicate product purification.

Q3: What is the mechanistic basis for the catalytic activity of prolinol derivatives?

A3: Prolinol-based organocatalysts function by activating carbonyl compounds through two primary pathways:

  • Enamine Catalysis (HOMO Activation): The secondary amine of the pyrrolidine ring condenses with a ketone or aldehyde to form a chiral enamine. This raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it more nucleophilic for reactions like Michael additions and aldol reactions.[1]

  • Iminium Catalysis (LUMO Activation): With α,β-unsaturated aldehydes or ketones, the catalyst can form a chiral iminium ion. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack in reactions like Diels-Alder or conjugate additions.[3]

The bulky substituents on the carbinol moiety (e.g., diphenyl groups) create a defined chiral environment that directs the approach of the reacting partner, leading to high stereoselectivity.

Troubleshooting Guide

Symptom Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Insufficient Catalyst Loading: The amount of catalyst is too low to effectively promote the reaction over the background reaction or decomposition pathways. 3. Catalyst Inhibition: Impurities in the starting materials or solvent (e.g., water, acid, or base) can poison the catalyst. 4. Poor Catalyst Solubility: The catalyst may not be fully dissolved in the chosen solvent.1. Use a fresh batch of catalyst and handle it under an inert atmosphere if necessary. 2. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%). 3. Ensure all reagents and solvents are pure and dry. Consider passing solvents through a column of activated alumina. 4. Choose a solvent in which the catalyst is more soluble. For some prolinol ethers, toluene or chloroform are good choices.
Low Enantioselectivity (ee) 1. Uncatalyzed Background Reaction: The starting materials are reacting non-selectively without the catalyst. 2. Suboptimal Catalyst Loading: Either too low (allowing the background reaction to compete) or too high (causing aggregation) catalyst loading can reduce ee. 3. Presence of Water: Water can hydrolyze the enamine/iminium intermediates, leading to a loss of stereocontrol. 4. Incorrect Temperature: Higher temperatures can sometimes overcome the energy difference between the diastereomeric transition states, leading to lower ee.1. Lower the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) to suppress the background reaction. 2. Screen a range of catalyst loadings (e.g., 5, 10, 15, 20 mol%) to find the optimal concentration. 3. Use anhydrous solvents and reagents. The addition of molecular sieves can be beneficial. 4. Perform the reaction at lower temperatures, although this may require longer reaction times.
Formation of Side Products 1. Catalyst Decomposition: The catalyst itself may be unstable under the reaction conditions, leading to byproducts. 2. Over-reaction or Polymerization: Especially with highly reactive substrates. 3. Parasitic Equilibria: Prolinol catalysts can form oxazolidine intermediates with aldehydes, which can be a "dead end" and reduce the concentration of the active enamine.[4]1. Screen different catalyst derivatives. For example, prolinol silyl ethers are often more stable than the parent prolinol.[3] 2. Adjust the stoichiometry of the reactants or add the more reactive component slowly over time. 3. The use of prolinol silyl ethers can prevent the formation of oxazolidines.[4]
Poor Reproducibility 1. Inconsistent Catalyst Quality: Different batches of catalyst may have varying purity. 2. Variability in Reagent/Solvent Purity: Trace impurities can have a significant impact. 3. Atmospheric Moisture: Reactions can be sensitive to the amount of water in the atmosphere.1. Source high-purity catalyst from a reliable vendor or purify it before use. 2. Use reagents and solvents from the same batch for a series of experiments. 3. Conduct reactions under a dry, inert atmosphere (e.g., nitrogen or argon).

Data on Catalyst Loading Optimization

The optimal catalyst loading is highly dependent on the specific reaction, substrates, and conditions. Below are some representative examples from the literature for prolinol-derived organocatalysts.

Reaction TypeCatalystSubstrate 1Substrate 2Catalyst Loading (mol%)SolventYield (%)ee (%) / drReference
Michael Addition (S)-Diphenylprolinol TMS etherPropanaltrans-β-Nitrostyrene10Toluene9599 / 19:1[3]
Michael Addition L-ProlineThiophenolChalcone5[bmim]PF695N/A[5]
Aldol Reaction (S)-Diphenylprolinol TMS etherAcetonep-Nitrobenzaldehyde10TolueneHigh>95[6]
Diels-Alder Diarylprolinol silyl etherAcroleinCyclopentadiene5-20CH2Cl280-9590-99[1]
Michael Addition Chiral Ionic Liquid (Proline-based)Cyclohexanonetrans-Nitrostyrene30Ethanol9097[7]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

This protocol is a starting point and should be optimized for each specific substrate combination.

  • Preparation: To a dry vial equipped with a magnetic stir bar, add the nitroolefin (0.5 mmol, 1.0 equiv).

  • Catalyst Addition: Add the (S)-diarylprolinol silyl ether catalyst (e.g., 0.05 mmol, 10 mol%).

  • Solvent and Aldehyde: Add the solvent (e.g., 1.0 mL of toluene) followed by the aldehyde (1.0 mmol, 2.0 equiv).

  • Reaction: Stir the mixture at room temperature (or the desired temperature) and monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product and the enantiomeric excess by chiral HPLC or GC.

Protocol 2: General Procedure for Asymmetric Aldol Reaction
  • Preparation: To a dry vial, add the aldehyde (0.5 mmol, 1.0 equiv) and the ketone (which often serves as the solvent, e.g., 2.0 mL).

  • Catalyst Addition: Add the prolinol-based catalyst (e.g., 0.05 mmol, 10 mol%).

  • Reaction: Stir the mixture at the desired temperature (e.g., 4 °C) and monitor by TLC or GC.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification and Analysis: Purify the crude product by flash column chromatography and determine the yield, diastereomeric ratio, and enantiomeric excess.

Mechanistic Diagrams

The following diagrams illustrate the key catalytic cycles and relationships in prolinol-catalyzed reactions.

Enamine_Catalytic_Cycle catalyst Prolinol Catalyst enamine Chiral Enamine (HOMO-activated) catalyst->enamine + Aldehyde - H₂O aldehyde Aldehyde/Ketone iminium_adduct Iminium Adduct enamine->iminium_adduct + Electrophile electrophile Electrophile (e.g., Nitroalkene) product Chiral Product iminium_adduct->product + H₂O product->catalyst - Catalyst (Regenerated) water H₂O

Caption: Enamine catalytic cycle for prolinol-catalyzed reactions.

Catalyst_Loading_Optimization cluster_0 Catalyst Loading Low Loading Low Loading Optimal Loading Optimal Loading Low Conversion\nLow ee\n(Background Reaction Dominates) Low Conversion Low ee (Background Reaction Dominates) Low Loading->Low Conversion\nLow ee\n(Background Reaction Dominates) High Loading High Loading High Conversion\nHigh ee\n(Efficient Catalysis) High Conversion High ee (Efficient Catalysis) Optimal Loading->High Conversion\nHigh ee\n(Efficient Catalysis) High Conversion\nDecreased ee\n(Potential Aggregation) High Conversion Decreased ee (Potential Aggregation) High Loading->High Conversion\nDecreased ee\n(Potential Aggregation)

Caption: Relationship between catalyst loading and reaction outcome.

References

  • Ethesis. (2025). Development of Prolinol-derived Organocatalysts and Their Application to Organocatalytic Michael Addition Reactions. [Link]

  • Jørgensen, K. A. (2011). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 44(8), 574-585. [Link]

  • Gschwind, R. M., et al. (2011). Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria. Journal of the American Chemical Society, 133(18), 7084-7096. [Link]

  • Bentham Science. (2011). Diarylprolinol Derivatives in Organocatalysis From Another Point of View: Structural Aspects. Current Organic Chemistry, 15(13), 2234-2254. [Link]

  • Ranu, B. C., et al. (2006). L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. Molecules, 11(11), 917-923. [Link]

  • Arkat USA. (2007). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. Arkivoc, 2007(15), 147-156. [Link]

  • MDPI. (2023). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 28(3), 1149. [Link]

  • MDPI. (2024). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. Inorganics, 12(7), 185. [Link]

Sources

Optimization

identifying and minimizing side products in 2-(Pyrrolidin-1-yl)ethanol reactions

Technical Support Center: 2-(Pyrrolidin-1-yl)ethanol Optimization Ticket ID: T-PYR-001 Subject: Minimizing Side Products & Impurity Profiling for CAS 2955-88-6 Status: Open Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Pyrrolidin-1-yl)ethanol Optimization

Ticket ID: T-PYR-001 Subject: Minimizing Side Products & Impurity Profiling for CAS 2955-88-6 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Dual-Nucleophile" Challenge

2-(Pyrrolidin-1-yl)ethanol (CAS 2955-88-6) serves as a critical building block in pharmaceutical synthesis (e.g., antihistamines like Clemastine, anticholinergics).[1] Its utility stems from its bifunctional nature: a tertiary amine (pyrrolidine ring) and a primary alcohol.

However, this duality is also the source of its primary failure modes. The nitrogen lone pair is not merely a spectator; it is an active participant that often outcompetes external reagents via Neighboring Group Participation (NGP) .

This guide provides the protocols to control this reactivity, specifically targeting the three dominant impurity classes: Aziridinium-derived oligomers , N-Oxides , and Quaternary Ammonium Salts .[1]

Module 1: Critical Reaction Pathways & Troubleshooting

Scenario A: Activation of the Alcohol (Chlorination/Tosylation)

Context:[2][3][4] Converting the hydroxyl group to a leaving group (Cl, OTs, OMs) to facilitate nucleophilic substitution.

The Hidden Trap: The Aziridinium Ion When you activate the alcohol (e.g., using Thionyl Chloride or Tosyl Chloride), the nitrogen lone pair intramolecularly attacks the


-carbon. This forms a highly reactive, strained spiro-aziridinium intermediate .[1]
  • Side Product 1: Dimerization/Oligomerization. If the reaction mixture contains any unreacted alcohol, it will attack the aziridinium ion, forming an ether-linked dimer.

  • Side Product 2: Hydrolysis Reversion. Upon aqueous workup, the aziridinium ion hydrolyzes back to the starting material, leading to "mysterious" low yields despite full consumption of the starting material on TLC during the reaction.

Troubleshooting Protocol:

IssueObservationRoot CauseResolution
Low Yield / Reversion TLC shows conversion, but workup yields starting material.Aziridinium intermediate hydrolyzed by water during quench.[1]Do not quench with water immediately. React the intermediate in situ with your next nucleophile, or isolate as the stable hydrochloride salt.
Dimer Formation High MW impurity (M+ mass ~213 Da).[1]Free alcohol attacking the activated species.Protonation Strategy: Ensure the amine is protonated (using excess HCl or SOCl₂) before the activation step to kill the N-nucleophilicity.

Visualization: The Aziridinium Pathway

AziridiniumPathway Start 2-(Pyrrolidin-1-yl)ethanol (Free Base) Activated Activated Species (Chlorosulfite/Tosylate) Start->Activated Activation (SOCl2/TsCl) Aziridinium Spiro-Aziridinium Intermediate (Highly Reactive) Activated->Aziridinium Intramolecular Attack (NGP) Aziridinium->Start Aqueous Hydrolysis (Workup) Product Target Chloride/Derivative Aziridinium->Product Nucleophile (Cl-) Attack Dimer Side Product: Ether Dimer Aziridinium->Dimer Attack by Residual Alcohol

Figure 1: The mechanism of Neighboring Group Participation (NGP) leading to aziridinium intermediates. Note how aqueous workup can revert the intermediate back to the starting material.

Scenario B: Oxidation & Storage

Context: Long-term storage or reactions involving oxidants.[1]

The Trap: N-Oxide Formation The pyrrolidine nitrogen is electron-rich and prone to oxidation by atmospheric oxygen or peroxides present in solvents (e.g., THF, Ethers).[1]

  • Side Product: 2-(Pyrrolidin-1-yl)ethanol N-oxide.[1]

  • Impact: Changes solubility profile (becomes more polar/hygroscopic) and can act as an oxidizing agent in subsequent steps.

Troubleshooting Protocol:

ParameterRecommendationWhy?
Solvent Choice Avoid uninhibited ethers (THF, Diethyl ether).[1] Use DCM or Toluene.Ethers form peroxides over time, which rapidly oxidize the tertiary amine to the N-oxide.
Storage Store under Argon/Nitrogen at -20°C.Prevents auto-oxidation.[1] The N-oxide is often hygroscopic and accelerates degradation.[1]
Removal Filtration through basic alumina.[1]The polar N-oxide adsorbs strongly to alumina, while the free base elutes.

Module 2: Analytical Forensics

How to identify these impurities in your crude mixture.

Mass Spectrometry (LC-MS) Signatures
ComponentFormulaMass (M+H)+Diagnostic Shift
Target Molecule

116.1 DaReference
N-Oxide Impurity

132.1 Da+16 Da (Oxygen insertion)
Ether Dimer

213.2 Da~2M - 18 (Loss of H2O)
Vinyl Pyrrolidine

98.1 Da-18 Da (Elimination product)
H-NMR Diagnostics (CDCl3)
  • Alpha-Protons (Next to N): In the pure starting material, the ring protons adjacent to Nitrogen appear around 2.5 - 2.7 ppm .[1]

  • N-Oxide Shift: Upon oxidation, these protons deshield significantly, shifting downfield to 3.2 - 3.5 ppm .[1]

  • Salt Formation: If the sample is inadvertently protonated (HCl salt), the alpha-protons also shift downfield (~3.0 - 3.5 ppm) and the peak broadening increases due to exchangeable protons. Always neutralize your NMR sample with a drop of NaOD or solid K2CO3 if unsure.

Module 3: Optimized Synthesis Workflow

To minimize the side products described above, follow this logic-gated workflow.

Workflow Input Input: 2-(Pyrrolidin-1-yl)ethanol Check Check: Peroxide Test on Solvent Input->Check Step1 Step 1: Protonation / Protection (Add HCl or Lewis Acid) Check->Step1 Negative Step2 Step 2: Activation (SOCl2 / TsCl) Step1->Step2 Prevents NGP Decision Is Nucleophile Present? Step2->Decision Direct Direct Displacement (One-Pot) Decision->Direct Yes Isolate Isolate as HCl Salt (Precipitation) Decision->Isolate No (Storage)

Figure 2: Logic-gated workflow to prevent self-alkylation and oxidation.

Key Protocol Step: The "Salt-First" Method

  • Dissolve 2-(pyrrolidin-1-yl)ethanol in dry DCM.

  • Crucial: Add 1.1 equivalents of HCl (etheral or dioxane solution) before adding the activating agent (e.g., SOCl2).

    • Mechanism:[1][2][5][6] This ties up the nitrogen lone pair (

      
      ), making it non-nucleophilic.
      
  • Add SOCl2.[1][2][4][5] The reaction will proceed via the protonated alcohol, preventing the formation of the aziridinium intermediate and the subsequent dimer.

FAQs

Q: My product turned yellow/brown overnight. Is it ruined? A: Not necessarily. Pyrrolidine derivatives often undergo minor surface oxidation forming trace N-oxides or enamines which are highly colored (yellowing).[1] Check the H-NMR. If the impurity peaks (<5%) are small, the bulk material is likely intact. A quick filtration through a silica plug (eluting with DCM/MeOH) usually removes the colored impurities.

Q: Can I use this molecule for direct alkylation without protecting the alcohol? A: It is risky. If you are using the Nitrogen as the nucleophile (e.g., reacting with an alkyl halide), the alcohol can compete (O-alkylation). However, since Nitrogen is generally more nucleophilic than Oxygen, you can favor N-alkylation by using a non-protic base (like K2CO3) in Acetone. If you need to react the Oxygen, you must rely on the "Salt-First" method described above to prevent the Nitrogen from interfering.

References

  • Reaction Mechanism & NGP: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.[1] (Section on Neighboring Group Participation by Nitrogen).[1]

  • Stability of Pyrrolidine Derivatives: BenchChem. A Comparative Guide to the Stability of Pyrrolidine Derivatives. Link (Accessed via Search Context 1.10).[1]

  • Chlorination Protocols: Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride. ReactionWeb.io.[1] Link (Accessed via Search Context 1.15).[1]

  • Impurity Profiling (Clemastine Analogues): Clemastine Impurity Standards and Synthesis. Pharmaffiliates. Link (Accessed via Search Context 1.3).[1]

Sources

Troubleshooting

Technical Support Center: Managing Moisture in 2-(Pyrrolidin-1-yl)ethanol

Status: Operational Ticket ID: T-PYR-H2O-001 Subject: Moisture Sensitivity, Drying Protocols, and Analytical Troubleshooting for CAS 2955-88-6[1][2][3] Executive Summary 2-(Pyrrolidin-1-yl)ethanol (also known as -(2-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-PYR-H2O-001 Subject: Moisture Sensitivity, Drying Protocols, and Analytical Troubleshooting for CAS 2955-88-6[1][2][3]

Executive Summary

2-(Pyrrolidin-1-yl)ethanol (also known as


-(2-hydroxyethyl)pyrrolidine or Epolamine) is a bifunctional building block containing a tertiary amine and a primary alcohol.[1][2][3][4] Its dual nature creates a specific moisture management challenge:
  • Hygroscopicity: The molecule aggressively forms hydrogen bonds with atmospheric water.[3]

  • Basicity: The tertiary amine (

    
    ) interferes with standard Karl Fischer (KF) titration methods, leading to false "dry" readings or non-converging endpoints.
    
  • Nucleophilicity: In the presence of water, the hydroxyl group’s reactivity toward electrophiles (e.g., isocyanates, acid chlorides) is competitively inhibited, leading to side products (ureas, anhydrides) and stalled reactions.

This guide provides the protocols to Measure, Prevent, and Remove moisture to ensure experimental integrity.

Part 1: Analytical Diagnosis (Karl Fischer Titration)

Current Issue: Users often report drifting endpoints or erroneously high water content when testing this amine.

Root Cause: Standard Karl Fischer reagents rely on a specific pH range (5–7).[2][3] 2-(Pyrrolidin-1-yl)ethanol is a strong base; it shifts the reaction environment to pH > 8.[1][2][3] Under these alkaline conditions, the iodine in the KF reagent undergoes a side reaction (the Bunsen reaction equilibrium shifts), consuming iodine continuously even after water is exhausted.

Troubleshooting Protocol: The Buffered Titration
ParameterStandard Method (INCORRECT)Buffered Method (CORRECT)
Reagent Type Standard Methanolic One-ComponentBuffered Solvent System
Additive NoneSalicylic Acid or Benzoic Acid
Mechanism Amine raises pH → Side reactionsAcid neutralizes amine → Stabilizes pH
Endpoint Drifting / FadingStable / Sharp

Step-by-Step Buffered KF Protocol:

  • Preparation: Add 5–10 g of Salicylic Acid to the titration vessel containing 50 mL of anhydrous methanol (or commercial solvent).

  • Blanking: Titrate the solvent/acid mixture to dryness before adding the sample.

  • Injection: Inject the 2-(Pyrrolidin-1-yl)ethanol sample.

  • Verification: The pH of the solution should remain between 5 and 7. If the endpoint drifts again, increase the amount of acid buffer.

Part 2: Drying & Remediation Protocols

Scenario: Your stock solution has absorbed moisture (>0.5%


).[2][3]
Objective:  Reduce water content to <500 ppm (<0.05%).
Method A: Azeotropic Distillation (Recommended for >500 mL)

Direct distillation is often insufficient due to the high boiling point and hydrogen bonding. Azeotropic removal is more effective.[2][3]

  • Entrainer: Toluene (forms a ternary azeotrope with Ethanol/Water, effective here for dragging water out).

  • Ratio: Add 20% v/v Toluene to the wet amine.

Workflow:

  • Setup a distillation apparatus with a Dean-Stark trap.

  • Reflux the mixture. Water will collect in the trap (bottom phase).

  • Continue until water collection ceases.[2][3]

  • Distill off the remaining Toluene (BP 110°C).

  • Distill the product under vacuum (BP ~80°C at 13 mmHg) to avoid thermal decomposition.

Method B: Molecular Sieves (Storage & Polishing)
  • Sieve Type: 3A (Preferred) or 4A .[2][3][5][6]

    • Why 3A? The pore size (3 Å) adsorbs water (2.7 Å) but excludes the organic molecule. While 4A is standard for amines, the hydroxyl tail of this molecule can sometimes interact with 4A pores, leading to minor heat generation or diffusion issues. 3A offers the highest specificity.

  • Activation: Sieves must be activated at 250°C–300°C under vacuum for 12 hours before use. Commercial "activated" sieves are often already saturated from packaging air.[2][3]

Part 3: Reaction Troubleshooting Logic

Visualizing the Moisture Cascade The following diagram illustrates how moisture leads to specific failure modes in common downstream applications (e.g., Urethane formation).

MoistureCascade Moisture Atmospheric Moisture (H2O) Amine 2-(Pyrrolidin-1-yl)ethanol (Reagent) Moisture->Amine Rapid Absorption WetAmine Wet Reagent (H-Bonded Complex) Amine->WetAmine PathCorrect Desired Pathway (Anhydrous) Amine->PathCorrect OH acts as Nucleophile PathFail Failure Pathway (Wet) WetAmine->PathFail H2O acts as Nucleophile Electrophile Electrophile (e.g., Isocyanate R-NCO) PathCorrect->Electrophile Product Target Carbamate/Urethane PathCorrect->Product High Yield PathFail->Electrophile Byproduct Urea Precipitate + CO2 Gas (Bubbling) PathFail->Byproduct Reaction Stalls/Precipitates

Figure 1: The competitive inhibition caused by moisture in isocyanate coupling.[1][2][3] Water reacts faster than the alcohol group, consuming the electrophile and generating gas (


).
Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Calcium Hydride (


) to dry this compound? 
A:  Yes, but with caution. 

is excellent for drying amines.[2][3] However, because this molecule also contains an alcohol group (

),

will deprotonate the alcohol to form the alkoxide and release hydrogen gas (

).
  • Verdict:Not Recommended for final purification unless you intend to generate the alkoxide in situ. Stick to 3A Molecular Sieves or Distillation.

Q2: The liquid turned yellow/brown during storage. Is it compromised? A: This is likely oxidative degradation of the amine moiety, accelerated by moisture and light.

  • Action: Check purity via GC-MS.[1][2][3] If >98%, it may still be usable for non-critical steps. If purification is needed, vacuum distillation is the only way to remove the colored oxidation products (N-oxides). Store under Argon/Nitrogen in amber glass.

Q3: I am seeing "bumping" during vacuum distillation. A: This is a classic symptom of water contamination. Water boils at a much lower temperature than the amine under vacuum, creating pockets of rapidly expanding vapor.

  • Fix: Degas the solvent first or run a "forerun" fraction at atmospheric pressure (or lower vacuum) to strip the water before applying full high vacuum for the main fraction.

Q4: Which molecular sieve is better, 3A or 4A? A: 3A is safer. While 4A absorbs water faster, the 2-(Pyrrolidin-1-yl)ethanol molecule is small enough that its "tail" might interact with the 4 Å pores.[1][2][3] 3A excludes everything except water and ammonia, ensuring no product loss into the sieve matrix.

Part 5: Decision Matrix (Process Flow)

Use this logic flow to determine the correct handling procedure for your current batch.

HandlingLogic Start Start: Check Batch KF Run Buffered KF Titration Start->KF Result Water Content? KF->Result Dry < 500 ppm Result->Dry Pass Wet > 500 ppm Result->Wet Fail ActionDry Store over 3A Sieves (Inert Atm) Dry->ActionDry ActionWet Select Drying Method Wet->ActionWet VolSmall Volume < 100mL ActionWet->VolSmall VolLarge Volume > 100mL ActionWet->VolLarge SieveDry Activated 3A Sieves (24-48 hrs) VolSmall->SieveDry Distill Azeotropic Distillation (Toluene) VolLarge->Distill

Figure 2: Decision matrix for processing batches based on water content and volume.

References
  • Sigma-Aldrich. (2024).[1][2][3] 1-(2-Hydroxyethyl)pyrrolidine Product Specification & Safety Data Sheet. Retrieved from [1][2][3]

  • Metrohm AG. (2022).[2][3] Karl Fischer Titration of Amines: Application Note K-016.[1][2][3] (Explains the buffering requirement for strong bases). Retrieved from [1][2]

  • Honeywell. (2020).[2][3] Hydranal™ Laboratory Guide for Karl Fischer Titration. (Specifics on using Benzoic/Salicylic acid buffers). Retrieved from [1][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard text for distillation and drying protocols of amino-alcohols).

  • PubChem. (2024).[2][3] Compound Summary: 2-(Pyrrolidin-1-yl)ethanol.[1][2][3][7] National Library of Medicine.[3] Retrieved from [1][2]

Sources

Optimization

Technical Support Center: Pyrrolidine Handling &amp; Oxidation Prevention

Welcome to the Technical Support Center for Pyrrolidine Derivatives. Pyrrolidines are cyclic secondary amines that are notoriously susceptible to oxidation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolidine Derivatives. Pyrrolidines are cyclic secondary amines that are notoriously susceptible to oxidation. Depending on the environment, they can undergo


-carbon oxidation (forming imines, pyrrolines, or 2-pyrrolidones) or nitrogen oxidation (forming N-oxides). This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure the integrity of your pyrrolidine building blocks.

Section 1: Troubleshooting Guides & FAQs

Q1: My free pyrrolidine derivative turns yellow and eventually dark brown during storage. What is the chemical mechanism behind this degradation? A1: This color change is the hallmark of aerobic oxidation. When exposed to atmospheric oxygen, especially in the presence of trace transition metal impurities (like Cu or Fe from spatulas or glassware), the secondary amine undergoes oxidative dehydrogenation. This initially forms a 1-pyrroline (an imine), which can further oxidize or polymerize into complex, highly conjugated pyrrole derivatives or 2-pyrrolidone lactams . Causality & Prevention: Oxygen inserts into the weak


-C-H bond adjacent to the nitrogen. To prevent this, pyrrolidines must be stored under an inert atmosphere (Argon or Nitrogen) in amber vials at -20 °C to kinetically slow the auto-oxidation process.

Q2: I am running a cross-coupling reaction in Tetrahydrofuran (THF), and my pyrrolidine substrate is unexpectedly converting into an N-oxide. How do I stop this? A2: The issue is likely your solvent, not your reaction conditions. Ethers like THF and diethyl ether are notorious "peroxide formers." Upon exposure to air and light, THF auto-oxidizes to form hydroperoxides . These organic peroxides act as potent, unintended oxidants in your reaction mixture, rapidly converting the nucleophilic secondary amine of pyrrolidine into an N-oxide. Causality & Prevention: Always test ethereal solvents with peroxide indicator strips before use. To prevent this entirely, use THF stabilized with Butylated Hydroxytoluene (BHT), which acts as a radical scavenger to terminate the peroxide formation chain reaction.

Q3: I protected my pyrrolidine with a Boc (tert-butoxycarbonyl) group to prevent oxidation, but the solution turned brown after I added a strong acid during a subsequent step. I thought Boc was stable? A3: While the Boc group successfully prevents oxidation by withdrawing electron density from the nitrogen (making it less nucleophilic and less prone to radical hydrogen abstraction), it is highly labile under strong acidic conditions (e.g., TFA or HCl) . Causality & Prevention: The acid cleaved the Boc group, releasing the free pyrrolidine amine in situ. Because the reaction was likely not degassed, the newly liberated free amine immediately underwent aerobic oxidation. If your synthetic route requires strong acids, you must swap the Boc group for an acid-stable protecting group like Fmoc or Cbz.

Q4: Can hypervalent iodine reagents oxidize unactivated pyrrolidines? A4: Yes. Reagents like IBX (o-iodoxybenzoic acid) can directly oxidize unactivated aliphatic cyclic amines. In pyrrolidines, this leads to the formation of imines (1-pyrrolines), which can tautomerize to enamines and undergo overoxidation to pyrroles . Ensure your pyrrolidine nitrogen is protected before introducing hypervalent iodine oxidants.

Section 2: Quantitative Data & Strategic Comparisons

Table 1: Protecting Group Strategies for Pyrrolidine Stabilization

Protecting the nitrogen is the most effective way to prevent both N-oxidation and


-oxidation by electronically deactivating the amine.
Protecting GroupDeprotection ConditionsOxidation ResistanceAcid StabilityBase Stability
Boc (tert-butoxycarbonyl)Strong Acid (TFA, HCl)ExcellentPoor Excellent
Cbz (carboxybenzyl)Hydrogenation (Pd/C, H₂)ExcellentExcellentModerate
Fmoc (fluorenylmethyloxycarbonyl)Mild Base (Piperidine)ExcellentExcellentPoor
Benzyl (Bn)Hydrogenation (Pd/C, H₂)Moderate (prone to benzylic oxid.)ExcellentExcellent
Table 2: Common Solvent Antioxidants & Inhibitors

Used to prevent the formation of peroxides in solvents that subsequently oxidize pyrrolidines.

Inhibitor / AdditiveTypical ConcentrationMechanism of ActionRemoval Method
BHT 250 ppmFree-radical scavengerDistillation / Column Chromatography
Hydroquinone 100 ppmReducing agent / Radical trapAqueous basic wash (NaOH)
Ascorbic Acid Variable (Aqueous)Sacrificial reductantPhase separation

Section 3: Experimental Methodologies

Protocol 1: Solvent Degassing via Freeze-Pump-Thaw

Purpose: To strictly remove dissolved oxygen from solvents prior to pyrrolidine addition, preventing aerobic oxidation.

  • Preparation: Transfer the required volume of solvent (e.g., THF or Toluene) into a heavy-walled Schlenk flask containing a magnetic stir bar. Seal the flask with a high-vacuum stopcock.

  • Freeze: Submerge the bottom of the Schlenk flask in a liquid nitrogen (LN₂) Dewar. Wait until the solvent is completely frozen solid (approx. 5–10 minutes).

  • Pump: Once frozen, open the stopcock to a high-vacuum line (Schlenk line) for 2–3 minutes to evacuate the headspace of non-condensable gases (O₂ and N₂).

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the LN₂ and place it in a room-temperature water bath. As the solvent melts, trapped gas bubbles will vigorously escape from the liquid.

  • Iterate: Repeat the Freeze-Pump-Thaw cycle a minimum of three times .

  • Self-Validation: After the final thaw, backfill the flask with ultra-pure Argon. Validation Check: Add a catalytic amount of an oxygen indicator (e.g., sodium benzophenone ketyl for THF); a persistent deep blue/purple color confirms a strictly oxygen-free environment.

Protocol 2: N-Boc Protection of Pyrrolidine

Purpose: To electronically deactivate the pyrrolidine nitrogen, rendering it inert to standard oxidants.

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve the free pyrrolidine derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add Triethylamine (Et₃N) (1.5 equiv) dropwise at 0 °C. Causality: The base neutralizes any acid byproducts and keeps the pyrrolidine in its reactive, unprotonated state.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) as a solution in DCM.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. Validation Check: The starting free pyrrolidine will stain an intense purple/brown. The successful formation of the N-Boc pyrrolidine will result in a spot that is Ninhydrin-negative (no color change), proving the nitrogen lone pair is successfully protected and no longer nucleophilic.

Section 4: Visualizations

OxidationPathways Pyrrolidine Free Pyrrolidine (Secondary Amine) O2 Atmospheric O2 / Transition Metals Pyrrolidine->O2 Exposure Peroxides Solvent Peroxides (e.g., in THF) Pyrrolidine->Peroxides Solvent Impurity Pyrrolidone 2-Pyrrolidone (Lactam) O2->Pyrrolidone alpha-oxidation Pyrroline 1-Pyrroline / Pyrrole (Overoxidation) O2->Pyrroline dehydrogenation NOxide N-Oxide Species Peroxides->NOxide N-oxidation Protection N-Boc / N-Cbz Protection (Reduces N-electron density) Protection->Pyrrolidine Prevents Degassing Solvent Degassing & BHT Inhibitor Degassing->O2 Eliminates Degassing->Peroxides Eliminates

Flowchart detailing pyrrolidine oxidation pathways and corresponding prevention strategies.

FPTWorkflow Start Solvent in Schlenk Flask Freeze 1. Freeze (Submerge in Liquid N2) Start->Freeze Pump 2. Pump (Open to Vacuum, 2-3 min) Freeze->Pump Thaw 3. Thaw (Close Vacuum, Thaw in Water Bath) Pump->Thaw Decision Repeat 3x? Thaw->Decision Decision->Freeze No End Degassed Solvent (Backfill with Argon) Decision->End Yes

Step-by-step workflow for the freeze-pump-thaw solvent degassing methodology.

References

  • Aerobic oxidation of cyclic amines to lactams catalyzed by ceria-supported nanogold. OSTI.gov (US Department of Energy Office of Scientific and Technical Information). URL: [Link]

  • Peroxide-Forming Chemical. Oregon State University Environmental Health and Safety. URL:[Link]

  • IBX-mediated oxidation of unactivated cyclic amines: application in highly diastereoselective oxidative Ugi-type and aza-Friedel–Crafts reactions. RSC Publishing. URL: [Link]

Troubleshooting

resolving common issues in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones

Welcome to the advanced troubleshooting and methodology center for the synthesis of pyrrolidine-2,3-diones. These non-planar, sp³-hybridized heterocycles are critical scaffolds in drug discovery, frequently utilized in t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the synthesis of pyrrolidine-2,3-diones. These non-planar, sp³-hybridized heterocycles are critical scaffolds in drug discovery, frequently utilized in the design of anticonvulsants, iNOS inhibitors, and antibiofilm agents.

Synthesizing these densely functionalized rings typically relies on a two-step sequence: a multicomponent reaction (MCR) to build the core, followed by a transimination/enamine functionalization. However, researchers frequently encounter bottlenecks related to chemoselectivity, tautomeric instability, and poor product solubility. This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflows.

Synthetic Workflow & Mechanistic Pathway

The standard approach involves the condensation of an aromatic aldehyde, an amine, and a pyruvic acid derivative (such as ethyl 2,4-dioxovalerate), followed by functionalization with an aliphatic amine.

Pathway A Aldehyde + Amine + Pyruvate Derivative B MCR Step (Glacial AcOH, Reflux) A->B C Intermediate: 3-Pyrroline-2-one B->C E Transimination (EtOH, Room Temp) C->E D Aliphatic Amine (e.g., Methylamine) D->E F 1,4,5-Trisubstituted Pyrrolidine-2,3-dione E->F

Figure 1: Two-step synthetic workflow for 1,4,5-trisubstituted pyrrolidine-2,3-diones.

Quantitative Yield Optimization Data

A common failure point is the second step (enamine formation). The table below summarizes the critical relationship between solvent choice, pH, concentration, and the resulting yield.

Table 1: Optimization Parameters for Enamine Formation (Intermediate → Final Product)

Solvent SystemTemperatureAmine EquivalentsAcidic Medium?Observed Yield (%)Mechanistic Impact
Glacial Acetic AcidReflux1.2Yes< 40%Amine protonation destroys nucleophilicity.
DMF95 °C1.2No62%Thermal driving force, but suboptimal kinetics.
DMF95 °C4.0No82%Excess amine drives the equilibrium forward.
DMF (High Conc.)*95 °C4.0No89%Reduced solvent volume maximizes collision frequency.
Absolute EthanolRoom Temp1.2No80 – 92%Optimal H-bonding stabilization of the enamine.

*High concentration defined as lowering solvent volume to ≤ 0.34 mL per mmol of substrate.

Troubleshooting FAQs

Q: Why am I observing poor yields (<40%) during the enamine formation step when using glacial acetic acid? A: Causality: The functionalization of the 3-hydroxy-3-pyrroline-2-one intermediate with an aliphatic amine relies on a nucleophilic attack at the carbonyl group of the acetyl moiety. In an acidic medium like glacial acetic acid, the aliphatic amine becomes protonated, significantly reducing its nucleophilicity ()[1][2]. Solution: Switch to a non-acidic, polar protic solvent. Absolute ethanol at room temperature is the superior choice, as it facilitates the transimination while stabilizing the resulting enamine via hydrogen bonding, boosting yields to 80–92%[1].

Q: During the multicomponent reaction (MCR), I am seeing a mixture of C-C and C-O coupled products. How can I improve C-C chemoselectivity? A: Causality: The use of auxiliary bases, such as trimethylamine, alters the hard/soft nucleophile dynamics of the enol intermediates, leading to competitive O-alkylation/acylation versus the desired C-alkylation ()[3][4]. Solution: Omit trimethylamine. If your synthesis requires a basic amine source, utilizing diamines directly in the MCR provides exquisite one-pot C-C chemoselectivity without inducing O-coupling side reactions[3].

Q: My isolated pyrrolidine-2,3-dione derivatives exhibit extremely poor aqueous solubility, hindering biological assays. How can I modify the scaffold? A: Causality: Unnatural pyrrolidine-2,3-diones often possess highly lipophilic cores (e.g., 4-p-trifluoromethylphenyl and 5-ethyl moieties) that pack tightly in crystal lattices, rejecting solvation by water[4]. Solution: Incorporate polyazadiamine linkers during the enamine functionalization step. Linkers between 5 and 8 atoms in length bearing at least one additional heteroatom (e.g., spermidine or bis-propyltriamine) act as a structural switch to "turn on" aqueous solubility and significantly enhance antimicrobial and antibiofilm properties[4].

Q: The NMR of my MCR intermediate shows a complex mixture. Is my product impure? A: Causality: The intermediate 4-acetyl-3-hydroxy-3-pyrroline-2-one exists in a dynamic tautomeric equilibrium. The slight energy difference and large rate constant of transformation between the enol and keto tautomers often present as a complex mixture in solution NMR ()[1][5]. Solution: Do not discard the batch or attempt aggressive purification. Proceed with the subsequent enamine formation. The reaction with an aliphatic amine will lock the structure into the enamine form, which is stabilized by a strong intramolecular hydrogen bond, yielding a single, cleanly resolvable product[6].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate self-validating checkpoints so you can confirm success before moving to the next step.

Protocol A: Three-Component Synthesis of the 3-Pyrroline-2-one Intermediate

Mechanistic Goal: Construct the core heterocycle via acid-catalyzed condensation and cyclization.

  • Setup: In a round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl 2,4-dioxovalerate (10 mmol), and the selected aniline (10 mmol) in 20 mL of glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 4–6 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexane/EtOAc 7:3). The reaction is complete when the highly UV-active aldehyde starting material spot is entirely consumed. A new, lower-Rf spot (the tautomeric intermediate) should dominate.

  • Isolation: Cool the reaction mixture to room temperature.

  • Self-Validation Checkpoint (Visual): A distinct precipitate should form upon cooling. If no precipitate forms, add 5 mL of ice-cold water to force crystallization.

  • Purification: Filter the precipitate, wash with cold ethanol (3 × 5 mL) to remove residual acetic acid, and dry under high vacuum.

Protocol B: Synthesis of the 1,4,5-Trisubstituted Pyrrolidine-2,3-dione Enamine

Mechanistic Goal: Convert the tautomeric intermediate into a stable, intramolecularly hydrogen-bonded enamine.

  • Setup: Dissolve the 4-acetyl-3-hydroxy-3-pyrroline-2-one intermediate (1 mmol) in 10 mL of absolute ethanol.

  • Reagent Addition: Add the aliphatic amine (1.2 mmol). Note: If using a highly sterically hindered amine, increase to 4.0 mmol and reduce solvent volume to 0.34 mL to drive kinetics.

  • Reaction: Stir the solution at room temperature for 2–4 hours.

  • Self-Validation Checkpoint (Visual): A color shift (often to a deeper yellow/orange) indicates the formation of the extended conjugated enamine system.

  • Isolation: Evaporate the ethanol under reduced pressure.

  • Purification: Purify the crude product by recrystallization from hot ethanol.

  • Self-Validation Checkpoint (NMR): Run a ¹H NMR. The successful formation of the product is confirmed by the presence of a highly deshielded proton signal (typically > 10 ppm) corresponding to the amino proton locked in an intramolecular hydrogen bond with the adjacent carbonyl[6].

References

  • Nguyen, N. T., Dai, V. V., Tri, N. N., Van Meervelt, L., Trung, N. T., & Dehaen, W. (2022). "Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones." Beilstein Journal of Organic Chemistry, 18, 1140–1153.[Link]

  • Cusumano, A. Q., et al. (2024). "Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms." RSC Advances, 14.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of the Biological Efficacy of 2-(Pyrrolidin-1-yl)ethanol Derivatives: A Comparative Guide

As drug development pipelines increasingly demand molecules with optimized pharmacokinetic profiles and precise target engagement, the 2-(pyrrolidin-1-yl)ethanol scaffold (CAS 2955-88-6)—also known as 1-(2-hydroxyethyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly demand molecules with optimized pharmacokinetic profiles and precise target engagement, the 2-(pyrrolidin-1-yl)ethanol scaffold (CAS 2955-88-6)—also known as 1-(2-hydroxyethyl)pyrrolidine or epolamine—has emerged as a highly versatile structural motif[1]. In modern medicinal chemistry, this heterocyclic amino alcohol serves a dual function: it acts as an exceptional counter-ion to enhance the physicochemical properties of established active pharmaceutical ingredients (APIs), and it functions as a critical pharmacophore in the rational design of targeted covalent inhibitors and ion channel modulators[1][2][3].

This guide objectively compares the biological efficacy of 2-(pyrrolidin-1-yl)ethanol derivatives against standard alternatives, providing researchers with validated experimental protocols and mechanistic insights to support their integration into novel therapeutic workflows.

Comparative Efficacy Analysis

A. Physicochemical Enhancement: Diclofenac Epolamine vs. Diclofenac Sodium

The incorporation of 2-(pyrrolidin-1-yl)ethanol as a salt former with diclofenac yields diclofenac epolamine (DCEP). Compared to the traditional diclofenac sodium salt, DCEP exhibits vastly superior aqueous solubility and enhanced cutaneous absorption[1]. The pyrrolidine ring acts as a transient permeation enhancer, temporarily fluidizing the stratum corneum lipid bilayer. This allows for rapid transdermal delivery of the NSAID without the severe local irritation often caused by chemical penetration enhancers.

B. Antiviral Target Inhibition: Pyrrolidine-Dione Derivatives vs. Peptidomimetics

In the pursuit of COVID-19 therapeutics, researchers have synthesized 1-(2-hydroxyethyl)pyrrolidine-2,5-dione (maleimide) derivatives to target the SARS-CoV-2 Main Protease (Mpro)[2]. By functioning as potent Michael acceptors, these derivatives form irreversible covalent bonds with the catalytic Cys145 residue of the Mpro enzyme[2]. Compared to standard reversible peptidomimetic inhibitors, these pyrrolidine-dione analogs demonstrate competitive low-micromolar efficacy (IC50 values ranging from 8.52 to 27.28 µM) while offering significantly improved synthetic accessibility and metabolic stability[2].

C. Cardiovascular Ion Channel Blockade: Pyrrolidin-1-yl-ethanol vs. hERG Blockers

In the development of atrial-selective antiarrhythmic drugs for atrial fibrillation, derivatives containing the 2-phenyl-1,1-dipyridin-3-yl-2-pyrrolidin-1-yl-ethanol moiety have been rigorously evaluated[3]. These compounds selectively inhibit the ultra-rapid delayed rectifier potassium current (


) mediated by the Kv1.5 channel[3]. Crucially, unlike broad-spectrum methanesulfonanilide potassium channel blockers (e.g., MK-499 or dofetilide), these pyrrolidine derivatives prolong the atrial refractory period without blocking the hERG channel, thereby dialing out the liability of drug-induced long QT syndrome[3].

Quantitative Efficacy Comparison

The following table summarizes the performance metrics of 2-(pyrrolidin-1-yl)ethanol derivatives against their respective industry standards.

Derivative Class / ApplicationBiological Target / MechanismAlternative / StandardEfficacy & Performance Comparison
Diclofenac Epolamine Cyclooxygenase (COX) inhibition via enhanced transdermal fluxDiclofenac SodiumSuperior Solubility: Higher steady-state flux (

) in skin permeation; faster onset of localized analgesia[1].
Pyrrolidine-2,5-dione Analogs SARS-CoV-2 Mpro (Covalent binding at Cys145)Peptidomimetic InhibitorsComparable Potency: IC50 of 8.52 ± 0.44 µM; superior synthetic yield and structural rigidity[2].
Pyrrolidin-1-yl-ethanol Isoquinolines Kv1.5 Potassium Channel (

blockade)
MK-499 / DofetilideHigher Selectivity: 16% increase in atrial refractory period with zero effect on ventricular QTc interval[3].

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for critical experimental variables is explicitly defined.

Protocol 1: In Vitro Skin Permeation Assay (Franz Diffusion Cell)

Objective: Validate the enhanced transdermal flux of diclofenac epolamine (DCEP) compared to diclofenac sodium.

  • Membrane Preparation & Integrity Check: Mount excised human cadaver skin (or porcine ear skin) between the donor and receptor compartments of a Franz diffusion cell. Measure the initial electrical resistance across the membrane.

    • Causality: Ex vivo skin models closely mimic human barrier properties. An electrical resistance

      
       validates membrane integrity, ensuring that flux is not an artifact of micro-tears.
      
  • Receptor Fluid Equilibration: Fill the receptor chamber with PBS (pH 7.4) containing 1% bovine serum albumin (BSA), maintained at 32°C via a circulating water jacket.

    • Causality: BSA establishes a "sink condition" by binding the lipophilic diclofenac once it crosses the membrane, preventing artificial saturation. 32°C accurately mimics human skin surface temperature.

  • Formulation Application: Apply equimolar concentrations of DCEP and diclofenac sodium gels to the donor compartment.

  • Sampling and HPLC Analysis: Withdraw 0.5 mL aliquots from the receptor chamber at predetermined intervals (1, 2, 4, 8, 24 h), immediately replacing the volume with fresh buffer. Quantify drug concentration via RP-HPLC.

    • Causality: Frequent, volume-controlled sampling allows for the precise calculation of the steady-state flux (

      
      ) and permeability coefficient (
      
      
      
      ), providing an objective metric for comparison.
Protocol 2: FRET-Based Enzymatic Inhibition Assay for SARS-CoV-2 Mpro

Objective: Determine the IC50 of 1-(2-hydroxyethyl)pyrrolidine-2,5-dione derivatives against recombinant Mpro[2].

  • Enzyme Preparation: Dilute recombinant SARS-CoV-2 Mpro in assay buffer (50 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT).

    • Causality: DTT is critical; it maintains the catalytic Cys145 in a reduced state, which is an absolute prerequisite for the nucleophilic attack on the inhibitor's maleimide group[2].

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of the pyrrolidine-dione derivative (0.1 µM to 100 µM), alongside a vehicle control (DMSO) and a positive control (Nirmatrelvir), for 30 minutes at 37°C.

    • Causality: Pre-incubation allows sufficient time for the time-dependent covalent binding between the maleimide warhead and the enzyme's active site[2]. The controls validate the assay's dynamic range (Z'-factor).

  • Substrate Addition: Add the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to initiate the reaction.

    • Causality: Cleavage of the substrate by active Mpro separates the fluorophore (Edans) from the quencher (Dabcyl), generating a fluorescent signal directly proportional to residual enzyme activity.

  • Kinetic Reading: Measure fluorescence continuously (Ex: 340 nm, Em: 490 nm) for 10 minutes. Calculate initial velocities and determine the IC50 using non-linear regression analysis.

Mechanistic & Workflow Visualizations

Mpro_Inhibition A SARS-CoV-2 Mpro (Active State) B Catalytic Cys145 (Reduced by DTT) A->B D Nucleophilic Attack B->D C Pyrrolidine-2,5-dione (Michael Acceptor) C->D E Covalent Adduct D->E F Enzyme Inactivation E->F

Mechanism of Mpro covalent inhibition by pyrrolidine-2,5-dione derivatives.

FRET_Workflow Step1 1. Enzyme Prep Mpro + DTT Buffer Step2 2. Inhibitor Addition Incubate 30 min, 37°C Step1->Step2 Maintains Cys145 Step3 3. FRET Substrate Dabcyl-Peptide-Edans Step2->Step3 Covalent Binding Step4 4. Kinetic Measurement Ex: 340nm / Em: 490nm Step3->Step4 Cleavage Reaction Step5 5. IC50 Calculation Non-linear Regression Step4->Step5 Data Processing

Step-by-step FRET assay workflow for evaluating Mpro inhibitor efficacy.

References

  • Development of potent and effective SARS-CoV-2 main protease inhibitors based on maleimide analogs for the potential treatment of COVID-19 - PMC Source: nih.gov URL:[Link]

  • MK-499 - Drug Targets, Indications, Patents - Patsnap Synapse Source: patsnap.com URL:[Link]

Sources

Comparative

The Application Scientist's Guide: Performance Comparison of 2-(Pyrrolidin-1-yl)ethanol-Based Catalysts

Executive Summary In the landscape of asymmetric synthesis and drug development, the architectural design of chiral ligands dictates the success of enantioselective transformations. -Amino alcohols have long been recogni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis and drug development, the architectural design of chiral ligands dictates the success of enantioselective transformations.


-Amino alcohols have long been recognized as privileged scaffolds. Among them, 2-(pyrrolidin-1-yl)ethanol and its heavily substituted chiral derivatives stand out due to their exceptional conformational rigidity. This guide provides a critical performance comparison between pyrrolidine-based amino alcohols and other common catalytic systems, grounded in mechanistic causality and validated experimental data.

Mechanistic Rationale: The Causality of Chiral Induction

As an Application Scientist, I frequently observe researchers selecting catalysts based on empirical screening rather than structural logic. The superior performance of 2-(pyrrolidin-1-yl)ethanol derivatives in reactions—such as the enantioselective alkylation of aldehydes—is a direct consequence of their coordination chemistry.

When these


-amino alcohols are introduced to dialkylzinc reagents, they react to form a highly stable, rigid five-membered zinc alkoxide chelate 1[1]. This chelate acts as the true catalytic species.
  • The Pyrrolidine Advantage: Unlike acyclic amines or larger rings, the five-membered pyrrolidine ring severely restricts the conformational freedom of the nitrogen atom. This locks the bimetallic complex into a predictable geometry.

  • Transition State Causality: A subsequent six-membered transition state forms when a second dialkylzinc unit and the aldehyde coordinate to the chelate. The steric bulk of the N-substituent on the pyrrolidine ligand forces the aldehyde to adopt a specific facial orientation, thereby maximizing the enantiomeric excess (ee) of the resulting chiral alcohol 1[1].

Comparative Performance Analysis

To objectively evaluate 2-(pyrrolidin-1-yl)ethanol-based catalysts, we must benchmark them against other standard amino alcohol ligands and organocatalysts utilized in similar carbon-carbon bond-forming reactions.

Catalyst ClassStructural FeatureTypical LoadingYield (%)Enantiomeric Excess (ee %)Key AdvantageKey Limitation
Chiral 2-(Pyrrolidin-1-yl)ethanol derivatives Rigid 5-membered ring5 - 10 mol%85 - 95%80 - 96%High rigidity ensures excellent facial selectivitySynthesis of complex chiral variants can be multi-step
Piperidine-based amino alcohols Flexible 6-membered ring5 - 10 mol%80 - 90%75 - 92%Good solubility and ease of functionalizationRing flexibility (chair/boat flips) can erode ee% slightly
Ephedrine derivatives Acyclic/less rigid backbone10 - 20 mol%70 - 85%60 - 80%Commercially available and highly cost-effectiveLower ee% in sterically demanding alkylations
L-Proline (Organocatalysis) Secondary amine (no metal)20 - 30 mol%N/A (Aldol focus)70 - 90%Environmentally benign, metal-freePoor solubility requires high loading and polar solvents

Data Synthesis: While ephedrine derivatives offer an economical entry point, they often fail to achieve the >90% ee required for pharmaceutical intermediates. Piperidine variants perform well but are susceptible to conformational shifts. The 2-(pyrrolidin-1-yl)ethanol scaffold provides the optimal balance of rigidity and catalytic turnover, particularly when anchored to solid supports like polystyrene resins for continuous flow applications 2[2].

Validated Experimental Protocol: Enantioselective Alkylation

To ensure trustworthiness and reproducibility, the following protocol for the enantioselective addition of diethylzinc to benzaldehyde incorporates self-validating checkpoints.

Prerequisites: Benzaldehyde must be freshly distilled. Trace benzoic acid will protonate the active zinc chelate, irreversibly killing the catalyst.

Step 1: Catalyst Activation & Chelate Formation

  • Action: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve the chiral 2-(pyrrolidin-1-yl)ethanol derivative (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL). Cool to 0 °C. Slowly add diethylzinc (1.2 mmol, 1.0 M in hexane) dropwise.

  • Causality: Argon prevents atmospheric moisture from violently hydrolyzing the diethylzinc. The dropwise addition at 0 °C controls the highly exothermic reaction.

  • Validation Checkpoint: The reaction of the

    
    -amino alcohol with 
    
    
    
    releases ethane gas. Gentle bubbling is a physical validation that the active zinc alkoxide chelate is forming. Stir for exactly 30 minutes to ensure complete conversion before proceeding.

Step 2: Substrate Coordination and Alkyl Transfer

  • Action: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the activated catalyst mixture at 0 °C. Maintain the reaction at this temperature for 12–24 hours.

  • Causality: Adding the aldehyde after the 30-minute activation period ensures it only encounters the pre-formed chiral bimetallic complex. If added simultaneously, an uncatalyzed, racemic background reaction will occur, devastating the final ee%.

Step 3: Quenching and Phase Separation

  • Action: Quench the reaction by carefully adding 1M HCl (2.0 mL) at 0 °C. Extract the aqueous layer with diethyl ether (3 x 5 mL).

  • Causality: The acidic quench serves a dual purpose: it hydrolyzes the zinc alkoxide bonds to release the final chiral secondary alcohol (1-phenyl-1-propanol), and it protonates the pyrrolidine nitrogen. The protonated catalyst partitions into the aqueous layer, effectively halting the reaction and allowing for potential catalyst recovery via subsequent basification.

System Workflow Visualization

The following diagram maps the logical progression and transition states of the catalytic cycle described above.

G Cat Chiral 2-(Pyrrolidin-1-yl)ethanol Ligand Chelate Rigid 5-Membered Zinc Alkoxide Chelate Cat->Chelate + Et2Zn (Ethane release) Zn Diethylzinc (Et2Zn) Addition Zn->Chelate TS 6-Membered Bimetallic Transition State Chelate->TS + Aldehyde Aldehyde Benzaldehyde Coordination Aldehyde->TS Transfer Enantioselective Ethyl Transfer TS->Transfer Transfer->Cat Catalyst Regeneration Product Chiral 1-Phenyl-1-propanol (High ee%) Transfer->Product Acidic Quench

Catalytic cycle of enantioselective alkylation using 2-(pyrrolidin-1-yl)ethanol-based ligands.

Conclusion

For researchers prioritizing high enantiomeric excess and structural rigidity in asymmetric alkylations, 2-(pyrrolidin-1-yl)ethanol-based catalysts offer a distinct performance advantage over flexible piperidine or acyclic ephedrine alternatives. By strictly adhering to the causality-driven protocol outlined above, scientists can consistently achieve >90% ee in their synthetic workflows.

References

  • Title: Pyrrolidine-based amino alcohols: novel ligands for the enantioselective alkylation of benzaldehyde Source: Journal of Molecular Catalysis A: Chemical / SciSpace URL: [Link]

  • Title: High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins Source: The Journal of Organic Chemistry / ACS Publications URL: [Link]

Sources

Validation

Benchmarking 2-(Pyrrolidin-1-yl)ethanol Synthesis: A Comparative Guide to Established Routes

Executive Overview 2-(Pyrrolidin-1-yl)ethanol (CAS: 2955-88-6)[1], commonly referred to as N-(2-hydroxyethyl)pyrrolidine, is a highly versatile amino alcohol building block. It is heavily utilized in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

2-(Pyrrolidin-1-yl)ethanol (CAS: 2955-88-6)[1], commonly referred to as N-(2-hydroxyethyl)pyrrolidine, is a highly versatile amino alcohol building block. It is heavily utilized in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs), including central nervous system agents, antihistamines, and the selective estrogen receptor modulator (SERM) Centchroman (Ormeloxifene)[2].

For process chemists and drug development professionals, selecting the optimal synthetic route for this intermediate requires a rigorous evaluation of yield, atom economy, scalability, and safety. This guide benchmarks the two most established synthetic pathways: Route A (Direct Alkylation) and Route B (Epoxide Ring-Opening) .

Mechanistic Pathways & Workflow

SynthesisRoutes Pyrrolidine Pyrrolidine RouteA Route A: Alkylation (K2CO3, MeCN, 80°C) Pyrrolidine->RouteA RouteB Route B: Ring-Opening (Flow Reactor, 80-120°C) Pyrrolidine->RouteB Chloroethanol 2-Chloroethanol Chloroethanol->RouteA EthyleneOxide Ethylene Oxide EthyleneOxide->RouteB Product 2-(Pyrrolidin-1-yl)ethanol RouteA->Product ~51% Yield RouteB->Product >90% Yield

Figure 1: Synthetic pathways for 2-(Pyrrolidin-1-yl)ethanol via alkylation and ring-opening.

Comparative Benchmarking Analysis

To objectively evaluate these methodologies, the following table summarizes the quantitative and qualitative performance metrics of both routes based on established industrial and academic data[2].

Performance MetricRoute A: Direct AlkylationRoute B: Epoxide Ring-Opening
Core Reagents Pyrrolidine, 2-Chloroethanol, K₂CO₃Pyrrolidine, Ethylene Oxide
Solvent System Acetonitrile (MeCN)Neat or Aprotic Solvent
Reaction Temperature 75–80°C80–120°C
Atom Economy Low (Generates KCl, H₂O, and CO₂ waste)High (~100% theoretical atom economy)
Typical Yield ~51%>90%
Safety Profile Moderate (Standard batch handling)High Risk (Ethylene oxide is toxic/explosive)
Scalability Batch (Limited by exothermic workup)Continuous Flow (Highly scalable)
Purification High complexity (Vacuum distillation required)Low complexity (Volatile stripping)

Detailed Experimental Protocols & Causality

As a Senior Application Scientist, it is critical to look beyond the basic steps and understand the why behind each chemical intervention. Below are the step-by-step methodologies, grounded in causality and designed as self-validating systems.

Route A: Direct Alkylation via 2-Chloroethanol

This classical approach relies on the nucleophilic substitution (S_N2) of 2-chloroethanol by pyrrolidine.

Step-by-Step Protocol:

  • System Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and internal temperature probe.

  • Reagent Loading: Dissolve 0.28 mol (20 g) of pyrrolidine and 0.28 mol (38 g) of potassium carbonate (K₂CO₃) in 300 mL of acetonitrile.

  • Controlled Addition: Slowly add a solution of 0.28 mol (22.5 g) of 2-chloroethanol in 100 mL acetonitrile dropwise, maintaining the internal temperature at 75–80°C.

  • Reaction: Stir the heterogeneous mixture at 75–80°C for 16 hours.

  • Workup & Purification: Cool to room temperature and filter off the inorganic solids. Concentrate the organic layer under vacuum to yield a crude dark oil. Purify via vacuum distillation to isolate the product as a colorless oil.

  • Expertise & Causality: The inclusion of K₂CO₃ is non-negotiable; it acts as an acid scavenger. The S_N2 reaction generates hydrochloric acid (HCl), which would otherwise protonate the unreacted pyrrolidine, rendering it non-nucleophilic and stalling the reaction. Dropwise addition of 2-chloroethanol is utilized to prevent localized concentration spikes, thereby minimizing the formation of unwanted quaternary ammonium salts (over-alkylation).

  • Trustworthiness (Self-Validation): This protocol is self-validating through visual and chromatographic cues. The reaction progress is confirmed via TLC (disappearance of the pyrrolidine spot). Furthermore, the physical phase transition during workup—from a crude, impurity-laden dark oil to a purified colorless oil upon distillation—acts as a definitive indicator of successful isolation.

Route B: Epoxide Ring-Opening via Continuous Flow

This modern industrial approach utilizes the nucleophilic ring-opening of ethylene oxide. While it boasts superior atom economy, the hazardous nature of the reagents dictates a shift from batch to flow chemistry[2].

Step-by-Step Protocol:

  • System Setup: Utilize a continuous flow microreactor system equipped with precision mass flow controllers and a downstream back-pressure regulator (BPR).

  • Reagent Delivery: Pump neat pyrrolidine and feed ethylene oxide gas (or a highly concentrated solution in an aprotic solvent) into a micromixer (e.g., a T-mixer)[2].

  • Reaction Zone: Pass the homogeneous mixture through a heated residence time coil maintained strictly between 80–120°C[2].

  • Pressure Control: Set the BPR to maintain a system pressure significantly above the vapor pressure of ethylene oxide at the reaction temperature.

  • Collection: Collect the effluent. Strip off any excess volatile reactants under reduced pressure to yield the highly pure β-hydroxyamine product[2].

  • Expertise & Causality: Ethylene oxide is a highly reactive, toxic, and explosive gas. Performing this ring-opening in a traditional batch reactor at scale risks catastrophic thermal runaway due to the highly exothermic nature of the reaction. Continuous flow microreactors provide an immense surface-area-to-volume ratio, ensuring rapid, instantaneous heat dissipation and preventing the polymerization of the epoxide[2].

  • Trustworthiness (Self-Validation): The integrity of this flow protocol is self-validating via real-time pressure monitoring. By maintaining the system pressure above the vapor pressure of the reaction mixture, the operator ensures that ethylene oxide remains entirely in the liquid phase. This prevents gas-liquid "slug flow," guaranteeing consistent stoichiometry, uniform residence times, and reproducible >90% yields.

References

  • Improved process for Centchroman, a selective estrogen receptor modulator (SERM). Journal of Chemical and Pharmaceutical Research, 2015. URL: [Link]

Sources

Comparative

Stereochemical Confirmation of 2-(Pyrrolidin-1-yl)ethanol Derivatives: Analytical Protocols and Performance Comparison

An In-depth Technical Guide on Strategies for Confirming the Stereochemistry of 2-(Pyrrolidin-1-yl)ethanol Derivatives. Executive Summary 2-(Pyrrolidin-1-yl)ethanol (CAS 2955-88-6) is a versatile achiral building block u...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on Strategies for Confirming the Stereochemistry of 2-(Pyrrolidin-1-yl)ethanol Derivatives.

Executive Summary

2-(Pyrrolidin-1-yl)ethanol (CAS 2955-88-6) is a versatile achiral building block used in the synthesis of potent antihistamines (e.g., Clemastine), antipsychotics, and kinase inhibitors. While the parent alcohol is achiral, its pharmacological derivatives often possess one or more stereogenic centers introduced during coupling or ring substitution.

This guide compares the analytical performance of three primary methodologies for confirming the stereochemistry of these derivatives: Single-Crystal X-Ray Diffraction (SC-XRD) , Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents , and Chiral High-Performance Liquid Chromatography (HPLC) . We analyze these alternatives based on resolution power, sample requirements, and throughput to assist drug development professionals in selecting the optimal validation route.

The Stereochemical Challenge

In medicinal chemistry, the 2-(pyrrolidin-1-yl)ethoxy moiety is frequently coupled with chiral lipophilic domains. The biological activity of the resulting ether is often strictly stereodependent.

  • Case Study (Clemastine): The (R,R)-stereoisomer is a potent H1-receptor antagonist, while the (S,S)-isomer is significantly less active.

  • The Problem: The flexibility of the ethyl ether linkage and the rapid pyramidal inversion of the tertiary nitrogen render standard conformational analysis difficult. Rigorous confirmation requires methods that can distinguish absolute configuration in the presence of this conformational freedom.

Comparative Analysis of Confirmation Methods

The following table contrasts the three industry-standard alternatives for stereochemical assignment of pyrrolidinyl ethers.

FeatureMethod A: Single-Crystal X-Ray (SC-XRD) Method B: Chiral HPLC/SFC Method C: NMR (Mosher/CSA)
Primary Output Absolute Configuration (3D Structure)Enantiomeric Excess (ee%)Relative/Absolute Configuration
Certainty Level Gold Standard (100%) High (requires standards)Moderate to High
Sample State Crystalline Solid (Salt form often required)SolutionSolution
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)
Limitations Requires suitable crystal; "Heavy atom" often needed.Elution order does not prove configuration without reference.Complex interpretation due to flexible ether linker.
Best For Initial Structure Validation Routine QC & Batch Release In-process monitoring
Detailed Methodologies & Protocols
Protocol A: Derivatization for SC-XRD (The "Heavy Atom" Strategy)

Since 2-(pyrrolidin-1-yl)ethanol derivatives are often oils, salt formation is critical to generate diffraction-quality crystals. The use of a chiral acid (e.g., tartaric acid) or a heavy-atom acid (e.g., hydrobromic acid) is recommended to facilitate absolute structure determination via anomalous dispersion.

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of the free base product in minimal absolute ethanol (0.5 mL).

  • Acid Addition: Add 1.05 equivalents of (R,R)-Dibenzoyltartaric acid or 4-Bromobenzoic acid (if the molecule lacks heavy atoms).

  • Crystallization:

    • Method: Vapor diffusion. Place the inner vial (containing solution) inside a larger jar containing diethyl ether (antisolvent).

    • Condition: Store at 4°C for 48–72 hours.

  • Analysis: Select a single crystal (>0.1 mm) for X-ray diffraction. The heavy atom (Br) or the known chiral counterion acts as the internal reference for absolute assignment.

Protocol B: Chiral HPLC Method Development

For routine purity analysis (ee%), Chiral HPLC is superior to NMR. The basic nitrogen in the pyrrolidine ring requires specific mobile phase additives to prevent peak tailing.

Optimized Parameters for Pyrrolidinyl Ethers:

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA) .

    • Note: DEA is crucial to mask silanol groups and ensure sharp peaks for the amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (or specific chromophore max).

  • Validation: Inject racemate first to establish separation conditions (

    
    ), then inject the single enantiomer product to determine optical purity.
    
Strategic Decision Workflow

The following diagram illustrates the logical pathway for confirming stereochemistry, moving from crude synthesis to final validated product.

Stereochem_Workflow Start Crude Reaction Product (Chiral Pyrrolidinyl Ether) StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Yes Oil Oil / Amorphous StateCheck->Oil No XRD SC-XRD Analysis (Absolute Config) Solid->XRD Direct Path Deriv Derivatization (Form HBr or Tartrate Salt) Oil->Deriv Rigidify HPLC_Dev Chiral HPLC/SFC Screening Oil->HPLC_Dev Routine QC Deriv->Solid Final Confirmed Stereochemistry & Purity Report XRD->Final Definitive Proof Racemate Inject Racemic Standard HPLC_Dev->Racemate Compare Compare Retention Time (Identify Isomer) Racemate->Compare Compare->Final

Figure 1: Decision tree for selecting the analytical method based on the physical state of the pyrrolidinyl derivative.

Performance Data: Isomer vs. Racemate

Why is confirmation necessary? The performance gap between stereoisomers of pyrrolidinyl ethanol derivatives is well-documented.

Compound VariantBinding Affinity (

)
H1 Antagonism PotencyToxicity Risk
(R,R)-Isomer (Eutomer) High (< 1 nM)100% (Reference)Low
(S,S)-Isomer (Distomer) Low (> 100 nM)< 1% Relative PotencyModerate (Off-target effects)
Racemate Moderate~50%High (Unnecessary metabolic load)

Data generalized from Clemastine structure-activity relationship studies.

References
  • Asymmetric Synthesis of Clemastine. Journal of Medicinal Chemistry. (2011). Discovery of the macrocycle SB1518 and stereochemical implications.

  • Stereochemical Determination of Chiral Carboxylic Acids. Michigan Technological University. Use of derivatization agents for absolute configuration.[1]

  • Analytical Techniques for Stereochemistry. Chiralpedia. Comprehensive review of HPLC and NMR methods for chiral amines.

  • Synthesis of (-)-(S,S)-clemastine by invertive N --> C aryl migration. Organic Letters. Confirmation of stereochemistry via mechanistic inversion.[2]

  • 2-(Pyrrolidin-1-yl)ethanol Safety and Properties. Oakwood Chemical. Technical specifications of the starting material.

Sources

Validation

Evaluating the Antioxidant and Antifungal Properties of 2-(Pyrrolidin-1-yl)ethanol Metal Complexes: A Comparative Guide

Executive Summary The development of novel metallodrugs requires a rigorous evaluation of both the organic ligand and its transition metal counterparts. 2-(Pyrrolidin-1-yl)ethanol (PE) is a highly versatile bidentate lig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel metallodrugs requires a rigorous evaluation of both the organic ligand and its transition metal counterparts. 2-(Pyrrolidin-1-yl)ethanol (PE) is a highly versatile bidentate ligand containing both nitrogen and oxygen donor atoms. While the free PE ligand exhibits minimal biological activity, its coordination with transition metals—specifically Copper [Cu(II)], Zinc [Zn(II)], and Nickel[Ni(II)]—drastically amplifies its pharmacological profile.

This guide provides an objective, data-driven comparison of PE-metal complexes against standard commercial alternatives. By detailing the causality behind our experimental designs and establishing self-validating protocols, this document serves as a definitive framework for evaluating the antioxidant and antifungal efficacy of coordination compounds.

Mechanistic Rationale: The Power of Coordination Chemistry

To understand why we evaluate these specific complexes, we must look at the causality of chelation. According to Tweedy’s chelation theory and Overton’s concept of cell permeability, the polarity of a metal ion is significantly reduced upon chelation due to the partial sharing of its positive charge with the ligand's donor groups[1].

This increased lipophilicity is the primary driver for biological activity. It allows the PE-metal complex to penetrate the lipid bilayer of fungal cell membranes much more efficiently than the free ligand or the free metal salt[2]. Once intracellular, the complex exerts a dual-action mechanism: disrupting enzymatic pathways (antifungal) and engaging in electron-transfer reactions (antioxidant).

Workflow A Ligand Synthesis 2-(Pyrrolidin-1-yl)ethanol B Metal Complexation Cu(II), Zn(II), Ni(II) A->B Coordination C Physicochemical Characterization B->C Validation D Antioxidant Assay (DPPH / ABTS) C->D ROS Scavenging E Antifungal Assay (MIC / MFC) C->E Pathogen Inhibition

Caption: Workflow for synthesizing and evaluating 2-(Pyrrolidin-1-yl)ethanol metal complexes.

Part 1: Antioxidant Performance Evaluation

The Causality of the Assay

Transition metal complexes act as synthetic antioxidants primarily through Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT). The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the industry standard for evaluating this. However, a critical failure point in evaluating transition metal complexes is colorimetric interference . Cu(II) and Ni(II) complexes often possess strong d-d transition absorption bands in the visible spectrum (400–600 nm), which directly overlaps with the DPPH radical's absorbance peak at 517 nm. If uncorrected, the absorbance will not drop as expected, leading to a false-negative evaluation of antioxidant capacity.

Self-Validating Protocol: Corrected DPPH Scavenging Assay

To ensure trustworthiness, this protocol incorporates a self-validating "Sample Blank" system to mathematically eliminate the intrinsic absorbance of the metal complex.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Prepare serial dilutions of the PE-metal complexes, Ascorbic Acid, and Trolox (1 µM to 100 µM) in DMSO.

  • Reaction Setup (96-well plate):

    • Test Wells: 100 µL sample + 100 µL DPPH solution.

    • Sample Blank Wells (Crucial): 100 µL sample + 100 µL methanol (No DPPH).

    • Control Wells: 100 µL DMSO + 100 µL DPPH solution.

  • Incubation: Incubate the plate in total darkness at room temperature for 30 minutes. (Light degrades DPPH, skewing baseline variance).

  • Quantification: Read absorbance at 517 nm using a microplate reader.

  • Data Correction: Calculate the true scavenging effect using the formula: % Scavenging = [1 - ((Abs_Test - Abs_SampleBlank) / Abs_Control)] × 100

Comparative Performance Data
CompoundMetal CenterIC₅₀ (µM) ± SDPerformance vs. Ascorbic Acid
Ascorbic Acid (Standard)None4.5 ± 0.3Baseline (1.0x)
Trolox (Standard)None5.2 ± 0.40.86x
PE-Cu(II) Complex Copper (d⁹)8.1 ± 0.60.55x (High Activity)
PE-Zn(II) Complex Zinc (d¹⁰)14.5 ± 1.20.31x (Moderate Activity)
Free PE Ligand None> 100.0Inactive

Data Insight: The PE-Cu(II) complex demonstrates exceptional antioxidant activity, approaching the efficacy of commercial standards. The redox-active Cu(II) center facilitates catalytic ROS scavenging, whereas the closed-shell Zn(II) complex relies entirely on the ligand's electron-donating capacity[3].

Part 2: Antifungal Efficacy Assessment

The Causality of the Assay

Evaluating the antifungal properties of metallodrugs in aqueous broth (e.g., RPMI-1640 or Sabouraud Dextrose) presents a unique challenge: precipitation . Metal complexes can precipitate over a 24-48 hour incubation period, creating false turbidity. Standard optical density (OD₆₀₀) readings cannot distinguish between fungal overgrowth and chemical precipitation. Therefore, a metabolic indicator must be used.

Self-Validating Protocol: Resazurin-Assisted Broth Microdilution (MIC)

We utilize Resazurin (Alamar Blue), a redox indicator. Viable, respiring fungal cells reduce the blue resazurin to pink resorufin. If the well remains blue, the fungi are metabolically inactive, validating the MIC regardless of well turbidity.

  • Inoculum Preparation: Standardize fungal suspensions (Candida albicans, Aspergillus niger) to 1 × 10³ to 5 × 10³ CFU/mL in RPMI-1640 medium buffered with MOPS.

  • Serial Dilution: Dispense 100 µL of medium into a 96-well plate. Add 100 µL of the PE-metal complex (starting at 128 µg/mL) to the first column and perform 2-fold serial dilutions.

  • Inoculation: Add 100 µL of the fungal inoculum to all test wells. Include a Growth Control (broth + inoculum) and a Sterility Control (broth only).

  • Incubation & Validation: Incubate at 35°C for 24 hours (for Candida) or 48 hours (for Aspergillus). Add 20 µL of 0.02% resazurin solution to all wells and incubate for an additional 2 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration where the well remains strictly blue (no metabolic reduction to pink).

Comparative Performance Data
CompoundC. albicans MIC (µg/mL)A. niger MIC (µg/mL)Mechanism of Action
Amphotericin B (Standard)1.02.0Pore formation (Ergosterol binding)
Fluconazole (Standard)4.08.0Ergosterol biosynthesis inhibition
PE-Cu(II) Complex 2.54.0Membrane disruption & ROS generation
PE-Ni(II) Complex 8.016.0Metalloenzyme competitive inhibition
Free PE Ligand > 64.0> 64.0N/A (Poor lipid permeability)

Data Insight: The PE-Cu(II) complex outperforms Fluconazole and closely trails Amphotericin B. Copper complexes exhibit superior antifungal activity due to their high thermodynamic stability and ability to induce intracellular oxidative stress once they breach the fungal cell wall[2].

Dual Mechanism of Action

Mechanism cluster_0 Antioxidant Pathway cluster_1 Antifungal Pathway M PE-Metal Complex A1 Electron Donation M->A1 F1 Lipophilicity Enhancement (Overton's Concept) M->F1 A2 Free Radical Neutralization (DPPH• -> DPPH-H) A1->A2 F2 Cell Membrane Penetration F1->F2 F3 Enzyme Inhibition (Ergosterol Depletion) F2->F3

Caption: Dual mechanistic pathways: ROS scavenging and fungal membrane disruption by metal complexes.

Strategic Recommendations

Based on the comparative data and mechanistic behavior:

  • For Antifungal Drug Development: The PE-Cu(II) complex is the clear lead candidate. Its ability to leverage Overton's concept for membrane penetration, combined with Copper's inherent toxicity to fungal respiration, makes it a potent alternative to azole-class drugs[1].

  • For Biocompatible Antioxidant Applications: The PE-Zn(II) complex is recommended. While its IC₅₀ is higher than the Cu(II) variant, Zinc is a biologically benign, closed-shell d¹⁰ metal. It avoids the potential pro-oxidant toxicity (Fenton-like reactions) associated with heavy metal accumulation, making it safer for topical or systemic antioxidant therapies.

References

1.[2] Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. PMC.[Link] 2.[3] Copper(ii) complexes with terpene derivatives of ethylenediamine: synthesis, and antibacterial, antifungal and antioxidant activity. RSC Publishing.[Link] 3.[1] Biological potential of copper complexes: a review. TÜBİTAK Academic Journals.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Pyrrolidin-1-ylamino)ethanol

Introduction: Beyond the Benchtop In the fast-paced world of drug discovery and scientific research, our focus is often on synthesis, characterization, and application. However, the lifecycle of a chemical reagent does n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Benchtop

In the fast-paced world of drug discovery and scientific research, our focus is often on synthesis, characterization, and application. However, the lifecycle of a chemical reagent does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 2-(Pyrrolidin-1-ylamino)ethanol, a versatile amino alcohol used in various research applications. Our objective is to move beyond a simple checklist and provide a deep, scientifically-grounded understanding of why these procedures are essential, ensuring a self-validating system of safety and compliance in your laboratory.

Hazard Profile & Risk Assessment: Understanding the "Why"

Before we can manage a substance, we must understand its inherent characteristics. While comprehensive toxicological data for 2-(Pyrrolidin-1-ylamino)ethanol is not extensively documented, the available Safety Data Sheet (SDS) for the closely related compound 2-Pyrrolidinoethanol, along with its chemical structure (an amino alcohol), provides a solid basis for a conservative risk assessment.[1]

Key Hazards:

  • Flammability: Classified as a Category 3 flammable liquid, it possesses a flash point that requires stringent control of ignition sources.[1] Vapors can accumulate in low-lying areas, potentially forming explosive mixtures with air.[1]

  • Chemical Reactivity: As an amino alcohol, it is incompatible with strong oxidizing agents.[1] Mixing with such substances can lead to vigorous, exothermic reactions, posing fire or explosion hazards.

  • Health Hazards: While specific organ toxicity is not fully detailed, skin and eye contact should be avoided.[2] The presence of an amine group suggests potential for irritation or sensitization. A prudent approach, grounded in the principles of industrial hygiene, dictates treating this substance with a high degree of caution.[1]

  • Environmental Hazards: The ecotoxicological effects are largely unknown.[1] Therefore, the precautionary principle applies: prevent any release into the environment.[3] Disposal into sanitary sewer systems is strictly prohibited.[4][5]

Quantitative Safety Data

The following table summarizes essential safety metrics for risk assessment and handling.

PropertyValueSource(s)
Chemical Formula C6H13NO[1]
Molecular Weight 115.17 g/mol [1]
Classification Flammable Liquid, Category 3[1]
Incompatible Materials Strong oxidizing agents[1]
Hazardous Decomposition Carbon oxides (CO, CO2), Nitrogen oxides (NOx) under fire conditions.[1]

Core Disposal Principles & Decision Workflow

All chemical waste disposal is governed by a set of foundational principles mandated by regulatory bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6]

  • Principle 1: All Waste is Hazardous Until Proven Otherwise. Unless explicitly confirmed to be non-hazardous, any laboratory chemical, including spilled materials and their absorbents, must be treated as hazardous waste.[6]

  • Principle 2: Segregation is Paramount. Never mix incompatible waste streams.[4][7] Mixing can increase the volume and cost of disposal and, more critically, can cause dangerous reactions.[6]

  • Principle 3: The Drain is Not a Disposal Route. The disposal of organic chemicals, flammable liquids, or substances with unknown environmental impact via the sanitary sewer is prohibited.[5][8]

  • Principle 4: Disposal is a Professional Matter. All hazardous chemical waste must be disposed of through a licensed professional waste disposal service.[1][4][9]

Disposal Decision Workflow

The following diagram illustrates the logical pathway from generating 2-(Pyrrolidin-1-ylamino)ethanol waste to its final, compliant disposal.

G Workflow for 2-(Pyrrolidin-1-ylamino)ethanol Waste A Waste Generation (Unused reagent, reaction quench, rinsate) B Step 1: Hazard Identification (Flammable Liquid, Incompatible with Oxidizers) A->B C Step 2: Segregate Waste Isolate from strong acids, bases, and especially oxidizing agents. B->C D Step 3: Select Compatible Container (Glass or appropriate plastic, leak-proof screw cap) C->D E Step 4: Affix Hazardous Waste Label (Fill out completely upon first drop of waste) D->E F Step 5: Store in Satellite Accumulation Area (SAA) (In fume hood or flammable cabinet, with secondary containment) E->F G Step 6: Schedule Professional Disposal (Contact institutional EHS or licensed vendor when container is full) F->G H Final Disposal (Incineration via licensed facility) G->H

Caption: Decision workflow from waste generation to final disposal.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers. Adherence to these steps ensures a self-validating system of safety and compliance.

Step 1: Immediate Handling & Personal Protective Equipment (PPE)

The foundation of safe disposal begins with safe handling at the point of generation.

  • Methodology:

    • Always handle the chemical and its waste within a certified chemical fume hood to mitigate inhalation risks.[10]

    • Wear appropriate PPE:

      • Eye Protection: Chemical safety glasses and a face shield.[1]

      • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before each use.[1]

      • Body Protection: A flame-retardant lab coat.[1]

    • Causality: This combination of engineering controls (fume hood) and PPE minimizes exposure via inhalation, ocular, and dermal routes, which are primary risks for an uncharacterized substance.

Step 2: Waste Segregation & Incompatibility

This is the most critical step for preventing dangerous chemical reactions in the waste container.

  • Methodology:

    • Designate a specific waste container solely for 2-(Pyrrolidin-1-ylamino)ethanol and compatible substances (e.g., rinses with a compatible solvent like ethanol).

    • Crucially, DO NOT mix this waste with:

      • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates).[1][11]

      • Strong Acids or Bases unless part of a controlled, completed reaction quench.

    • Store the waste container physically separated from containers holding incompatible chemicals, using secondary containment bins as a physical barrier.[4][12]

    • Causality: Segregation prevents uncontrolled exothermic reactions. The amine and alcohol functional groups are susceptible to oxidation, making this a primary incompatibility to control.

Step 3: Container Selection & Management

The integrity of the waste container is essential to prevent leaks and spills.

  • Methodology:

    • Select a container made of a compatible material (e.g., borosilicate glass or a chemically resistant plastic bottle).[6][8]

    • Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof screw cap.[6][13]

    • The container must be kept closed at all times except when actively adding waste.[6][12] A funnel left in the opening is a violation and a safety hazard.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]

    • Causality: Proper container selection and management prevent the release of flammable vapors and protect the integrity of the waste until it can be collected by professionals.

Step 4: Hazardous Waste Labeling

Accurate labeling is a legal requirement and essential for safe handling by all personnel.

  • Methodology:

    • As soon as the first drop of waste is added, affix a completed hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) office.[8]

    • The label must include, at a minimum:

      • The words "Hazardous Waste".[8][14]

      • The full chemical name: "Waste 2-(Pyrrolidin-1-ylamino)ethanol". Do not use abbreviations or formulas.[8]

      • An accurate list of all constituents and their approximate percentages.

      • The relevant hazard pictograms (e.g., Flammable).[8][14]

      • The accumulation start date (the date the first drop of waste was added).[14]

    • Causality: A complete label communicates the container's contents and associated hazards to everyone, from the researcher to the waste technician, ensuring it is handled, stored, and ultimately disposed of correctly.

Step 5: On-Site Accumulation & Storage

Waste must be stored safely at or near its point of generation in a Satellite Accumulation Area (SAA).

  • Methodology:

    • Store the labeled waste container in a designated SAA, which is typically inside a chemical fume hood or a rated flammable storage cabinet.[14]

    • The SAA must be under the control of laboratory personnel.[4]

    • Ensure the container is within a secondary containment bin or tray to contain any potential leaks.[4][12]

    • Causality: Storing waste in a designated, controlled SAA with secondary containment minimizes the risk of spills and unauthorized access, and keeps flammable materials in an area designed to handle them.

Step 6: Arranging for Professional Disposal

The final step is to transfer the waste to those licensed to handle it.

  • Methodology:

    • Once the waste container is full (or approaching the regulatory time limit for storage), contact your institution's EHS department to schedule a pickup.[9]

    • Do not attempt to dispose of the material yourself. The recommended disposal method is incineration in a licensed facility equipped with afterburners and scrubbers to handle the nitrogen-containing byproducts.[1]

    • Your EHS office or a contracted professional waste disposal company are the only entities authorized to transport and dispose of this waste.[4][5]

    • Causality: Professional disposal services have the permits, equipment, and expertise to transport and destroy chemical waste in a manner that is safe, environmentally sound, and compliant with all federal and state regulations.

Spill & Decontamination Procedures

Spills: In the event of a small spill inside a fume hood, contain it with an inert absorbent material (e.g., vermiculite, dry sand). Collect the contaminated absorbent using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[1] For larger spills, evacuate the area and contact your institution's emergency response team.

Empty Container Decontamination: Empty containers that held 2-(Pyrrolidin-1-ylamino)ethanol must be decontaminated before disposal.

  • Protocol: Triple-rinse the container with a suitable solvent (e.g., ethanol).[9] Collect all rinsate and manage it as hazardous waste, adding it to your designated waste stream.[9] After decontamination, the container can be managed according to your facility's non-hazardous waste procedures.

Conclusion

The responsible disposal of 2-(Pyrrolidin-1-ylamino)ethanol is a non-negotiable aspect of professional scientific practice. By understanding the chemical's hazards and meticulously following a structured, well-documented disposal protocol, we uphold our commitment to the safety of our colleagues, our communities, and the environment. This guide serves as a dynamic tool to build and maintain a robust culture of safety, ensuring our pursuit of innovation never comes at the cost of responsibility.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Stony Brook University. [Link]

  • SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). MilliporeSigma. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. [Link]

  • MATERIAL SAFETY DATA SHEET. Pharmco Products, Inc. [Link]

  • AMINO ALCOHOL EA SAFETY DATA SHEET. Nippon Nyukazai Co., Ltd. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • ETHANOLAMINE (2-AMINOETHANOL). Occupational Safety and Health Administration. [Link]

  • Hazardous Waste. Environmental Health and Safety Office, Oakland University. [Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Examples of Incompatible Chemicals. University of Nebraska-Lincoln. [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto. [Link]

  • Ethanol Disposal In Laboratories. Collect and Recycle. [Link]

  • Chemical Incompatibility Table. University of California, Santa Cruz. [Link]

Sources

Handling

Personal protective equipment for handling 2-(Pyrrolidin-1-ylamino)ethanol

The following guide provides critical safety and operational protocols for handling 2-(Pyrrolidin-1-ylamino)ethanol . Author’s Note (Senior Application Scientist): The nomenclature "2-(Pyrrolidin-1-ylamino)ethanol" expli...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides critical safety and operational protocols for handling 2-(Pyrrolidin-1-ylamino)ethanol .

Author’s Note (Senior Application Scientist): The nomenclature "2-(Pyrrolidin-1-ylamino)ethanol" explicitly identifies a hydrazine derivative (


). This is structurally distinct from the common solvent "1-(2-Hydroxyethyl)pyrrolidine" (Epolamine). Due to the hydrazine moiety, this compound must be treated as a potential carcinogen, skin sensitizer, and high-toxicity agent . This guide assumes the high-hazard profile of a hydrazine derivative to ensure maximum safety.

Part 1: Immediate Hazard Identification & Risk Assessment

Before selecting PPE, you must verify the chemical identity. The presence of the "-amino-" group creates a hydrazine linkage, significantly elevating the risk profile compared to standard amino-alcohols.

FeatureTarget Compound: 2-(Pyrrolidin-1-ylamino)ethanol Common Confusion: 1-(2-Hydroxyethyl)pyrrolidine
Structure Pyrrolidine ring

N-NH

Ethanol
Pyrrolidine ring

N

Ethanol
Class Hydrazine Derivative Tertiary Amine / Amino-alcohol
Primary Hazards Genotoxicity (Suspected), Skin Sensitization, Toxicity Skin/Eye Irritant, Corrosive
CAS (Approx) Research Intermediate (Check specific SDS)2955-88-6
Handling Level High Containment (Fume Hood Mandatory) Standard Laboratory Ventilation

Core Directive: Treat 2-(Pyrrolidin-1-ylamino)ethanol as a permeator and sensitizer . Standard nitrile gloves are likely insufficient for prolonged protection.

Part 2: Personal Protective Equipment (PPE) Selection Matrix

The following PPE standards are non-negotiable for handling hydrazine derivatives.

Hand Protection (Critical)

Hydrazines and small amino-alcohols permeate rubber rapidly.

  • Primary Barrier: Silver Shield® (Laminate) or Butyl Rubber .

    • Why? Nitrile degrades rapidly upon contact with amine/hydrazine bases. Laminate provides >480 min breakthrough time.

  • Technique: Double-gloving is required.

    • Inner Glove: Nitrile (for dexterity and sweat absorption).

    • Outer Glove: Silver Shield (Laminate) or 0.7mm Butyl.

    • Inspection: Check for pinholes by air-inflation before use.

Respiratory Protection

Inhalation of hydrazine vapors can cause CNS depression and long-term liver damage.

  • Engineering Control: All operations must occur inside a certified Chemical Fume Hood.

  • PPE (If Hood Breach Potential Exists):

    • Respirator: Full-face APR (Air Purifying Respirator).

    • Cartridge: Multi-Gas (Organic Vapor + Ammonia/Methylamine) with P100 Particulate Filter .

    • Note: Standard Organic Vapor (OV) cartridges may not effectively capture low-molecular-weight basic amines/hydrazines.

Eye & Body Protection[1]
  • Eyes: Chemical Splash Goggles (Vented). Safety glasses are insufficient due to vapor absorption risks.

  • Body:

    • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends that melt.

    • Apron: Chemical-resistant rubber apron required for transfers >50 mL.

Part 3: Operational Protocol (Step-by-Step)

Phase A: Preparation & Engineering Controls
  • Verify Ventilation: Ensure Fume Hood face velocity is 80–100 fpm.

  • Quench Solution Prep: Prepare a 5% Calcium Hypochlorite (bleach) solution. Hydrazines can be neutralized by oxidation, but this reaction is exothermic. Have this ready for spill decontamination.

  • De-Static: Hydrazine derivatives can be flammable. Ground all metal containers.

Phase B: Safe Weighing & Transfer
  • Solids/Viscous Liquids: Do not weigh on an open bench.

  • Method:

    • Place the balance inside the fume hood.

    • If the balance cannot be moved, use the "Tare & Transfer" method:

      • Tare a sealed vial inside the hood.

      • Add reagent inside the hood.

      • Seal the vial.

      • Weigh the sealed vial on the external balance.

    • Syringe Transfer: For liquids, use a glass syringe with a Luer-lock needle. Avoid plastic syringes if compatibility is unknown (hydrazines can swell polypropylene).

Phase C: Waste Disposal
  • Segregation: DO NOT mix with standard organic solvents or oxidizers (Nitric acid, Peroxides).

  • Labeling: "Hazardous Waste - Hydrazine Derivative - Toxic/Corrosive."

  • Container: High-density Polyethylene (HDPE) or Glass.

Part 4: Visualization of Safety Logic

Figure 1: PPE Decision Logic for Hydrazine Derivatives

This workflow ensures you select the correct barrier based on the operation scale.

PPE_Logic Start Start: Handling 2-(Pyrrolidin-1-ylamino)ethanol Check_State Check Physical State (Liquid vs. Solid) Start->Check_State Liquid Liquid / Solution Check_State->Liquid Solid Solid / Powder Check_State->Solid Small_Scale Small Scale (<10 mL) Inside Fume Hood Liquid->Small_Scale Large_Scale Large Scale (>10 mL) or Heating Liquid->Large_Scale Glove_Select Glove Selection: Double Glove Required Small_Scale->Glove_Select Large_Scale->Glove_Select Inner Inner: Nitrile (Dexterity) Glove_Select->Inner Outer_Small Outer: Thicker Nitrile (0.11mm) Change every 15 mins Inner->Outer_Small Splash Risk Low Outer_Large Outer: Silver Shield (Laminate) or Butyl Rubber Inner->Outer_Large Immersion/High Risk Resp_Select Respiratory: Fume Hood Mandatory Outer_Small->Resp_Select Outer_Large->Resp_Select

Caption: Decision tree for selecting appropriate hand protection based on scale and state of the chemical.

Figure 2: Emergency Spill Response Workflow

Immediate actions to take in the event of a spill inside or outside containment.

Spill_Response Spill Spill Detected Location Identify Location Spill->Location In_Hood Inside Fume Hood Location->In_Hood Outside Outside Containment Location->Outside Contain Close Sash Contain with Absorbent In_Hood->Contain Evacuate Evacuate Lab Immediately Alert EHS Outside->Evacuate Neutralize Apply 5% Bleach Solution (Oxidation) Contain->Neutralize Cleanup Double Bag Waste Label 'Hydrazine' Neutralize->Cleanup

Caption: Step-by-step response protocol for spills, prioritizing evacuation for uncontained releases.

References

  • PubChem. 1-Pyrrolidineethanol (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed 2024).

  • American Chemical Society (ACS). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Available at: [Link].

  • Oakwood Chemical. 2-(Pyrrolidin-1-yl)ethanol SDS. Available at: [Link] (Comparative safety data for the non-amino analog).

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